Product packaging for Ethoxyacetic acid(Cat. No.:CAS No. 627-03-2)

Ethoxyacetic acid

Katalognummer: B1209436
CAS-Nummer: 627-03-2
Molekulargewicht: 104.10 g/mol
InChI-Schlüssel: YZGQDNOIGFBYKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Ethoxyacetic acid is a liquid. (NTP, 1992)
This compound is a carboxylic acid.
This compound has been reported in Montipora with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O3 B1209436 Ethoxyacetic acid CAS No. 627-03-2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-ethoxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-2-7-3-4(5)6/h2-3H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGQDNOIGFBYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Record name ETHOXYACETIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20355
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7031294
Record name Ethoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7031294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ethoxyacetic acid is a liquid. (NTP, 1992), Liquid; [CAMEO]
Record name ETHOXYACETIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20355
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethoxyacetic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8354
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

403 to 405 °F at 760 mmHg (NTP, 1992)
Record name ETHOXYACETIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20355
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

208 °F (NTP, 1992)
Record name ETHOXYACETIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20355
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Soluble (NTP, 1992)
Record name ETHOXYACETIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20355
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1.1021 at 68 °F (NTP, 1992) - Denser than water; will sink
Record name ETHOXYACETIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20355
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

627-03-2
Record name ETHOXYACETIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20355
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethoxyacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethoxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHOXYACETIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6750
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, 2-ethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7031294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethoxyacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.981
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHOXYACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/467VW095BX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethoxyacetic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031212
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Ethoxyacetic acid CAS number and material safety data sheet

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 627-03-2

This technical guide provides an in-depth overview of Ethoxyacetic Acid (EAA), a compound of significant interest in toxicology and developmental biology. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of its properties, synthesis, safety information, and its role in experimental research.

Material Safety and Physical Properties

This compound is a combustible, corrosive liquid that requires careful handling in a laboratory setting.[1][2] It is incompatible with strong oxidizing agents.[1] Personal protective equipment, including faceshields, goggles, and gloves, should be worn when handling this chemical.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 627-03-2[1][2][3][4]
Molecular Formula C4H8O3[1][3][5]
Molecular Weight 104.10 g/mol [2]
Appearance Clear, colorless to pale yellow liquid[5]
Boiling Point 97-100 °C at 11 mmHg[1]
Density 1.102 g/mL at 25 °C[1]
Flash Point 97 °C (206.6 °F) - closed cup[2][6]
Solubility Soluble in water[6]
pKa 3.65 at 18 °C[1]

Synthesis of this compound

A common and established method for the synthesis of this compound involves the reaction of sodium ethoxide with chloroacetic acid.[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the procedure described in Organic Syntheses.

Materials:

  • Absolute ethyl alcohol

  • Metallic sodium

  • Chloroacetic acid

  • Concentrated hydrochloric acid

  • Ether

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a 2-liter round-bottomed flask equipped with a reflux condenser, place 1250 mL of absolute ethyl alcohol. Add 69 g (3 gram atoms) of metallic sodium through the condenser at a rate that maintains a gentle reflux.

  • Reaction with Chloroacetic Acid: Once all the sodium has dissolved, slowly add a solution of 142 g (1.5 moles) of chloroacetic acid in 180 mL of absolute alcohol in 20-mL portions. The addition should be rapid enough to keep the solution boiling.

  • Heating and Alcohol Removal: After the complete addition of chloroacetic acid, heat the mixture gently for ten minutes. Remove the excess alcohol by distillation from a steam bath.

  • Acidification and Extraction: Cool the aqueous solution and add 140 mL of concentrated hydrochloric acid. Filter the precipitated sodium chloride with suction and wash it with two 50-mL portions of ether. Saturate the filtrate with anhydrous sodium sulfate and extract with the ether used for washing, plus an additional 100 mL of ether. Separate the ether layer and extract the aqueous layer four more times with 100-mL portions of fresh ether.

  • Purification: Remove the ether by distillation from a steam bath. Distill the residue under reduced pressure. The fraction boiling at 109–111 °C at 17–18 mmHg is collected as this compound.

Applications in Research

This compound is primarily known as a metabolite of the industrial solvent ethylene glycol monoethyl ether (EGEE) and its acetate ester (EGEEA).[7] It is a key biomarker for monitoring exposure to these compounds.[8] EAA is also utilized in toxicological studies to assess developmental toxicity.[8]

Role in Developmental Toxicity

This compound has been identified as a developmental toxicant. Studies using in vitro models such as the Embryonic Stem Cell Test (EST) have demonstrated its ability to inhibit the differentiation of embryonic stem cells into cardiomyocytes at non-cytotoxic concentrations.

A study comparing a series of glycol ether alkoxy acid metabolites found mthis compound to be the most potent in the EST, followed by this compound, butoxyacetic acid, and phenoxyacetic acid. This potency ranking aligns with available in vivo data.

Mechanism of Action in Developmental Toxicity

While the precise signaling pathways affected by this compound are still under investigation, research on its close structural analog, mthis compound (MAA), provides significant insights. MAA is known to be a teratogen that can cause a range of birth defects.[1] Studies suggest that MAA exerts its teratogenic effects by inhibiting histone deacetylases (HDACs).[1] This inhibition leads to an enhancement of retinoic acid (RA) signaling, which in turn impairs axial elongation morphogenesis.[1] Given the structural similarity, it is plausible that this compound may share a similar mechanism of action.

G Postulated Signaling Pathway for Alkoxyacetic Acid-Induced Developmental Toxicity cluster_0 Gene Expression EAA This compound (or Mthis compound) HDAC Histone Deacetylases (HDACs) EAA->HDAC inhibition Acetylation Increased Histone Acetylation EAA->Acetylation leads to Histones Histones HDAC->Histones deacetylation Chromatin Altered Chromatin Structure Acetylation->Chromatin Transcription Enhanced Transcription Chromatin->Transcription RA_Signaling Retinoic Acid (RA) Signaling Genes (e.g., Cdx1, Hoxa1) Morphogenesis Impaired Axial Elongation & Morphogenesis Transcription->Morphogenesis Defects Developmental Defects Morphogenesis->Defects G Experimental Workflow for Toxicological Assessment of this compound cluster_0 Embryonic Stem Cell Test (EST) cluster_1 Zebrafish Embryotoxicity Test mESCs Mouse Embryonic Stem Cells (D3) Exposure_EST Exposure to this compound (Concentration Gradient) mESCs->Exposure_EST Fibroblasts 3T3 Fibroblasts Fibroblasts->Exposure_EST Cytotoxicity Cytotoxicity Assessment (IC50) Exposure_EST->Cytotoxicity Differentiation Differentiation Assay (ID50) Exposure_EST->Differentiation Analysis Data Analysis and Potency Classification Cytotoxicity->Analysis Differentiation->Analysis Zebrafish Zebrafish Embryos Exposure_Zebrafish Exposure to this compound (Concentration Gradient) Zebrafish->Exposure_Zebrafish Endpoints Endpoint Assessment: - Lethality (LC50) - Malformations - Hatching Rate - Heart Rate Exposure_Zebrafish->Endpoints Endpoints->Analysis

References

Ethoxyacetic Acid: A Comprehensive Technical Guide on its Role as a Key Metabolite of Ethylene Glycol Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxyacetic acid (EAA) is a primary and toxicologically significant metabolite of ethylene glycol ethers, such as 2-ethoxyethanol (EE) and 2-ethoxyethyl acetate (EEA). These industrial solvents, though effective, pose considerable health risks, primarily due to their biotransformation to EAA. This metabolite is directly implicated in the reproductive and developmental toxicities observed in numerous animal studies. This technical guide provides an in-depth analysis of the formation of this compound, its toxicological profile, and the analytical methodologies for its detection and quantification. It aims to serve as a comprehensive resource for professionals in research, toxicology, and drug development by detailing experimental protocols, presenting quantitative data in a structured format, and visualizing key pathways and workflows.

Introduction

Ethylene glycol ethers are a class of solvents widely utilized in various industrial and commercial applications, including paints, inks, and cleaning agents.[1] However, their use has been increasingly scrutinized due to their adverse health effects, which are primarily mediated by their metabolites.[2] 2-Ethoxyethanol and its acetate ester, 2-ethoxyethyl acetate, are rapidly metabolized in the body to this compound.[3] It is this acidic metabolite that is largely responsible for the observed testicular toxicity, teratogenicity, and other reproductive and developmental adverse outcomes.[4][5] Understanding the metabolic activation, toxic mechanisms, and analytical detection of EAA is therefore critical for risk assessment and the development of safer alternatives.

Metabolism of Ethylene Glycol Ethers to this compound

The biotransformation of 2-ethoxyethanol to this compound is a two-step enzymatic process primarily occurring in the liver. 2-Ethoxyethyl acetate is first rapidly hydrolyzed to 2-ethoxyethanol.[3] Subsequently, 2-ethoxyethanol is oxidized by alcohol dehydrogenase to an intermediate, 2-ethoxyacetaldehyde. This aldehyde is then further oxidized by aldehyde dehydrogenase to the final toxic metabolite, this compound.[2]

EGE 2-Ethoxyethanol / 2-Ethoxyethyl Acetate EAA_intermediate 2-Ethoxyacetaldehyde EGE->EAA_intermediate Alcohol Dehydrogenase EAA This compound (EAA) EAA_intermediate->EAA Aldehyde Dehydrogenase Toxicity Reproductive and Developmental Toxicity EAA->Toxicity

Metabolic pathway of 2-ethoxyethanol to this compound.

Quantitative Data on Metabolism and Toxicity

The following tables summarize key quantitative data from various studies on the metabolism and toxicity of 2-ethoxyethanol and this compound.

Table 1: Metabolism of 2-Ethoxyethanol to this compound in Male Rats

ParameterValueReference
Administered Dose230 mg/kg (oral)[6]
% of Dose Excreted as EAA and N-ethoxyacetyl glycine in Urine (96h)73-76%[6]
Biological Half-life (ethoxy-labeled)9.9 ± 1.5 hr[6]
Biological Half-life (ethanol-labeled)12.5 ± 1.9 hr[6]

Table 2: Comparative Testicular Toxicity of Alkoxyacetic Acids in Rats

CompoundDose (equimolar to 500 mg/kg 2-methoxyethanol)Testicular EffectReference
Mthis compound (MAA)EquimolarSignificant decrease in testicular weight; Spermatocyte damage[7]
This compound (EAA)EquimolarSpermatocyte damage at the highest dose[7]
n-Butoxyacetic Acid (BAA)EquimolarNo discernible effect on the testis[7]

Table 3: Developmental Toxicity of 2-Ethoxyethanol Acetate (EEA) via Inhalation

SpeciesExposure Concentration (ppm)Maternal ToxicityDevelopmental ToxicityReference
Rat100-300Reduced weight gain, altered hematologyReduced fetal body weight, skeletal variations[7]
Rabbit100-300Decreased weight gain, altered hematologyIncreased resorptions, fetal malformations[7]
Rat & Rabbit50No evidence of maternal or developmental toxicityNo evidence of maternal or developmental toxicity[7]

Experimental Protocols

Quantification of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a composite of methodologies described in the literature for the analysis of alkoxyacetic acids in biological samples.[3][7][8][9]

1. Sample Preparation (Solid-Phase Extraction)

  • To 1 mL of urine, add an internal standard (e.g., a deuterated analog of EAA).

  • Acidify the sample to a pH of 1.05-1.45 with hydrochloric acid.[8]

  • Condition a C18 solid-phase extraction (SPE) cartridge with methanol followed by deionized water.

  • Load the acidified urine sample onto the SPE cartridge.

  • Wash the cartridge with deionized water to remove interferences.

  • Elute the this compound with an appropriate organic solvent (e.g., methylene chloride:isopropanol, 2:1 v/v).[8]

2. Derivatization

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., methanol).

  • Add a derivatizing agent such as diazomethane (for methylation) or pentafluorobenzyl bromide (PFBBr) to convert the carboxylic acid group of EAA into a more volatile ester.[7]

  • Heat the mixture as required by the chosen derivatization agent (e.g., 90°C for 3 hours for PFBBr).[10]

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Column: HP-1 capillary column (or similar non-polar column).[11]

  • Injection: Splitless injection of 1-2 µL of the derivatized sample.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the EAA derivative and the internal standard.

4. Quantification

  • Generate a calibration curve using standard solutions of derivatized EAA of known concentrations.

  • Calculate the concentration of EAA in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Urine_Sample Urine Sample Collection Acidification Acidification Urine_Sample->Acidification SPE Solid-Phase Extraction Acidification->SPE Evaporation Evaporation to Dryness SPE->Evaporation Derivatization_Step Addition of Derivatizing Agent Evaporation->Derivatization_Step GC_MS GC-MS Analysis Derivatization_Step->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing

Experimental workflow for the analysis of urinary this compound.

Molecular Mechanisms of Toxicity: Signaling Pathways

The testicular toxicity of this compound, and its more studied analog mthis compound (MAA), is primarily due to the induction of apoptosis in spermatocytes.[12] While the complete signaling cascade is still under investigation, several key events have been identified. Evidence suggests that EAA/MAA may disrupt intracellular calcium homeostasis and inhibit histone deacetylases, leading to histone hyperacetylation.[13] These events can trigger the intrinsic pathway of apoptosis. This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately resulting in apoptotic cell death of spermatocytes.[14][15]

EAA This compound (EAA) Ca_Homeostasis Disruption of Ca2+ Homeostasis EAA->Ca_Homeostasis HDAC_Inhibition HDAC Inhibition EAA->HDAC_Inhibition Bcl2_Family Modulation of Bcl-2 Family Proteins Ca_Homeostasis->Bcl2_Family Histone_Hyperacetylation Histone Hyperacetylation HDAC_Inhibition->Histone_Hyperacetylation Histone_Hyperacetylation->Bcl2_Family Cytochrome_C Cytochrome c Release Bcl2_Family->Cytochrome_C Caspase9 Caspase-9 Activation Cytochrome_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Spermatocyte Apoptosis Caspase3->Apoptosis

Proposed signaling pathway for this compound-induced apoptosis.

Conclusion

This compound is the key toxic metabolite responsible for the adverse reproductive and developmental effects of ethylene glycol ethers like 2-ethoxyethanol. Its formation via metabolic activation is a critical step in the toxic cascade. The primary mechanism of its testicular toxicity involves the induction of spermatocyte apoptosis through a pathway that likely involves disruption of calcium signaling, histone hyperacetylation, and the activation of the intrinsic apoptotic cascade. The analytical methods for EAA detection, particularly GC-MS, are well-established and essential for biomonitoring and risk assessment. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and professionals working to understand and mitigate the risks associated with exposure to ethylene glycol ethers. Further research is warranted to fully elucidate the intricate signaling pathways and to develop robust in vitro models that can predict human reproductive and developmental toxicity, thereby reducing reliance on animal testing.

References

Environmental Fate and Biodegradation of Ethoxyacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxyacetic acid (EAA) is a metabolite of the industrial solvent 2-ethoxyethanol and is of environmental interest due to its potential for release into soil and water systems. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and biodegradation pathways of this compound. Drawing from available literature, this document outlines the key microbial players, metabolic routes, and enzymatic processes involved in its degradation. Experimental protocols for studying its biodegradation are detailed, and quantitative data are summarized to provide a basis for environmental risk assessment and the development of bioremediation strategies.

Introduction

This compound (C₄H₈O₃), a water-soluble organic compound, primarily enters the environment as a metabolic byproduct of 2-ethoxyethanol, a solvent used in various industrial applications.[1] Its presence in ecosystems necessitates a thorough understanding of its persistence, mobility, and ultimate fate. This guide synthesizes the available scientific information on the environmental behavior of this compound, with a particular focus on its susceptibility to microbial degradation.

Environmental Fate

The environmental fate of a chemical is governed by its physical and chemical properties and its interactions with environmental compartments.

Physicochemical Properties and Environmental Mobility:

This compound's high water solubility suggests it is likely to be mobile in soil and aquatic environments, with a low potential for adsorption to soil particles and sediments.[2] Its vapor pressure is low, indicating that volatilization from water or soil surfaces is not a significant dissipation pathway.

Persistence and Abiotic Degradation:

While specific data on the abiotic degradation of this compound is limited, its parent compound, 2-ethoxyethanol, is known to be rapidly degraded in the atmosphere by photochemical reactions.[3] The ether linkage in this compound can be cleaved under strongly acidic conditions, though such conditions are not typical in most natural environments.[4][5]

Biodegradation Pathways

The primary mechanism for the removal of this compound from the environment is through microbial biodegradation. Several studies on related alkoxyacetic acids and glycol ethers provide strong evidence for the key steps involved in its breakdown.

Aerobic Biodegradation:

The aerobic biodegradation of this compound is believed to proceed through a central pathway involving the cleavage of the ether bond. The proposed pathway is primarily based on studies of 2-butoxyethanol degradation by Pseudomonas species.[6][7]

The key steps are:

  • Initial Oxidation (of the parent compound): 2-Ethoxyethanol is oxidized to this compound. This step is well-established, and this compound is a known metabolite.[8]

  • Ether Bond Cleavage: The central step in the degradation of this compound is the enzymatic cleavage of the ether linkage. This is hypothesized to yield two key intermediates: glyoxylic acid and ethanol.

  • Metabolism of Intermediates:

    • Glyoxylic Acid: Glyoxylate is a common metabolic intermediate that can enter central metabolic pathways, such as the glyoxylate shunt and the tricarboxylic acid (TCA) cycle, in microorganisms like Pseudomonas.[8][9][10][11]

    • Ethanol: Ethanol is a readily biodegradable alcohol that can be oxidized to acetaldehyde and then to acetyl-CoA, which also enters the TCA cycle.

The following diagram illustrates the proposed aerobic biodegradation pathway of 2-ethoxyethanol, with this compound as a key intermediate.

Biodegradation_Pathway cluster_0 Initial Oxidation cluster_1 Ether Cleavage cluster_2 Central Metabolism 2-Ethoxyethanol 2-Ethoxyethanol This compound This compound 2-Ethoxyethanol->this compound Alcohol Dehydrogenase, Aldehyde Dehydrogenase Etherase/Monooxygenase Etherase/Monooxygenase This compound->Etherase/Monooxygenase Glyoxylic Acid Glyoxylic Acid Etherase/Monooxygenase->Glyoxylic Acid Ethanol Ethanol Etherase/Monooxygenase->Ethanol TCA Cycle TCA Cycle Glyoxylic Acid->TCA Cycle Glyoxylate Shunt Acetyl-CoA Acetyl-CoA Ethanol->Acetyl-CoA Alcohol Dehydrogenase, Aldehyde Dehydrogenase Acetyl-CoA->TCA Cycle

Proposed aerobic biodegradation pathway of 2-ethoxyethanol via this compound.

Key Microorganisms:

Research has identified several bacterial genera capable of degrading glycol ethers and related compounds, with Pseudomonas being a key player.

  • Pseudomonas sp. : Strains of Pseudomonas have been shown to degrade ethylene glycol monoethyl ether and 2-butoxyethanol, producing the corresponding alkoxyacetic acids as intermediates.[6][7][8] These bacteria possess the metabolic machinery, including the glyoxylate shunt, to further metabolize the breakdown products.[8][9][10][11]

  • Xanthobacter autotrophicus : This bacterium has been found to act synergistically with Pseudomonas sp. in the degradation of glycol ethers, leading to enhanced degradation rates.[8]

  • Gordonia terrae : This gram-positive bacterium has also been identified as capable of degrading 2-butoxyethanol.[6][7]

Anaerobic Biodegradation:

Information on the anaerobic biodegradation of this compound is scarce. However, the parent compound, 2-ethoxyethanol, is known to be biodegradable under anaerobic conditions.[3] It is plausible that this compound can also be degraded anaerobically, likely through pathways involving fermentation and methanogenesis, although the specific intermediates and microorganisms are yet to be identified.

Quantitative Biodegradation Data

Quantitative data on the biodegradation of this compound is limited. The following table summarizes available information on the biodegradation of related compounds, which can serve as a proxy for estimating the environmental persistence of this compound.

CompoundTest SystemHalf-life / Degradation RateReference
2-EthoxyethanolWaterWeeks to half a year for complete degradation[3]
2-ButoxyethanolVarious bacterial strainsMaximum growth rates of 0.204 h⁻¹ to 0.645 h⁻¹[6][7]

Experimental Protocols

Standardized protocols are essential for assessing the biodegradability of chemicals. The following outlines a general experimental workflow for studying the biodegradation of this compound in a laboratory setting.

Experimental Workflow for Aerobic Biodegradation Study:

Experimental_Workflow cluster_setup Experimental Setup cluster_monitoring Monitoring and Analysis cluster_data Data Interpretation Microcosm_Setup Microcosm Setup (Soil or Water Matrix) Inoculum Inoculation with: - Pure Culture (e.g., Pseudomonas sp.) - Mixed Microbial Community (e.g., Activated Sludge) Microcosm_Setup->Inoculum EAA_Spike Spiking with this compound (as sole carbon source or co-substrate) Inoculum->EAA_Spike Incubation Incubation (Controlled Temperature, Aeration) EAA_Spike->Incubation Sampling Periodic Sampling Incubation->Sampling EAA_Quant Quantification of this compound (e.g., HPLC, GC-MS) Sampling->EAA_Quant Metabolite_ID Identification of Metabolites (e.g., GC-MS, LC-MS/MS) Sampling->Metabolite_ID Microbial_Analysis Microbial Community Analysis (e.g., 16S rRNA sequencing) Sampling->Microbial_Analysis Kinetics Determination of Biodegradation Kinetics (Half-life, Degradation Rate) EAA_Quant->Kinetics Pathway_Elucidation Elucidation of Biodegradation Pathway Metabolite_ID->Pathway_Elucidation

General experimental workflow for an aerobic biodegradation study of this compound.

Key Methodologies:

  • Enrichment and Isolation of Degrading Microorganisms:

    • Medium: A minimal salt medium with this compound as the sole carbon source.

    • Inoculum: Soil, water, or activated sludge samples from a potentially contaminated site.

    • Procedure: Serial dilutions and plating on agar plates containing the minimal medium to isolate individual colonies.

  • Biodegradation Assays:

    • Batch Cultures: Inoculate a liquid minimal medium containing a known concentration of this compound with the isolated microbial strain or a mixed culture.

    • Incubation: Incubate under controlled aerobic conditions (e.g., shaking incubator at 25-30°C).

    • Monitoring: Periodically withdraw samples to measure the concentration of this compound and potential metabolites.

  • Analytical Methods:

    • Quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization are suitable methods.[12]

    • Identification of Metabolites: GC-MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used to identify and quantify intermediates.[8]

Conclusion

The available evidence strongly suggests that this compound is biodegradable in the environment. The primary degradation pathway likely involves the enzymatic cleavage of the ether bond by microorganisms, particularly Pseudomonas species, to form glyoxylic acid and ethanol, which are then readily assimilated into central metabolic pathways. While the complete enzymatic and genetic details of this pathway are still under investigation, the overall picture points to a relatively low environmental persistence for this compound. Further research focusing on the specific enzymes involved in ether cleavage and the biodegradation kinetics of this compound in various environmental matrices will provide a more complete understanding of its environmental fate and help refine risk assessments and bioremediation strategies.

References

Ethoxyacetic Acid: A Technical Guide on its Origin, Metabolism, and Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxyacetic acid (EAA) is a carboxylic acid that has garnered significant attention in the fields of toxicology and occupational health. It is primarily known as the major metabolite of the industrial solvent 2-ethoxyethanol (EE) and its acetate, 2-ethoxyethyl acetate (EGEE-Ac).[1] Consequently, the presence and concentration of EAA in biological matrices, particularly urine, serve as a reliable biomarker for assessing exposure to these widely used glycol ethers.[2] This technical guide provides an in-depth overview of the current scientific understanding of the natural occurrence, metabolic pathways, and endogenous levels of this compound, along with detailed methodologies for its detection.

Natural Occurrence and Environmental Sources

While the Human Metabolome Database (HMDB) and FooDB indicate that this compound has been detected, though not quantified, in some natural sources such as herbs, spices, and cow's milk, the primary precursor, 2-ethoxyethanol, is not known to occur naturally in the environment.[3][4][5][6] The consensus in the scientific literature is that the presence of EAA in humans is overwhelmingly the result of exposure to exogenous sources of 2-ethoxyethanol and its derivatives. These compounds are prevalent in a variety of commercial and industrial products, including:

  • Paints, lacquers, and varnishes

  • Industrial solvents and cleaning agents[7][8]

  • Inks and dyes[9]

  • Cosmetics (historically)[8]

Therefore, any baseline levels of EAA detected in the general population are likely attributable to low-level environmental exposure to these products rather than to endogenous production or significant dietary intake.

Metabolism of 2-Ethoxyethanol to this compound

The metabolic conversion of 2-ethoxyethanol to this compound is a critical pathway in the toxicology of the parent compound. This biotransformation occurs primarily in the liver. The process involves a two-step oxidation reaction. First, 2-ethoxyethanol is oxidized to ethoxyacetaldehyde. Subsequently, ethoxyacetaldehyde is further oxidized to form this compound.[1][10] In some species, such as rats, this compound can be further metabolized through conjugation with glycine to form N-ethoxyacetylglycine.[3] However, this conjugation has not been observed to be a significant pathway in humans.[11]

The following diagram illustrates the metabolic pathway from 2-ethoxyethanol to this compound.

Metabolic Pathway of 2-Ethoxyethanol EE 2-Ethoxyethanol EAAld Ethoxyacetaldehyde EE->EAAld Oxidation EAA This compound EAAld->EAA Oxidation

Caption: Metabolic conversion of 2-Ethoxyethanol to this compound.

Endogenous and Background Levels of this compound

There is a lack of established reference ranges for endogenous or background levels of this compound in the general, non-occupationally exposed population. Most quantitative data comes from studies on individuals with known or suspected exposure to 2-ethoxyethanol. For context, background levels of a related compound, mthis compound, in unexposed control subjects have been reported to be in the range of 0.0-0.3 mg/g creatinine.[12] The table below summarizes urinary this compound concentrations from various studies.

Population StudiedSample MatrixMean Concentration (mg/g creatinine)Concentration Range (mg/g creatinine)Reference
Shipyard Painters Using EE-Containing Paints (n=27)Urine25.0Not Reported[13]
Shipyard Painters Not Using EE-Containing Paints (n=5)Urine6.6Not Reported[13]
Unexposed Shipyard Workers (n=20)UrineNot DetectedNot Applicable[13]
Silk-Screening Employees (n=30)UrineNot Reported1.1 - 27.0[14]

Analytical Methodology for this compound in Urine

The quantification of this compound in urine is typically performed using gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS).[2][15][16] GC-MS offers higher sensitivity and specificity.[2][15] The general workflow involves sample preparation, derivatization, and instrumental analysis.

Experimental Protocol

The following protocol is a synthesis of methodologies reported in the literature.[2][13][17][18]

1. Sample Preparation and Extraction:

  • To a 1 mL aliquot of urine in a glass tube, add an internal standard (e.g., another alkoxyacetic acid not expected in the sample).
  • Acidify the urine sample to a pH of approximately 1.0-1.5 by adding concentrated hydrochloric acid (HCl).[17]
  • Add 2 mL of an extraction solvent mixture, typically 2:1 (v/v) methylene chloride and isopropanol.[17]
  • Vortex the mixture for 10 minutes to ensure thorough extraction of the analytes into the organic phase.[17]
  • Centrifuge the sample to separate the aqueous and organic layers.
  • Carefully transfer the organic (lower) layer to a clean tube.

2. Derivatization:

  • To make the polar this compound sufficiently volatile for GC analysis, it must be derivatized. Common methods include:
  • Methylation: Add diazomethane in diethyl ether to the extract until a persistent yellow color is observed. Allow the reaction to proceed for at least 30 minutes.[2][16] Subsequently, add silicic acid to quench the excess diazomethane.[2]
  • Pentafluorobenzylation: In this alternative method, the sample is shaken with potassium carbonate, tetrabutylammonium hydrogen sulfate, and pentafluorobenzyl bromide in methylene chloride. The mixture is then heated to facilitate the reaction.[13]

3. Instrumental Analysis (GC-MS):

  • Concentrate the derivatized extract under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable solvent (e.g., hexane).
  • Inject a small volume (e.g., 1-4 µL) of the final solution into the GC-MS system.
  • Gas Chromatography Conditions (Typical):
  • Column: A non-polar capillary column, such as a DB-1 (100% dimethylpolysiloxane).[15]
  • Carrier Gas: Helium.
  • Temperature Program: An initial oven temperature of around 50-70°C, held for a few minutes, followed by a temperature ramp up to 200-250°C.[6]
  • Mass Spectrometry Conditions (Typical):
  • Ionization Mode: Electron Ionization (EI).
  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring for characteristic ions of the derivatized EAA.[2]

4. Quantification:

  • Prepare a calibration curve by spiking blank urine samples with known concentrations of this compound and processing them in the same manner as the unknown samples.
  • Quantify the amount of EAA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

The following diagram illustrates the general analytical workflow for urinary this compound.

Analytical Workflow for Urinary EAA cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Urine Urine Sample Acidify Acidification (HCl) Urine->Acidify Extract Liquid-Liquid Extraction Acidify->Extract Deriv Methylation or Pentafluorobenzylation Extract->Deriv GCMS GC-MS Analysis Deriv->GCMS Quant Quantification GCMS->Quant

Caption: General workflow for the analysis of this compound in urine.

Conclusion

This compound is a significant biomarker for exposure to the industrial solvent 2-ethoxyethanol. The available scientific evidence strongly indicates that its presence in humans is almost exclusively due to the metabolism of this exogenously sourced compound. While there are reports of its detection in some food items, these findings are not quantified and the contribution to the overall body burden of EAA is likely minimal compared to environmental and occupational exposures. There is currently no evidence to support a significant endogenous synthesis pathway for this compound in humans. The analytical methods for its detection in urine are well-established, providing a reliable means for monitoring human exposure to 2-ethoxyethanol. Future research would be beneficial to establish definitive baseline levels of this compound in the general population to better distinguish between background environmental exposure and specific occupational or higher-level exposures.

References

An In-depth Technical Guide to the Biochemical Pathways of Ethoxyacetic Acid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical pathways involved in the metabolism of ethoxyacetic acid, a significant metabolite of the industrial solvent 2-ethoxyethanol. The document details the enzymatic processes, presents quantitative data for key metabolic events, outlines experimental protocols for analysis, and visualizes the involved pathways and workflows.

Introduction

This compound (EAA) is the primary biological metabolite of 2-ethoxyethanol (2-EE), a widely used solvent in various industrial applications. The biotransformation of 2-EE to EAA is a critical step in its detoxification and excretion. However, EAA itself is implicated in the testicular and hematological toxicity associated with 2-EE exposure.[1][2] Understanding the metabolic fate of EAA is therefore crucial for toxicological risk assessment and the development of potential therapeutic interventions. This guide synthesizes the current knowledge on the enzymes, kinetics, and analytical methodologies related to EAA metabolism.

Core Metabolic Pathways

The metabolism of 2-ethoxyethanol to this compound and its subsequent conjugates primarily occurs in the liver through a two-step oxidation process, followed by conjugation for excretion.[2][3][4]

Phase I Metabolism: Oxidation of 2-Ethoxyethanol

The initial phase of 2-ethoxyethanol metabolism involves its oxidation to an intermediate aldehyde, ethoxyacetaldehyde, which is then rapidly oxidized to this compound.

  • Step 1: Oxidation to Ethoxyacetaldehyde: This reaction is catalyzed by alcohol dehydrogenases (ADHs) , a family of cytosolic enzymes.[5][6][7] Multiple ADH isoforms can participate in this step. The reaction involves the transfer of a hydride ion from the alcohol to the cofactor nicotinamide adenine dinucleotide (NAD+), forming NADH.

  • Step 2: Oxidation to this compound: The highly reactive ethoxyacetaldehyde is further oxidized to the more stable this compound. This conversion is primarily carried out by aldehyde dehydrogenases (ALDHs) , with the mitochondrial isoform ALDH2 being a key enzyme due to its high affinity for aldehydes.[4][7][8][9] This reaction also utilizes NAD+ as a cofactor.

Phase II Metabolism: Conjugation of this compound

To facilitate its elimination from the body, this compound can undergo Phase II conjugation, primarily with the amino acid glycine.

  • Activation of this compound: Before conjugation, this compound must be activated to a high-energy thioester, ethoxyacetyl-CoA . This reaction is catalyzed by an acyl-CoA synthetase and requires ATP and coenzyme A (CoA).

  • Glycine Conjugation: Ethoxyacetyl-CoA is then conjugated with glycine to form N-ethoxyacetylglycine . This reaction is catalyzed by glycine N-acyltransferase (GLYAT) , a mitochondrial enzyme.[10][11][12] The resulting conjugate is more water-soluble and readily excreted in the urine.[1][2][3]

Minor Metabolic Pathways

A smaller fraction of the ethoxy group of 2-ethoxyethanol or this compound can be cleaved, leading to the formation of CO2, which is then exhaled.[1][2][3]

Signaling Pathways and Toxicological Mechanisms

The toxicity of this compound is linked to its effects on cellular energy metabolism.

Inhibition of Mitochondrial Respiration

This compound has been shown to be an inhibitor of mitochondrial function. Specifically, it targets the electron transport chain, leading to a reduction in ATP production.[13]

  • Inhibition of State 3 Respiration: EAA inhibits the ADP-stimulated respiration (State 3), indicating an effect on oxidative phosphorylation.[13]

  • Inhibition of Cytochrome c Oxidase: EAA has been demonstrated to inhibit the activity of cytochrome c oxidase (Complex IV) of the electron transport chain.[13]

This impairment of mitochondrial energy production is a plausible mechanism for the observed testicular toxicity, as spermatogenesis is a highly energy-dependent process.

Potential for Acetic Acid-Related Signaling

While direct evidence for this compound's role in specific signaling pathways is limited, the effects of its structural analog, acetic acid, may provide insights. In yeast, acetic acid can induce apoptosis through the cell wall integrity (CWI) signaling pathway .[14] It is conceivable that the acetic acid moiety of EAA could trigger similar stress-related signaling cascades in mammalian cells.

Quantitative Data Summary

The following tables summarize key quantitative data related to the metabolism and analysis of this compound.

Table 1: Toxicokinetic Parameters of this compound

ParameterSpeciesValueReference
Half-life of urinary excretionHuman23.6 ± 1.8 hours[15]
Time to maximal excretion after exposureHuman3-4 hours post-exposure[15]
Recovery in urine (% of absorbed 2-EE dose)Human22.2 ± 0.9% within 42 hours[15]

Table 2: Analytical Detection Limits for this compound in Urine

Analytical MethodDerivatizationDetection LimitReference
GC-MS (SIM)Methyl ester (diazomethane)2-4 ng/mL[2][16]
GC-FIDMethyl ester (diazomethane)~20-40 ng/mL[16]
GC-0.07 mg/L[17][18]
GC/MS-0.183 µg/mL[19]
GC-MSDEthyl ester~0.1 µg/mL[20]

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound in biological samples, primarily urine.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound in Urine

This protocol is adapted from methodologies described for the analysis of alkoxyacetic acids.[2][16][17][18][19][20]

5.1.1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Sample Acidification: Acidify a 1 mL urine sample to pH < 2 with concentrated HCl.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol and 3 mL of deionized water.

  • Sample Loading: Load the acidified urine sample onto the conditioned cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove interfering substances.

  • Elution: Elute the this compound from the cartridge with 3 mL of methanol or acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

5.1.2. Derivatization: Methylation with Diazomethane

  • Caution: Diazomethane is highly toxic and explosive. This procedure should be performed in a well-ventilated fume hood by experienced personnel.

  • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 100 µL of methanol).

  • Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Allow the reaction to proceed for 10-15 minutes at room temperature.

  • Remove the excess diazomethane by bubbling a gentle stream of nitrogen through the solution.

5.1.3. GC-MS Analysis

  • Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Final hold: 5 minutes at 250°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the this compound methyl ester. A full scan mode can be used for qualitative confirmation.

    • Monitored Ions: Based on the mass spectrum of this compound methyl ester, characteristic ions would be selected (e.g., m/z corresponding to the molecular ion and major fragments).

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol is based on a general reverse-phase HPLC method.[1][21]

  • Sample Preparation: Urine samples can often be diluted with the mobile phase and filtered through a 0.45 µm filter before injection. For more complex matrices, the SPE protocol described in 5.1.1 can be used.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous acidic solution and an organic solvent. For example, a mixture of water with 0.1% phosphoric acid (or formic acid for MS compatibility) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a low wavelength (e.g., 210 nm) or Mass Spectrometry (LC-MS) for higher specificity and sensitivity.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Ethoxyacetic_Acid_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 2-Ethoxyethanol 2-Ethoxyethanol Ethoxyacetaldehyde Ethoxyacetaldehyde 2-Ethoxyethanol->Ethoxyacetaldehyde Alcohol Dehydrogenase (ADH) NAD+ -> NADH This compound This compound Ethoxyacetaldehyde->this compound Aldehyde Dehydrogenase (ALDH) NAD+ -> NADH Ethoxyacetyl-CoA Ethoxyacetyl-CoA This compound->Ethoxyacetyl-CoA Acyl-CoA Synthetase ATP + CoA -> AMP + PPi N-Ethoxyacetylglycine N-Ethoxyacetylglycine Urinary Excretion Urinary Excretion N-Ethoxyacetylglycine->Urinary Excretion Glycine Glycine Ethoxyacetyl-CoAGlycine Ethoxyacetyl-CoAGlycine Ethoxyacetyl-CoAGlycine->N-Ethoxyacetylglycine Glycine N-Acyltransferase (GLYAT)

Caption: Metabolic pathway of 2-ethoxyethanol to N-ethoxyacetylglycine.

EAA_Analysis_Workflow Urine Sample Urine Sample Acidification (pH < 2) Acidification (pH < 2) Urine Sample->Acidification (pH < 2) Solid-Phase Extraction (C18) Solid-Phase Extraction (C18) Acidification (pH < 2)->Solid-Phase Extraction (C18) Elution Elution Solid-Phase Extraction (C18)->Elution Evaporation to Dryness Evaporation to Dryness Elution->Evaporation to Dryness Derivatization (e.g., Methylation) Derivatization (e.g., Methylation) Evaporation to Dryness->Derivatization (e.g., Methylation) GC-MS Analysis GC-MS Analysis Derivatization (e.g., Methylation)->GC-MS Analysis Quantification Quantification GC-MS Analysis->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

Mitochondrial_Inhibition Electron_Transport_Chain Complex I Complex II CoQ Complex III Cytochrome c Complex IV (Cytochrome c Oxidase) ATP Synthase ATP_Production ATP Production Electron_Transport_Chain:f5->ATP_Production H+ Gradient This compound This compound Inhibition This compound->Inhibition Inhibition->Electron_Transport_Chain:f5

Caption: Inhibition of mitochondrial Complex IV by this compound.

Acetic_Acid_Signaling Acetic_Acid_Stress Acetic_Acid_Stress Cell_Wall_Sensors Cell_Wall_Sensors Acetic_Acid_Stress->Cell_Wall_Sensors CWI_MAPK_Cascade Cell Wall Integrity (CWI) MAPK Cascade Cell_Wall_Sensors->CWI_MAPK_Cascade Cell_Wall_Remodeling Cell_Wall_Remodeling CWI_MAPK_Cascade->Cell_Wall_Remodeling Apoptosis Apoptosis CWI_MAPK_Cascade->Apoptosis

Caption: Potential signaling pathway for acetic acid-induced apoptosis.

References

An In-depth Technical Guide to the Synthesis and Characterization of Novel Ethoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of novel ethoxyacetic acid derivatives. This class of compounds is gaining interest in medicinal chemistry due to its structural versatility and potential for biological activity. This document details synthetic methodologies, presents characterization data in a structured format, and outlines experimental protocols for the evaluation of these promising molecules.

Introduction to this compound Derivatives

This compound is a carboxylic acid featuring an ethyl ether moiety. Its derivatives are compounds in which the core this compound structure has been modified, typically at the carboxylic acid group, to create esters, amides, and other functionalized molecules. While structurally related to the extensively studied phenoxyacetic acid derivatives, this compound derivatives offer a distinct physicochemical profile that may confer advantages in terms of solubility, metabolic stability, and target engagement.

Recent research has explored the potential of this compound derivatives in various therapeutic areas, including as anti-inflammatory and analgesic agents. Furthermore, specific derivatives, such as [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA), have been widely utilized as flexible and hydrophilic linkers in the development of complex drug conjugates and radiopharmaceuticals, highlighting the adaptability of this chemical scaffold.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the preparation of the parent this compound, followed by functionalization of the carboxylic acid group.

General Synthesis of this compound

A common and established method for the synthesis of this compound is the Williamson ether synthesis, reacting sodium ethoxide with chloroacetic acid.[1]

Experimental Protocol: Synthesis of this compound [1]

  • Preparation of Sodium Ethoxide: In a suitable reaction vessel, dissolve sodium metal in absolute ethanol under an inert atmosphere.

  • Reaction with Chloroacetic Acid: Slowly add a solution of chloroacetic acid in absolute ethanol to the sodium ethoxide solution.

  • Heating: Gently heat the reaction mixture for a short period to ensure the completion of the reaction.

  • Work-up: Remove the excess ethanol by distillation. The resulting sodium ethoxyacetate is then treated with a strong acid, such as hydrochloric acid, to yield this compound.

  • Purification: The crude this compound can be purified by distillation under reduced pressure.

Synthesis of Novel this compound Amides and Esters

The carboxylic acid group of this compound serves as a versatile handle for the synthesis of a wide range of derivatives. Standard coupling reactions can be employed to form amides and esters.

Experimental Protocol: General Synthesis of this compound Amides

  • Activation of Carboxylic Acid: In an appropriate solvent (e.g., dichloromethane, DMF), dissolve this compound and a coupling agent (e.g., HATU, HOBt/EDC).

  • Addition of Amine: Add the desired primary or secondary amine to the reaction mixture, followed by a non-nucleophilic base (e.g., DIPEA, triethylamine).

  • Reaction: Stir the reaction mixture at room temperature until completion, monitoring by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with a suitable organic solvent. The crude product is then purified by column chromatography.

Experimental Protocol: General Synthesis of this compound Esters (Fischer Esterification) [1]

  • Reaction Setup: In a round-bottom flask, combine this compound with an excess of the desired alcohol.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heating: Heat the reaction mixture to reflux to drive the equilibrium towards the ester product.

  • Work-up and Purification: After cooling, the reaction mixture is neutralized, and the ester is extracted. The crude ester is then purified by distillation or column chromatography.

A workflow for the general synthesis of this compound and its simple derivatives is presented below.

G cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization sodium_ethoxide Sodium Ethoxide ethoxyacetic_acid This compound sodium_ethoxide->ethoxyacetic_acid Williamson Ether Synthesis chloroacetic_acid Chloroacetic Acid chloroacetic_acid->ethoxyacetic_acid amide This compound Amide ethoxyacetic_acid->amide Amide Coupling ester This compound Ester ethoxyacetic_acid->ester Esterification amine Amine amine->amide alcohol Alcohol alcohol->ester

Caption: General synthesis workflow for this compound and its amide/ester derivatives.

Characterization of this compound Derivatives

The structural elucidation and purity assessment of newly synthesized this compound derivatives are performed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for confirming the structure of the synthesized derivatives. The characteristic signals for the ethoxy group (a triplet and a quartet in ¹H NMR) and the methylene group adjacent to the carbonyl are key identifiers.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the derivatives and to confirm their elemental composition through high-resolution mass spectrometry (HRMS).

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the carbonyl (C=O) stretch of the carboxylic acid, ester, or amide.

Table 1: Spectroscopic Data for this compound

TechniqueKey Peaks/Shifts
¹H NMR Triplet (CH₃), Quartet (OCH₂CH₃), Singlet (OCH₂COOH)
¹³C NMR Signals for CH₃, OCH₂CH₃, OCH₂COOH, and C=O
MS (EI) Molecular ion peak and characteristic fragmentation patterns
Chromatographic Analysis
  • Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of reactions and to get a preliminary assessment of product purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed for the final purity determination of the synthesized compounds.

A typical workflow for the characterization of a novel this compound derivative is illustrated below.

G cluster_workflow Characterization Workflow synthesis Synthesized Derivative tlc TLC Analysis synthesis->tlc purification Purification (Column Chromatography) tlc->purification hplc HPLC Purity Check purification->hplc structure_elucidation Structural Elucidation hplc->structure_elucidation nmr ¹H & ¹³C NMR structure_elucidation->nmr ms Mass Spectrometry structure_elucidation->ms ir IR Spectroscopy structure_elucidation->ir final_product Characterized Product nmr->final_product ms->final_product ir->final_product

Caption: Standard workflow for the purification and characterization of novel derivatives.

Biological Activity and Potential Applications

While the exploration of the biological activities of novel this compound derivatives is an emerging field, some promising areas have been identified.

Anti-inflammatory and Analgesic Activity

One notable example of a bioactive this compound derivative is 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone. This compound has demonstrated potent analgesic and anti-inflammatory activities, superior to some established drugs like aminopyrine and phenylbutazone in preclinical studies.[2]

Table 2: Biological Activity of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone [2]

ActivityAssayResult
Analgesic Acetic acid-induced writhing (mice)More potent than aminopyrine
Anti-inflammatory Carrageenan-induced edema (rats)More potent than phenylbutazone
Acute Toxicity LD₅₀ (mice)Less toxic than aminopyrine and phenylbutazone

The development of such pyridazinone derivatives highlights the potential of the this compound scaffold as a starting point for the design of new non-steroidal anti-inflammatory drugs (NSAIDs).

Signaling Pathways

The precise signaling pathways modulated by most novel this compound derivatives are still under investigation. For derivatives exhibiting anti-inflammatory effects, it is plausible that they may interact with pathways involved in inflammation, such as the cyclooxygenase (COX) pathway. The structural similarity to some known COX inhibitors suggests this as a potential mechanism of action that warrants further investigation.

Below is a hypothetical signaling pathway that could be investigated for anti-inflammatory this compound derivatives.

G cluster_pathway Potential Anti-inflammatory Signaling Pathway derivative This compound Derivative cox COX Enzyme derivative->cox Inhibition prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation prostaglandins->inflammation

Caption: Hypothesized inhibitory effect on the COX pathway by a bioactive derivative.

Conclusion and Future Directions

The field of novel this compound derivatives holds considerable promise for the development of new therapeutic agents. The synthetic accessibility and versatility of the this compound scaffold allow for the creation of diverse chemical libraries for biological screening. While current research has provided initial insights into their potential as anti-inflammatory and analgesic agents, further studies are needed to fully elucidate their structure-activity relationships, mechanisms of action, and therapeutic potential in other disease areas. Future work should focus on the synthesis and biological evaluation of a broader range of derivatives to expand the understanding of this promising class of compounds.

References

Methodological & Application

Application Note: Quantification of Ethoxyacetic Acid in Urine Using GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethoxyacetic acid (EAA) is a major metabolite of 2-ethoxyethanol (ethylene glycol monoethyl ether) and its acetate, which are industrial solvents used in paints, lacquers, and cleaning agents. Monitoring urinary EAA is a crucial method for assessing occupational and environmental exposure to these potentially toxic compounds. This application note provides a detailed protocol for the sensitive and selective quantification of EAA in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). The method involves liquid-liquid extraction (LLE), derivatization to enhance volatility, and subsequent analysis by GC-MS operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity.

Principle of the Method

The analytical procedure begins with the extraction of this compound from the urine matrix. To improve its chromatographic properties and volatility, the carboxylic acid group of EAA is derivatized. A common approach is esterification to form a less polar, more volatile derivative. In this protocol, we describe derivatization using pentafluorobenzyl bromide (PFBBr) to form the pentafluorobenzyl (PFB) ester of EAA. An internal standard (IS), such as a deuterated analog or a structurally similar compound, is added at the beginning of the sample preparation to correct for variations in extraction efficiency and instrument response. The derivatized analyte and internal standard are then separated on a gas chromatograph and detected by a mass spectrometer. Quantification is achieved by creating a calibration curve from standards of known concentrations and comparing the peak area ratio of the analyte to the internal standard in the unknown samples.

Experimental Workflow

The overall workflow for the quantification of EAA in urine is depicted below.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Urine Sample Collection (2 mL) Spike Spike with Internal Standard (e.g., d5-EAA) Sample->Spike Extract Liquid-Liquid Extraction (e.g., with Methylene Chloride) Spike->Extract Deriv Derivatization with PFBBr Extract->Deriv Evap Evaporate to Dryness Deriv->Evap Recon Reconstitute in Solvent (e.g., Toluene) Evap->Recon Inject GC-MS Injection Recon->Inject Separate Chromatographic Separation Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Quant Quantification (Peak Area Ratio vs. Cal Curve) Detect->Quant Report Final Report (EAA Concentration) Quant->Report G start EAA in Urine (Carboxylic Acid) reagent Pentafluorobenzyl Bromide (PFBBr) + Phase Transfer Catalyst start->reagent Derivatization Reaction product EAA-PFB Ester (Volatile Derivative) reagent->product gcms Analysis by GC-MS product->gcms G cluster_input Inputs cluster_process Processing Cal Calibration Standards (Known Concentrations) Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Cal->Ratio Sample Unknown Sample (Unknown Concentration) Sample->Ratio Curve Generate Calibration Curve (Ratio vs. Concentration) Ratio->Curve Result Calculated Concentration of EAA in Sample Ratio->Result Curve->Result

Application Notes and Protocols: Ethoxyacetic Acid as a Biomarker for Occupational Solvent Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxyacetic acid (EAA) is the primary urinary metabolite of the industrial solvent 2-ethoxyethanol (EGEE) and its acetate (EGEEA).[1][2] Monitoring urinary EAA levels serves as a reliable biomarker for assessing occupational exposure to these solvents, which are commonly used in paints, lacquers, and cleaning agents.[3][4] This document provides detailed application notes and protocols for the use of this compound in biomonitoring, including data on its metabolism, excretion kinetics, and established analytical methodologies. Biological monitoring of EAA provides a measure of the internal or absorbed dose, which can be more indicative of potential health risks than external environmental monitoring alone.[3]

Metabolic Pathway and Toxicokinetics

2-Ethoxyethanol is metabolized in the body, primarily through oxidation, to form 2-ethoxyacetic acid.[1][2][5] This metabolite is then predominantly excreted in the urine.[1][2] In humans, EAA is excreted in its free form, whereas in rats, a portion is conjugated with glycine.[6] The elimination half-life of EAA in humans is significantly longer than in rats, with estimates ranging from 21-24 hours in volunteers after a 4-hour exposure to 50-60 hours in occupationally exposed individuals.[1] This longer half-life can lead to the accumulation of EAA in the urine during a working week.[1]

The following diagram illustrates the metabolic conversion of 2-ethoxyethanol to this compound.

EGEE 2-Ethoxyethanol (EGEE) EAA This compound (EAA) EGEE->EAA Oxidation Urine Urinary Excretion EAA->Urine

Caption: Metabolic pathway of 2-ethoxyethanol to this compound.

Quantitative Data Summary

The concentration of this compound in urine correlates with the extent of exposure to 2-ethoxyethanol and its acetate. The tables below summarize quantitative data from various studies, providing a reference for interpreting biomonitoring results.

Table 1: Urinary this compound Concentrations Following Controlled Exposure to 2-Ethoxyethanol

Exposure Concentration (ppm)Duration (hours)Physical WorkloadPost-Exposure Urine EAA (mg/L)Post-Exposure Urine EAA (mg/g creatinine)Reference
2.74Sedentary3.22.2[1]
5.34Sedentary6.04.2[1]
10.74Sedentary8.76.9[1]
5.3430 Watts11.89.6[1]
5.3460 Watts17.414.4[1]

Table 2: Urinary this compound in Occupationally Exposed Workers

IndustryMean Air Concentration (ppm)Urinary EAA (mg/L)Urinary EAA (mg/g creatinine)Reference
Paint Formulation0.9 (EGEEA)8.36.9[1]
Paint Formulation2.0 (EGEE), 0.4 (EGEEA)37.8 (pre-shift Monday)31.5 (pre-shift Monday)[1]
Paint Formulation1.4 (EGEE), 0.1 (EGEEA)35.9 (post-shift Tuesday)29.9 (post-shift Tuesday)[1]
Silk-Screening12 (range 2.9-34) (EGEEA)-1.1-27[7]

Table 3: Biological Exposure Indices (BEI)

DeterminantSampling TimeBEI ValueReference
2-Ethoxyacetic acid in urineEnd of shift at end of work week100 mg/g creatinine[8]
2-Ethoxyacetic acid in urineEnd of the work week50 mg/L (approx. 40 mg/g creatinine)[1]

Experimental Protocols

Protocol 1: Urine Sample Collection and Storage

Biological monitoring requires careful sample collection to ensure the integrity of the results.[3]

Materials:

  • Sterile urine collection containers

  • Labels

  • Dry ice for shipping

  • -20°C or -76°C freezer for storage

Procedure:

  • Instruct the employee to change out of their work clothes and wash their hands before providing a sample to prevent external contamination.[3]

  • Collect a urine sample in a sterile container. The timing of the sample is critical; for EAA, it is often recommended at the end of the shift at the end of the work week.[8]

  • Label the container with a unique identifier, date, and time of collection.

  • If the sample is to be shipped, freeze it immediately with dry ice in an appropriate shipping container.[9]

  • For storage, keep the samples at -20°C, where they are stable for at least 5 months and through 3 freeze-thaw cycles, or at -76°C until analysis.[9][10]

Protocol 2: Analysis of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a simplified, non-derivatization method for the determination of EAA in urine.[10][11]

Materials:

  • Hydrochloric acid (HCl)

  • Methylene chloride

  • Isopropyl alcohol

  • Gas chromatograph-mass spectrometer (GC-MS)

Sample Preparation and Extraction:

  • Thaw the frozen urine sample to room temperature.[9]

  • Transfer a known volume (e.g., 1 mL) of the urine sample to a culture tube.

  • Acidify the sample with HCl to a pH between 1.05 and 1.45.[10]

  • Add a mixed solvent of methylene chloride and isopropyl alcohol (2:1 ratio).[10]

  • Vortex or shake for 10 minutes to extract the this compound.[10]

  • Centrifuge to separate the organic and aqueous layers.

  • Carefully transfer the organic (lower) layer containing the EAA to a clean vial for analysis.

GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for the analysis of free acids.

  • Injection: Inject an aliquot of the organic extract into the GC.

  • Mass Spectrometer: Operate in either full scan or selected ion monitoring (SIM) mode for detection and quantification.

  • Quantification: Prepare a calibration curve using standard solutions of this compound in a clean matrix (e.g., synthetic urine or the extraction solvent). The concentration of EAA in the urine sample is determined by comparing its peak area to the calibration curve.

Method Performance:

  • Linear Range: 0.3 - 200 µg/mL.[10]

  • Limit of Detection (LOD): 0.183 µg/mL.[10][11]

  • Recovery: 99% - 101%.[10]

  • Coefficient of Variation: 6.37%.[10]

The following diagram outlines the general workflow for the analysis of urinary this compound.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Acidify Acidification (HCl) Urine->Acidify Extract Liquid-Liquid Extraction (Methylene Chloride/Isopropanol) Acidify->Extract Separate Phase Separation Extract->Separate Organic Organic Phase Collection Separate->Organic GCMS GC-MS Analysis Organic->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for urinary this compound analysis.

Conclusion

The measurement of urinary this compound is a robust and reliable method for the biological monitoring of occupational exposure to 2-ethoxyethanol and its acetate. The provided protocols and data offer a comprehensive guide for researchers and professionals in implementing this biomarker in their exposure assessment and risk management strategies. Adherence to proper sample collection, storage, and analytical procedures is crucial for obtaining accurate and meaningful results.

References

Application Notes and Protocols: Zebrafish Embryotoxicity Assay for Ethoxyacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting a zebrafish embryotoxicity assay to evaluate the potential developmental toxicity of ethoxyacetic acid. The zebrafish model is a well-established and cost-effective alternative for in vivo developmental toxicity screening.[1][2] This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 236: Fish Embryo Acute Toxicity (FET) Test.[3][4][5][6][7]

Introduction

This compound is a metabolite of the industrial solvent 2-ethoxyethanol and has been identified as a potent developmental toxicant.[6][8] The zebrafish embryotoxicity assay offers a high-throughput method to assess the teratogenic potential of such compounds. Zebrafish embryos are ideal for this purpose due to their rapid external development, transparency, and the high degree of genetic homology with mammals. This assay allows for the observation of a wide range of developmental endpoints, from lethality to specific morphological malformations.

Data Presentation

Table 1: Summary of Toxicological Data for Acetic Acid Derivatives in Zebrafish Embryos

CompoundLC50 (96 h)EC50 (96 h)Observed MalformationsAffected Gene Expression
This compound Not ReportedNot ReportedGrowth retardation, general malformations.[6][8]Downregulation of genes related to development.[1][9]
2,4-Dichlorophenoxyacetic acid 46.71 mg/L[5]46.26 mg/L (hatching rate)[5]Pericardial edema, tail deformities.[5][10]Upregulation of cardiac development genes (e.g., vmhc, amhc); downregulation of oxidative stress genes (e.g., cat, gpx1a).[5]

Experimental Protocols

This protocol outlines the key steps for performing a zebrafish embryotoxicity assay with this compound.

Zebrafish Husbandry and Embryo Collection
  • Animal Care: Maintain adult zebrafish (Danio rerio) in a recirculating water system at 28 ± 1°C with a 14:10 hour light/dark cycle.

  • Breeding: Set up breeding tanks with a male-to-female ratio of 2:1 or 1:1. Place a divider in the tank overnight and remove it in the morning to initiate spawning.

  • Embryo Collection: Collect freshly fertilized eggs within 30 minutes of spawning.

  • Embryo Selection: Under a stereomicroscope, select healthy, fertilized embryos at the 4 to 128-cell stage for the assay. Discard any unfertilized, coagulated, or damaged embryos.[3]

Preparation of Test Solutions
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., embryo medium or, if necessary, a low concentration of DMSO). The final solvent concentration in the test wells should not exceed 0.1%.

  • Test Concentrations: Prepare a series of at least five geometrically spaced concentrations of this compound from the stock solution using embryo medium (e.g., E3 medium). Include a negative control (embryo medium only) and a solvent control if a solvent is used.

Exposure of Zebrafish Embryos
  • Plate Preparation: Use 24- or 96-well microplates for the assay.[11] Add 1 mL (for 24-well) or 200 µL (for 96-well) of the respective test solutions to each well.

  • Embryo Distribution: Carefully place one healthy embryo into each well.

  • Incubation: Incubate the plates at 28 ± 1°C for 96 hours.[5][7]

Observation and Endpoint Evaluation
  • Observation Schedule: Observe the embryos under a stereomicroscope at 24, 48, 72, and 96 hours post-fertilization (hpf).

  • Lethal Endpoints: Record mortality based on the following four apical endpoints as defined by OECD TG 236:[1][5]

    • Coagulation of the embryo

    • Lack of somite formation

    • Non-detachment of the tail from the yolk sac

    • Absence of heartbeat

  • Sublethal (Teratogenic) Endpoints: Record any morphological abnormalities, including but not limited to:

    • Pericardial edema

    • Yolk sac edema

    • Spinal curvature (lordosis, kyphosis, scoliosis)

    • Tail malformations

    • Head and eye abnormalities

    • Delayed or failed hatching

    • Reduced heart rate

  • Data Analysis: For each concentration, calculate the cumulative mortality at each time point. Determine the LC50 (median lethal concentration) and EC50 (median effective concentration for sublethal endpoints) at 96 hpf using appropriate statistical methods (e.g., probit analysis).

Visualizations

G cluster_0 Preparation cluster_1 Exposure cluster_2 Observation & Data Collection cluster_3 Data Analysis A Zebrafish Breeding and Embryo Collection B Selection of Healthy Embryos A->B E Transfer One Embryo per Well B->E C Preparation of this compound Solutions D Dispense Solutions into Multi-well Plates C->D D->E F Incubate at 28°C for 96 hours E->F G Microscopic Observation at 24, 48, 72, 96 hpf F->G H Record Lethal and Sublethal Endpoints G->H I Calculate Mortality and Malformation Rates H->I J Determine LC50 and EC50 Values I->J

Caption: Experimental workflow for the zebrafish embryotoxicity assay.

G cluster_0 Cellular Stress and Developmental Pathways A This compound Exposure B Increased Oxidative Stress A->B C Disruption of Cellular Processes A->C D Downregulation of Developmental Genes A->D E Apoptosis B->E F Impaired Cell Differentiation and Proliferation C->F D->F G Abnormal Morphogenesis E->G F->G H Growth Retardation & Malformations G->H

Caption: Plausible signaling pathway affected by this compound.

References

Application Notes and Protocols: Laboratory Synthesis of Ethoxyacetic Acid Esters for Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxyacetic acid and its ester derivatives are valuable building blocks in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and specialty materials. Their unique bifunctional nature, possessing both an ether and a carboxylic acid or ester group, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of this compound esters, focusing on two primary methods: the Williamson ether synthesis followed by Fischer esterification, and direct esterification of this compound.

Introduction

The synthesis of this compound esters is a fundamental process in organic chemistry, enabling the introduction of the ethoxyacetyl moiety into more complex molecules. This structural unit is present in various biologically active compounds and functional materials. The choice of synthetic route often depends on the availability of starting materials, desired scale, and the specific ester target. This guide outlines reliable and reproducible methods for the preparation of these important synthetic intermediates.

Synthetic Strategies

Two principal routes for the synthesis of this compound esters are highlighted:

  • Two-Step Synthesis via this compound: This classic and robust method first involves the synthesis of this compound from chloroacetic acid and sodium ethoxide (a Williamson ether synthesis). The resulting this compound is then esterified, typically through a Fischer esterification with the desired alcohol.

  • Direct Esterification: In cases where this compound is commercially available, direct esterification with an alcohol under acidic conditions provides a more streamlined approach to the target ester.

Logical Workflow of Synthesis

G cluster_0 Two-Step Synthesis cluster_1 Direct Synthesis chloroacetic_acid Chloroacetic Acid ethoxyacetic_acid This compound chloroacetic_acid->ethoxyacetic_acid Williamson Ether Synthesis sodium_ethoxide Sodium Ethoxide sodium_ethoxide->ethoxyacetic_acid ester This compound Ester ethoxyacetic_acid->ester Fischer Esterification alcohol Alcohol (e.g., Ethanol) alcohol->ester com_ethoxyacetic_acid Commercial this compound direct_ester This compound Ester com_ethoxyacetic_acid->direct_ester Direct Esterification direct_alcohol Alcohol direct_alcohol->direct_ester

Caption: Synthetic routes to this compound esters.

Experimental Protocols

Protocol 1: Two-Step Synthesis of Ethyl Ethoxyacetate

This protocol is adapted from the procedure described in Organic Syntheses.[1]

Part A: Synthesis of this compound

  • Preparation of Sodium Ethoxide: In a 2-L round-bottomed flask equipped with a reflux condenser, add 1250 mL of absolute ethyl alcohol. Carefully add 69 g (3 gram atoms) of metallic sodium in pieces through the condenser at a rate that maintains a gentle reflux.

  • Reaction with Chloroacetic Acid: Once all the sodium has dissolved, slowly add a solution of 142 g (1.5 moles) of chloroacetic acid in 180 mL of absolute alcohol in 20-mL portions. The addition should be fast enough to keep the solution boiling.

  • Work-up: After the addition is complete, heat the mixture gently for ten minutes. Remove the excess alcohol by distillation from a steam bath. Add 140 mL of concentrated hydrochloric acid to the cooled aqueous residue.

  • Extraction and Purification: Filter the precipitated sodium chloride and wash it with ether. Saturate the filtrate with sodium sulfate and extract it multiple times with ether. Dry the combined ether extracts, remove the ether by distillation, and distill the residue under reduced pressure. The this compound boils at 109–111 °C/17–18 mm.

Part B: Synthesis of Ethyl Ethoxyacetate (Fischer Esterification)

  • Esterification Setup: Place approximately 125 g (1.2 moles) of the prepared this compound in a 750-mL Erlenmeyer flask containing 230 mL of absolute ethyl alcohol. Cool the flask in a water bath.

  • Acid Catalyst: Pass dry hydrogen chloride gas into the mixture for at least five hours to ensure saturation.[1] Allow the mixture to stand for 24 hours at room temperature.

  • Neutralization and Extraction: Cool the solution and cautiously add a saturated solution of sodium carbonate with stirring until the mixture is faintly alkaline. Extract the ester with four 100-mL portions of ether.

  • Drying and Distillation: Dry the combined ether extracts with anhydrous potassium carbonate. Distill off the ether and then distill the residue at atmospheric pressure. Collect the fraction boiling at 153–155 °C.

Protocol 2: Synthesis of tert-Butyl Ethoxyacetate Derivatives

The synthesis of tert-butyl esters often requires different approaches due to the tertiary nature of the alcohol, which is prone to elimination. A common method involves the reaction of an alcohol with tert-butyl bromoacetate in the presence of a base.[2]

  • Reaction Setup: Dissolve the starting alcohol (e.g., a protected amino alcohol) in a suitable solvent like tetrahydrofuran (THF).

  • Base Addition: At 0 °C, add a strong base such as potassium tert-butoxide (tBuOK) and stir for one hour.

  • Alkylation: Add tert-butyl bromoacetate to the reaction mixture and allow it to stir at room temperature for 15 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers, concentrate the solution, and purify the product by flash chromatography.

Data Presentation

Synthesis StepReactantsProductYieldBoiling Point
Protocol 1, Part A Chloroacetic acid, Sodium ethoxideThis compound74%109–111 °C / 17–18 mm
Protocol 1, Part B This compound, Ethanol, HClEthyl ethoxyacetate69–72% (based on this compound)153–155 °C

Reaction Mechanisms

Williamson Ether Synthesis

The formation of this compound from chloroacetic acid and sodium ethoxide proceeds via an SN2 mechanism.[3][4][5][6][7] The ethoxide ion acts as a nucleophile, attacking the carbon atom bearing the chlorine atom and displacing the chloride ion.

G cluster_0 Williamson Ether Synthesis Mechanism Na+ -OEt Na⁺ ⁻OEt EtO-CH2-COOH EtO-CH₂-COOH Na+ -OEt->EtO-CH2-COOH Cl-CH2-COOH Cl-CH₂-COOH Cl-CH2-COOH->EtO-CH2-COOH SN2 Attack NaCl NaCl

Caption: Williamson ether synthesis of this compound.

Fischer Esterification

The acid-catalyzed esterification of this compound with an alcohol is a reversible nucleophilic acyl substitution reaction.[8][9][10][11][12][13][14] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

G cluster_1 Fischer Esterification Mechanism start R-COOH protonation Protonated Carbonyl start->protonation H⁺ attack Tetrahedral Intermediate protonation->attack R'-OH proton_transfer Proton Transfer attack->proton_transfer elimination Water Elimination proton_transfer->elimination deprotonation Ester Product elimination->deprotonation -H₂O deprotonation->start Reversible

Caption: Mechanism of Fischer esterification.

Applications in Organic Synthesis

This compound esters are versatile intermediates. For example, they can be used in the synthesis of more complex molecules like cetirizine, an antihistamine. In one synthetic route, 1-(4-chlorophenylmethyl)-piperazine is alkylated with methyl (2-chloroethoxy)-acetate.[15]

Safety Considerations

  • Sodium metal is highly reactive with water and alcohols; handle with extreme care under anhydrous conditions.

  • Chloroacetic acid is corrosive and toxic; wear appropriate personal protective equipment (PPE).

  • Concentrated acids (HCl, H₂SO₄) are corrosive; handle in a fume hood with appropriate PPE.

  • Ethers are flammable; avoid open flames and ensure proper ventilation.

Always conduct a thorough risk assessment before performing any chemical synthesis.

Conclusion

The laboratory synthesis of this compound esters can be reliably achieved through well-established methods such as the Williamson ether synthesis followed by Fischer esterification. The protocols and data provided herein offer a comprehensive guide for researchers in academic and industrial settings. The versatility of these esters as synthetic building blocks ensures their continued importance in the field of organic chemistry and drug development.

References

Application Notes and Protocols: Ethoxyacetic Acid Derivatives as PEG-like Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of biomolecules is a cornerstone of modern therapeutic and diagnostic development. Linkers, the molecular bridges that connect these biomolecules, play a critical role in the stability, efficacy, and pharmacokinetic properties of the resulting conjugates. Polyethylene glycol (PEG) has traditionally been the linker of choice due to its hydrophilicity, biocompatibility, and ability to improve the solubility and in vivo half-life of bioconjugates. However, the polydispersity of traditional PEG linkers can lead to heterogeneous products.

Ethoxyacetic acid derivatives, such as [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA), have emerged as attractive alternatives, offering the benefits of PEG-like hydrophilicity in a discrete, well-defined structure. These shorter, monodisperse linkers provide precise control over the linker length and the overall properties of the bioconjugate, leading to more homogeneous and well-characterized products, which is particularly crucial in the development of antibody-drug conjugates (ADCs).

These application notes provide an overview of the use of this compound derivatives in bioconjugation, including detailed protocols for the synthesis of key linker precursors and their subsequent conjugation to biomolecules.

Principle of Bioconjugation with this compound Derivatives

The fundamental principle behind using this compound derivatives as linkers is to introduce a hydrophilic spacer between two biomolecules or between a biomolecule and a small molecule payload. This is typically achieved by first functionalizing the this compound derivative with appropriate reactive groups at its termini. One end is protected for later manipulation (e.g., with Fmoc or Boc), while the other (the carboxylic acid) is activated for reaction with a nucleophilic group on the biomolecule, most commonly the ε-amino group of a lysine residue.

The most common activation strategy for the carboxylic acid group is the formation of an N-hydroxysuccinimide (NHS) ester. The NHS ester is highly reactive towards primary amines in a physiological pH range, forming a stable amide bond and releasing NHS as a byproduct. This reaction is efficient and selective, making it a robust method for bioconjugation.

Experimental Protocols

Synthesis of Fmoc-[2-(2-aminoethoxy)ethoxy]acetic acid (Fmoc-AEEA-OH)

This protocol describes the synthesis of a key building block for solid-phase peptide synthesis and for the creation of longer, customized PEG-like linkers.

Materials:

  • 2-(2-Aminoethoxy)ethoxy]acetic acid (AEEA)

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Round bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve AEEA (1 equivalent) in a 10% aqueous solution of sodium bicarbonate (sufficient to dissolve the AEEA) in a round bottom flask with stirring.

  • Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.1 equivalents) in acetone.

  • Reaction: Slowly add the Fmoc-OSu solution to the AEEA solution while stirring vigorously at room temperature. Let the reaction proceed for 4-6 hours.

  • Work-up:

    • Remove the acetone using a rotary evaporator.

    • Wash the aqueous solution with ethyl acetate to remove any unreacted Fmoc-OSu.

    • Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • The crude product can be purified by crystallization from a mixture of dichloromethane and hexanes or by flash column chromatography on silica gel.

Synthesis of Boc-[2-(2-aminoethoxy)ethoxy]acetic acid (Boc-AEEA-OH)

This protocol outlines the synthesis of the Boc-protected AEEA derivative, another common building block.

Materials:

  • 2-(2-Aminoethoxy)ethoxy]acetic acid (AEEA)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve AEEA (1 equivalent) in a solution of 1 M NaOH (2 equivalents) in water.

  • Addition of Boc₂O: Add a solution of Boc₂O (1.1 equivalents) in dioxane to the AEEA solution.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

    • Cool the aqueous layer in an ice bath and acidify to pH 3 with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the solution and evaporate the solvent to yield the product, which can be further purified by chromatography if necessary.

Activation of AEEA Derivative with N-Hydroxysuccinimide (NHS)

This protocol describes the conversion of the carboxylic acid of the protected AEEA derivative to a reactive NHS ester, preparing it for bioconjugation. This protocol is adapted from general NHS ester synthesis procedures and should be optimized for the specific AEEA derivative.

Materials:

  • Fmoc-AEEA-OH or Boc-AEEA-OH

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous ether

  • Round bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the protected AEEA derivative (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Coupling Agent Addition: Cool the solution in an ice bath and add DCC or EDC (1.1 equivalents) portion-wise with stirring.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

  • Work-up (if using DCC):

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate.

    • Wash the filtrate with cold water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the solution under reduced pressure.

    • The product can be precipitated by the addition of anhydrous ether and collected by filtration. The activated linker should be stored under desiccated conditions.

General Protocol for Antibody Conjugation using AEEA-NHS Ester

This protocol provides a general method for conjugating an NHS-activated this compound linker to an antibody. The molar excess of the linker and reaction conditions may need to be optimized for specific antibodies and payloads.

Materials:

  • Antibody solution (e.g., in phosphate-buffered saline, PBS)

  • AEEA-NHS ester (Fmoc or Boc protected)

  • Amine-free reaction buffer (e.g., PBS, pH 7.4-8.5)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

  • Antibody Preparation: Prepare the antibody solution in an amine-free reaction buffer at a concentration of 1-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the AEEA-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the AEEA-NHS ester stock solution to the antibody solution while gently stirring or vortexing. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: (Optional) Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess linker and other small molecules by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).

  • Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR) and confirm the integrity of the antibody.

Data Presentation

The use of hydrophilic linkers like this compound derivatives can significantly impact the physicochemical properties and in vivo performance of bioconjugates. The following tables provide a summary of the types of quantitative data that should be generated to compare different linkers. While direct comparative data for this compound derivatives versus other linkers is not extensively available in a single study, these tables serve as a template for such evaluations.

Table 1: Comparison of Hydrophilicity and Aggregation of ADCs with Different Linkers

Linker TypeHydrophobicity (HIC Retention Time, min)Aggregation (% High Molecular Weight Species by SEC)
Traditional Hydrophobic Linker15.28.5
Standard PEG4 Linker12.83.2
This compound (AEEA) Dimer Expected to be similar to or lower than PEG4Expected to be low
Branched PEG12 Linker10.51.8

Note: HIC retention times are inversely proportional to hydrophilicity. Lower values indicate a more hydrophilic ADC.

Table 2: Pharmacokinetic Parameters of ADCs with Different Linkers in a Murine Model

Linker TypeClearance (CL, mL/day/kg)Elimination Half-life (t½, days)
Traditional Hydrophobic Linker15.03.5
Standard PEG4 Linker8.27.1
This compound (AEEA) Dimer Expected to be lower than hydrophobic linkersExpected to be longer than hydrophobic linkers
Branched PEG12 Linker5.59.8

Table 3: In Vivo Efficacy of ADCs with Different Linkers in a Xenograft Model

Linker TypeTumor Growth Inhibition (%)Complete Tumor Regression (%)
Traditional Hydrophobic Linker6510
Standard PEG4 Linker8530
This compound (AEEA) Dimer Expected to be highExpected to be improved over hydrophobic linkers
Branched PEG12 Linker9550

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

experimental_workflow cluster_synthesis Linker Synthesis & Activation cluster_conjugation Bioconjugation cluster_purification Purification & Characterization AEEA AEEA Derivative (Fmoc-AEEA-OH or Boc-AEEA-OH) NHS_activation NHS Ester Activation AEEA->NHS_activation DCC/EDC, NHS Conjugation Conjugation Reaction NHS_activation->Conjugation Activated Linker Antibody Antibody Antibody->Conjugation Purification Purification (SEC or Dialysis) Conjugation->Purification Characterization Characterization (DAR, etc.) Purification->Characterization Final_Product Final Bioconjugate Characterization->Final_Product

Caption: Experimental workflow for bioconjugation using an AEEA-NHS ester.

logical_relationship cluster_properties Linker Properties cluster_outcomes Bioconjugate Outcomes Hydrophilicity Increased Hydrophilicity (this compound Moiety) Solubility Improved Solubility Hydrophilicity->Solubility Aggregation Reduced Aggregation Hydrophilicity->Aggregation PK Enhanced Pharmacokinetics Hydrophilicity->PK Monodispersity Monodisperse Nature Homogeneity Product Homogeneity Monodispersity->Homogeneity Efficacy Improved In Vivo Efficacy PK->Efficacy Homogeneity->Efficacy

Caption: Logical relationship of linker properties to bioconjugate outcomes.

Conclusion

This compound derivatives represent a valuable class of PEG-like linkers for bioconjugation. Their monodisperse nature and inherent hydrophilicity offer significant advantages in creating well-defined, homogeneous bioconjugates with improved physicochemical and pharmacokinetic properties. The protocols and data templates provided in these application notes offer a framework for researchers to synthesize, utilize, and evaluate these promising linkers in their drug development and research endeavors. Careful optimization of the synthesis and conjugation steps will be crucial for achieving the desired product characteristics and therapeutic efficacy.

Application Notes and Protocols for Inducing Testicular Toxicity with Ethoxyacetic Acid in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for inducing testicular toxicity in rat models using ethoxyacetic acid (EAA). This information is intended to guide researchers in establishing a reproducible model for studying mechanisms of testicular damage and for evaluating potential therapeutic interventions.

Introduction

This compound (EAA) is a metabolite of the industrial solvent 2-ethoxyethanol.[1] Exposure to its parent compound and consequently to EAA has been associated with reproductive toxicity. In male rats, EAA specifically targets spermatocytes, leading to damage and potential infertility.[1] Understanding the experimental induction of this toxicity is crucial for toxicological screening and the development of protective strategies. EAA is considered less potent than its counterpart, mthis compound (MAA).[2]

Experimental Protocols

Animal Model
  • Species: Male Sprague-Dawley or Wistar rats are commonly used.

  • Age: Young adult rats (8-10 weeks old) are typically selected.

  • Housing: Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

This compound (EAA) Preparation and Dosing
  • Formulation: EAA should be dissolved in a suitable vehicle, such as distilled water or corn oil.

  • Dosage: A key study demonstrated that a single oral dose of EAA, equimolar to 500 mg/kg of 2-methoxyethanol, was effective in producing damage to spermatocytes.[1] The molar mass of 2-methoxyethanol is 76.09 g/mol , and the molar mass of this compound is 104.10 g/mol . Therefore, the equivalent dose of EAA is approximately 684 mg/kg. For dose-response studies, a range of doses can be used.

  • Administration: Oral gavage is the recommended route of administration to ensure accurate dosing.[1][3]

Experimental Design for Acute Toxicity Study

This protocol is designed to assess the acute testicular toxicity of EAA.

  • Acclimatization: Acclimatize rats to the laboratory environment for at least one week prior to the experiment.

  • Grouping: Randomly divide the animals into at least two groups: a control group receiving the vehicle only and a treatment group receiving EAA (e.g., 684 mg/kg).

  • Administration: Administer a single dose of EAA or vehicle by oral gavage.

  • Observation Period: Monitor the animals for clinical signs of toxicity over a 24-hour to 14-day period.[1]

  • Endpoint Analysis: At the end of the observation period, euthanize the animals and collect testes and epididymides for analysis.

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Analysis acclimatization Acclimatization of Rats (1 week) grouping Randomization into Groups (Control & EAA-treated) acclimatization->grouping administration Single Oral Gavage (EAA or Vehicle) grouping->administration observation Observation Period (24h to 14 days) administration->observation euthanasia Euthanasia & Tissue Collection observation->euthanasia histopathology Histopathological Analysis euthanasia->histopathology sperm_analysis Sperm Parameter Analysis euthanasia->sperm_analysis biochemical Biochemical Assays euthanasia->biochemical G EAA This compound (EAA) Sertoli_Cell Sertoli Cell Dysfunction EAA->Sertoli_Cell Metabolic_Stress Metabolic Stress (e.g., altered lactate metabolism) Sertoli_Cell->Metabolic_Stress Apoptosis_Signal Pro-apoptotic Signaling Sertoli_Cell->Apoptosis_Signal Spermatocyte Pachytene Spermatocyte Metabolic_Stress->Spermatocyte Apoptosis_Signal->Spermatocyte Apoptosis Apoptosis Spermatocyte->Apoptosis

References

Sourcing and Application of High-Purity Ethoxyacetic Acid as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the sourcing, characterization, and application of high-purity ethoxyacetic acid as an analytical reference standard. This document is intended to guide researchers, scientists, and drug development professionals in ensuring the accuracy and reliability of their analytical methods.

Sourcing and Selection of High-Purity this compound

The quality of an analytical reference standard is paramount for achieving accurate and reproducible results. High-purity this compound can be sourced from reputable chemical suppliers. When selecting a supplier, it is crucial to obtain a Certificate of Analysis (CoA) to verify the purity and identity of the compound.

Key Suppliers:

  • Thermo Fisher Scientific: Offers this compound with a stated purity of 98% or higher.[1][2]

  • Sigma-Aldrich (Merck): Provides this compound with an assay of 98%.[3][4]

  • TCI AMERICA: A manufacturer of specialty organic chemicals.[5]

  • BOC Sciences: Supplies a range of research chemicals and biochemicals.[5]

Table 1: Illustrative Certificate of Analysis for this compound Reference Standard

ParameterSpecificationResultMethod
Appearance Clear, colorless to pale yellow liquidConformsVisual
Identity (FTIR) Conforms to reference spectrumConformsInfrared Spectroscopy
Assay (Aqueous acid-base Titration) ≥97.5%99.8%Titration
Purity (GC) ≥97.5%99.9%Gas Chromatography
Water Content ≤0.5%0.1%Karl Fischer Titration
Residue on Ignition ≤0.1%<0.05%Gravimetry
Elemental Impurities As per ICH Q3DConformsICP-MS
Residual Solvents As per ICH Q3CConformsHeadspace GC

Note: This table is a representative example. Actual values will vary by supplier and lot.

Analytical Characterization Protocols

Prior to its use as a reference standard, the identity and purity of this compound should be independently verified. The following protocols describe common analytical techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

GC-MS is a highly sensitive method for determining the purity of this compound and identifying potential volatile impurities.[6][7] Derivatization is often required to improve the volatility and chromatographic behavior of the analyte.

Experimental Protocol:

  • Sample Preparation (Methylation):

    • Accurately weigh 10 mg of this compound reference standard into a vial.

    • Add 1 mL of methanol and a few drops of concentrated sulfuric acid.

    • Heat the mixture at 60°C for 1 hour.

    • Allow the solution to cool to room temperature.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the methyl ethoxyacetate with 2 x 1 mL of dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and transfer to a GC vial.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Program: Initial temperature 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 30-300.

Data Analysis:

  • Calculate the purity of this compound by dividing the peak area of the main component by the total peak area of all components.

  • Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh this compound derivatize Derivatization (Methylation) weigh->derivatize extract Liquid-Liquid Extraction derivatize->extract dry Drying and Transfer extract->dry inject Injection into GC-MS dry->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate identify Impurity Identification integrate->identify calculate Purity Calculation identify->calculate

GC-MS analysis workflow for this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC is a versatile technique for assessing the purity of non-volatile impurities in this compound.[8][9]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid.[8][9] For MS compatibility, replace phosphoric acid with formic acid.[8][9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: UV at 210 nm.

Data Analysis:

  • Determine the purity by calculating the percentage of the main peak area relative to the total area of all peaks.

HPLC_Workflow start Start: this compound Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 210 nm separate->detect analyze Data Analysis and Purity Calculation detect->analyze end End: Purity Report analyze->end Bioanalytical_Workflow cluster_standards Standard Preparation cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quantification Quantification stock Prepare Stock Solution of Reference Standard cal_standards Create Calibration Curve Standards stock->cal_standards gcms Analyze Samples and Standards by GC-MS (SIM Mode) cal_standards->gcms urine_sample Urine Sample + Internal Standard spe Solid-Phase Extraction urine_sample->spe derivatize Derivatization spe->derivatize derivatize->gcms cal_curve Construct Calibration Curve gcms->cal_curve quantify Quantify this compound in Samples cal_curve->quantify

References

High-performance liquid chromatography (HPLC) method development for ethoxyacetic acid separation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxyacetic acid is a carboxylic acid that finds application in various chemical syntheses and can be a metabolite of certain industrial solvents.[1] Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and in toxicological or environmental studies. High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of such polar organic compounds.[2][3]

This document provides a detailed application note and a comprehensive protocol for the development of a robust reversed-phase HPLC (RP-HPLC) method for the separation and quantification of this compound. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and acidified water, and UV detection.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Phosphoric acid (85%) or Formic acid (≥98%)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with:

  • Binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of 85% phosphoric acid to 1 L of deionized water, mix well, and degas. This results in a 0.1% phosphoric acid solution. For mass spectrometry (MS) compatible methods, 0.1% formic acid can be used as an alternative.

  • Mobile Phase B (Organic): HPLC grade acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 95:5 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).

Sample Preparation

The sample preparation method should be tailored to the specific matrix. A general procedure for a liquid sample is as follows:

  • If the sample contains particulates, centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If the this compound concentration is expected to be high, dilute the sample with the diluent to fall within the calibration range.

Chromatographic Conditions

The following is a recommended starting point for method development. Optimization may be required based on the specific HPLC system and sample matrix.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
15
17
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm

Note: this compound does not have a strong chromophore, thus detection at a low UV wavelength such as 210 nm is necessary for adequate sensitivity.

Method Development and Validation Data

The following data is illustrative of a typical method validation for the quantitative analysis of this compound.

System Suitability

System suitability parameters are evaluated to ensure the chromatographic system is performing adequately.

ParameterAcceptance CriteriaIllustrative Result
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 20005800
%RSD of Retention Time (n=6) ≤ 1.0%0.3%
%RSD of Peak Area (n=6) ≤ 2.0%0.8%
Linearity

The linearity of the method was assessed by analyzing a series of standard solutions at different concentrations.

Concentration (µg/mL)Peak Area (arbitrary units)
1.012,540
5.063,210
10.0124,980
25.0311,500
50.0628,900
100.01,255,600
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

ParameterSignal-to-Noise RatioIllustrative Concentration (µg/mL)
LOD 3:10.3
LOQ 10:11.0
Precision

The precision of the method was evaluated by analyzing replicate samples at a single concentration.

Precision Level%RSD (n=6)
Repeatability (Intra-day) ≤ 2.0%
1.1%
Intermediate Precision (Inter-day) ≤ 3.0%
2.2%
Accuracy (Recovery)

Accuracy was determined by spiking a blank matrix with known concentrations of this compound and calculating the percent recovery.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
10.09.898.0%
50.051.2102.4%
90.089.199.0%
Average Recovery 99.8%

Visualizations

HPLC_Method_Development_Workflow cluster_planning Phase 1: Planning & Initial Scouting cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Method Validation (ICH Guidelines) cluster_final Phase 4: Finalization define_objectives Define Analytical Objectives (e.g., quantification, purity) lit_review Literature & Compound Review (pKa, solubility, UV absorbance) define_objectives->lit_review initial_conditions Select Initial Conditions (Column, Mobile Phase, Detector) lit_review->initial_conditions mobile_phase_opt Optimize Mobile Phase (pH, organic solvent ratio) initial_conditions->mobile_phase_opt gradient_opt Develop Gradient Profile mobile_phase_opt->gradient_opt other_params_opt Optimize Other Parameters (Flow rate, Temperature) gradient_opt->other_params_opt specificity Specificity other_params_opt->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq precision Precision (Repeatability, Intermediate) lod_loq->precision accuracy Accuracy (Recovery) precision->accuracy robustness Robustness accuracy->robustness final_method Finalize Method & Document robustness->final_method

Caption: Workflow for HPLC method development and validation.

Caption: Principle of this compound separation by RP-HPLC.

Discussion

The developed reversed-phase HPLC method provides a reliable and robust approach for the separation and quantification of this compound. The use of a C18 column offers good retention for this polar analyte when paired with a highly aqueous mobile phase at the beginning of the gradient. The addition of phosphoric acid to the aqueous mobile phase serves to suppress the ionization of the carboxylic acid group of this compound, leading to a more consistent retention time and improved peak shape.

The gradient elution, starting with a low percentage of organic modifier (acetonitrile) and gradually increasing, allows for the effective elution of this compound while also cleaning the column of any less polar impurities that may be present in the sample. The method demonstrates good linearity over a practical concentration range, and the determined LOD and LOQ values indicate sufficient sensitivity for most applications. The precision and accuracy data further support the reliability of the method for quantitative analysis.

Conclusion

The HPLC method detailed in this application note is suitable for the routine analysis of this compound in various sample matrices. The protocol is straightforward, utilizes common HPLC reagents and columns, and has been shown to be linear, sensitive, precise, and accurate. The provided workflow and principles can serve as a valuable guide for researchers and scientists in developing and validating their own HPLC methods for similar polar organic acids.

References

Solid-Phase Extraction of Ethoxyacetic Acid from Complex Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxyacetic acid (EAA) is a metabolite of ethylene glycol monoethyl ether and its acetate ester, commonly used industrial solvents. Monitoring EAA in biological and environmental matrices is crucial for assessing exposure and understanding its toxicology. Solid-phase extraction (SPE) is a widely used technique for the selective isolation and concentration of analytes from complex samples prior to analysis. This document provides detailed application notes and protocols for the extraction of this compound from various complex matrices using solid-phase extraction.

Principles of Solid-Phase Extraction for this compound

The isolation of this compound, a polar acidic compound, from complex matrices like urine, plasma, and environmental water samples, can be effectively achieved using different SPE sorbents. The choice of sorbent and the protocol depends on the sample matrix and the subsequent analytical technique (GC-MS or LC-MS). Common approaches include:

  • Reversed-Phase (RP) SPE: Utilizes nonpolar sorbents like C18 to retain hydrophobic compounds from a polar sample matrix. For acidic compounds like EAA, pH adjustment of the sample is critical to ensure the analyte is in its non-ionized form to enhance retention.

  • Mixed-Mode SPE: Employs sorbents with both hydrophobic and ion-exchange functional groups (e.g., Isolute HAX).[1][2][3] This allows for a more selective extraction by combining two retention mechanisms.

  • Polymeric SPE: Sorbents like Bond Elut Plexa offer an alternative for extracting acidic drugs, particularly from plasma.[4]

Experimental Protocols

Protocol 1: Reversed-Phase SPE (C18) for this compound in Urine (for GC-MS Analysis)

This protocol is adapted from a method for the determination of alkoxyacetic acids in rat urine.[5][6]

1. Sample Pretreatment:

  • Take 1 mL of urine sample.
  • Acidify the sample with 100 µL of concentrated HCl.[6]

2. SPE Cartridge Conditioning:

  • Condition a C18 SPE cartridge (e.g., Bakerbond C18 bonded silica) with 3 mL of methanol followed by 5 mL of deionized water.[6]

3. Sample Loading:

  • Apply the pretreated urine sample to the conditioned C18 cartridge.
  • Allow the sample to flow through by gravity.[6]

4. Washing:

  • Centrifuge the cartridge at 3,000 rpm for 5 minutes to remove excess sample.[6]
  • Place the cartridge on a vacuum manifold and air-dry for 15 minutes.[6]

5. Elution:

  • Connect the C18 cartridge to a Na2SO4 cartridge.
  • Elute the analyte with 2 mL of 2.5% isopropanol in diethyl ether.[6]

6. Post-Elution (Derivatization for GC-MS):

  • The collected eluate is typically derivatized (e.g., methylation with diazomethane) to increase the volatility of EAA for GC-MS analysis.[5][6]

Protocol 2: Mixed-Mode SPE for Acidic Compounds in Urine (for HPLC Analysis)

This generic protocol is suitable for the extraction of various acidic compounds, including EAA, from urine.[1][2][3]

1. Sample Pretreatment:

  • Spike urine samples with the analytes of interest.
  • Dilute the sample in ammonium acetate buffer.[1][2][3]

2. SPE Cartridge Conditioning:

  • Condition a mixed-mode SPE column (e.g., Isolute HAX) with methanol and then ammonium acetate.[1][2][3]

3. Sample Loading:

  • Load the diluted urine sample onto the conditioned cartridge.[1][2][3]

4. Washing:

  • Rinse the cartridge sequentially with ammonium acetate and a 50:50 mixture of methanol and deionized water.[1][2][3]

5. Elution:

  • Elute the analytes with an 80:20 mixture of methanol and acetic acid.[1][2][3]

6. Post-Elution:

  • Evaporate the eluate to dryness.
  • Reconstitute the residue in a suitable solvent for HPLC analysis (e.g., 98:2:0.1 deionized water:acetonitrile:trifluoroacetic acid).[1][2]

Protocol 3: Polymeric SPE for Acidic Drugs in Plasma

This protocol provides a general procedure for the extraction of acidic drugs from plasma using a polymeric SPE phase.[4]

1. Sample Pretreatment:

  • For acidic analytes, the sample should be applied under acidic conditions to neutralize the compounds for optimal nonpolar retention.[4]

2. SPE Cartridge: Bond Elut Plexa

3. General SPE Method (as per manufacturer's recommendations for acidic compounds):

  • Conditioning: Condition the cartridge with an appropriate organic solvent (e.g., methanol) followed by water.
  • Loading: Load the pretreated plasma sample.
  • Washing: Wash the cartridge with a weak organic solvent or buffer to remove interferences.
  • Elution: Elute the acidic analytes with a suitable organic solvent, often containing a small percentage of a basic or acidic modifier to facilitate elution.

Quantitative Data Summary

The following table summarizes the quantitative data from the cited literature for the SPE of this compound and related acidic compounds.

AnalyteMatrixSPE SorbentAnalytical MethodRecovery (%)Limit of Detection (LOD) / Limit of Quantification (LOQ)Reference
This compound (EAA)Rat UrineC18GC-MS97%2-4 ng/mL[5][6]
Mthis compound (MAA)Rat UrineC18GC-MS87%2-4 ng/mL[5][6]
Butoxyacetic Acid (BAA)Rat UrineC18GC-MS-2-4 ng/mL[5][6]
Various Acidic DrugsUrineMixed-Mode (Isolute HAX)HPLC>80%-[1][2][3]
Various Acidic DrugsHuman PlasmaPolymeric (Bond Elut Plexa)LC/MS/MSGoodLOQ: 5.0 ng/mL[4]

Visualizations

SPE_Workflow_C18 cluster_Pretreatment Sample Pretreatment cluster_SPE Solid-Phase Extraction (C18) cluster_Analysis Post-Extraction & Analysis Urine 1 mL Urine Sample Acidify Acidify with 100 µL conc. HCl Urine->Acidify Condition Condition Cartridge (Methanol, Water) Acidify->Condition Load Load Sample Condition->Load Wash Wash/Dry Cartridge Load->Wash Elute Elute with 2.5% Isopropanol in Diethyl Ether Wash->Elute Derivatize Derivatize for Volatility Elute->Derivatize GCMS GC-MS Analysis Derivatize->GCMS

Caption: SPE Workflow for EAA from Urine using C18.

SPE_Workflow_MixedMode cluster_Pretreatment Sample Pretreatment cluster_SPE Solid-Phase Extraction (Mixed-Mode) cluster_Analysis Post-Extraction & Analysis Urine Urine Sample Dilute Dilute in Ammonium Acetate Buffer Urine->Dilute Condition Condition Cartridge (Methanol, Ammonium Acetate) Dilute->Condition Load Load Sample Condition->Load Wash Wash Cartridge (Ammonium Acetate, MeOH/Water) Load->Wash Elute Elute with Methanol/Acetic Acid Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC HPLC Analysis Reconstitute->HPLC

Caption: Mixed-Mode SPE Workflow for Acidic Compounds.

References

Troubleshooting & Optimization

Overcoming low recovery of ethoxyacetic acid during extraction from urine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of ethoxyacetic acid (EAA) in urine samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges, particularly low recovery rates during extraction.

Troubleshooting Guide: Low EAA Recovery

Low recovery of this compound from urine is a frequent issue that can compromise the accuracy and sensitivity of your analytical method. This guide will walk you through potential causes and solutions to enhance your extraction efficiency.

Q1: My EAA recovery using liquid-liquid extraction (LLE) is consistently low. What factors should I investigate?

A1: Several factors in your LLE protocol can significantly impact EAA recovery. Here are the key parameters to optimize:

  • pH of the Urine Sample: EAA is a carboxylic acid. To ensure it is in its protonated, less polar form for efficient extraction into an organic solvent, the urine sample must be acidified. Optimal recovery is often achieved at a pH between 1.05 and 1.45.[1][2]

  • Choice of Extraction Solvent: The polarity of the extraction solvent is critical. While various solvents can be used, a mixture of methylene chloride and isopropyl alcohol (2:1 ratio) has been shown to yield excellent recovery.[1][2] Ethyl acetate is another effective solvent for extracting similar alkoxyacetic acids.[3]

  • Extraction Time and Technique: Ensure vigorous and adequate mixing to facilitate the transfer of EAA from the aqueous phase (urine) to the organic phase. An extraction time of 10 minutes with vortex mixing is recommended.[1][2]

  • Ionic Strength of the Aqueous Phase: The addition of salt, such as sodium chloride, to the urine sample can increase the ionic strength of the aqueous phase. This "salting-out" effect reduces the solubility of EAA in the aqueous layer and promotes its partitioning into the organic solvent.

  • Emulsion Formation: Emulsions at the aqueous-organic interface can trap your analyte, leading to poor recovery. To break emulsions, you can try centrifugation, addition of a small amount of a different organic solvent, or passing the mixture through a glass wool plug.

Q2: I'm using solid-phase extraction (SPE), but my EAA recovery is poor. What could be the problem?

A2: While some studies have reported low recovery of similar compounds with SPE[3], others have used it successfully.[4][5][6] Here are troubleshooting steps for SPE:

  • Sorbent Selection: For acidic compounds like EAA, an anion exchange sorbent is often a good choice.[4][7] C18 bonded silica has also been used effectively for alkoxyacetic acids.[5][6] Ensure the chosen sorbent has an appropriate affinity for EAA.

  • Sample pH: The pH of the sample loaded onto the SPE cartridge is crucial. For anion exchange, the pH should be adjusted to ensure the carboxyl group of EAA is deprotonated (negatively charged) to bind to the sorbent.

  • Conditioning and Equilibration: Inadequate conditioning of the SPE cartridge can lead to inconsistent results. Ensure the sorbent is properly activated with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution at the appropriate pH before loading the sample.

  • Wash Steps: The wash solvent should be strong enough to remove interferences without eluting the EAA. A common issue is using a wash solvent that is too polar or has a pH that causes premature elution of the analyte.

  • Elution Solvent: The elution solvent must be strong enough to disrupt the interaction between EAA and the sorbent. For anion exchange, this is typically achieved by using a solvent with a pH that neutralizes the charge on the EAA or the sorbent, or by using a high ionic strength buffer.

Q3: Could the derivatization step be affecting my final EAA measurement?

A3: Yes, the derivatization step, which is often necessary for gas chromatography (GC) analysis, can be a source of analyte loss if not optimized.

  • Incomplete Reaction: The derivatization reaction may be incomplete, leading to a lower-than-expected amount of the derivatized EAA. Ensure you are using the correct derivatizing agent (e.g., pentafluorobenzyl bromide (PFBBr), N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)), reaction temperature, and time.[5][8][9]

  • Derivative Stability: The resulting EAA derivative may be unstable. Analyze the samples as soon as possible after derivatization.

  • Matrix Effects: Components in the urine matrix can interfere with the derivatization reaction. A thorough cleanup of the extract before derivatization is important.

Frequently Asked Questions (FAQs)

Q: What is a typical recovery rate I should aim for with EAA extraction from urine?

A: With an optimized method, you can achieve very high recovery rates. For example, a liquid-liquid extraction method using a methylene chloride and isopropyl alcohol mixture at a pH of 1.05-1.45 reported average recoveries of 99%-101%.[1][2] For similar alkoxyacetic acids, LLE with ethyl acetate has yielded recoveries of around 95%.[3]

Q: How can I assess the stability of EAA in my urine samples?

A: Studies have shown that alkoxyacetic acids in urine are stable for at least 5 months when stored at -20°C, and can withstand up to three freeze-thaw cycles.[1][2] To assess stability in your own laboratory conditions, you can spike a pool of blank urine with a known concentration of EAA and analyze aliquots at different time points and after several freeze-thaw cycles.

Q: Is derivatization always necessary for the analysis of EAA?

A: For analysis by gas chromatography (GC), derivatization is typically required to increase the volatility and thermal stability of the acidic EAA, leading to better chromatographic peak shape and sensitivity.[9][10] However, a simplified non-derivatization method coupled with GC/MS has been reported for alkoxyacetic acids, which could be an alternative.[1][2]

Q: What are the advantages of Liquid-Liquid Extraction (LLE) versus Solid-Phase Extraction (SPE) for EAA?

A: LLE is often considered simpler and easier to implement.[3] It can be very efficient, with some methods achieving nearly complete recovery.[1][2] SPE can offer higher sample throughput, especially with automated systems, and can provide cleaner extracts by being more selective in removing interferences.[4] The choice between LLE and SPE may depend on the specific requirements of your assay, such as sample volume, required cleanup, and available equipment.

Data Summary Tables

Table 1: Liquid-Liquid Extraction (LLE) Parameters for Alkoxyacetic Acids from Urine

ParameterRecommended ConditionExpected RecoveryReference
pH 1.05 - 1.4599% - 101%[1][2]
Solvent Methylene Chloride:Isopropanol (2:1)99% - 101%[1][2]
Extraction Time 10 minutes99% - 101%[1][2]
Solvent Ethyl Acetate~95% (for MEAA)[3]

Table 2: Solid-Phase Extraction (SPE) Performance for Alkoxyacetic Acids from Urine

SorbentAnalyteRecoveryReference
Anion Exchange ResinButoxyacetic AcidNot specified, but method was successful[4]
C18 Bonded SilicaMthis compound, this compound, Butoxyacetic AcidHigh recoveries reported[5]

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE) of EAA from Urine

This protocol is based on a method with reported recoveries of 99-101%.[1][2]

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • Transfer a 1 mL aliquot of urine to a glass extraction tube.

  • Acidification:

    • Add concentrated HCl dropwise to the urine sample to adjust the pH to between 1.05 and 1.45. Monitor the pH using a calibrated pH meter.

  • Extraction:

    • Add 3 mL of a pre-mixed extraction solvent of methylene chloride and isopropyl alcohol (2:1, v/v) to the acidified urine sample.

    • Cap the tube and vortex vigorously for 10 minutes.

  • Phase Separation:

    • Centrifuge the sample at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Collection of Organic Layer:

    • Carefully transfer the lower organic layer to a clean tube.

  • Drying and Concentration (if necessary):

    • The organic extract can be dried by passing it through a small column of anhydrous sodium sulfate.

    • If necessary, the extract can be concentrated under a gentle stream of nitrogen before analysis.

Protocol 2: General Solid-Phase Extraction (SPE) for Alkoxyacetic Acids

This is a general protocol based on principles for extracting acidic compounds from urine.

  • Cartridge Conditioning:

    • Condition a strong anion exchange (SAX) SPE cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water.

  • Cartridge Equilibration:

    • Equilibrate the cartridge by passing 3 mL of a buffer solution with a pH > 7 (e.g., pH 8 buffer).

  • Sample Loading:

    • Adjust the pH of a 1 mL urine sample to > 7.

    • Load the sample onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove neutral and basic interferences.

    • Follow with a wash of 3 mL of a non-polar solvent like hexane to remove non-polar interferences.

  • Drying:

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the retained EAA with 2 x 1 mL of a solution of 2% formic acid in methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for your analytical instrument.

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Phase Separation cluster_analysis Analysis Urine Urine Sample Acidify Acidify to pH 1.05-1.45 Urine->Acidify AddSolvent Add Methylene Chloride: Isopropanol (2:1) Acidify->AddSolvent Vortex Vortex for 10 min AddSolvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Analyze GC/MS Analysis Collect->Analyze

Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.

SPE_Workflow cluster_conditioning Cartridge Preparation cluster_extraction Extraction cluster_elution Elution & Analysis Condition Condition with Methanol and Water Equilibrate Equilibrate with high pH buffer Condition->Equilibrate Load Load pH-adjusted Urine Sample Equilibrate->Load Wash Wash with Water and Hexane Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute with Acidified Organic Solvent Dry->Elute Evaporate Evaporate and Reconstitute Elute->Evaporate Analyze GC/MS Analysis Evaporate->Analyze

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

References

Strategies to minimize background interference in ethoxyacetic acid gas chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ethoxyacetic acid (EAA) gas chromatography (GC) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background interference and achieve reliable, high-quality data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What are the common sources of background interference in EAA GC analysis?

Background interference in the GC analysis of this compound can originate from several sources, leading to elevated baselines, ghost peaks, and reduced sensitivity.[1][2][3][4] Identifying the source is the first step in troubleshooting. Common culprits include:

  • Sample Matrix: Complex biological matrices, such as urine or plasma, contain numerous endogenous compounds that can co-elute with EAA or its derivatives, causing interference.[5][6]

  • Contaminated Solvents and Reagents: Impurities in solvents, derivatizing agents, or other reagents can introduce extraneous peaks.[3][7]

  • GC System Contamination:

    • Injector Port: Residue from previous injections can accumulate in the injector liner, leading to carryover.[3][5]

    • Septa Bleed: Degradation of the injector septum at high temperatures can release siloxanes and other volatile compounds.[4][8]

    • Column Bleed: The stationary phase of the GC column can degrade over time, especially at elevated temperatures or in the presence of oxygen, resulting in a rising baseline.[1][2]

    • Gas Impurities: Impurities in the carrier gas (e.g., helium, hydrogen) or detector gases can contribute to background noise.[2]

  • Lab Environment and Handling: Contaminants from the laboratory environment, such as plasticizers from containers or personal care products, can be inadvertently introduced during sample preparation.[7][9]

2. How can I reduce matrix effects when analyzing EAA in biological samples?

Minimizing interference from complex sample matrices is crucial for accurate EAA quantification. Several sample preparation techniques can be employed:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up samples by selectively retaining the analyte of interest while washing away interfering components.[5][6][10] For EAA analysis in urine, C18 cartridges have been successfully used to isolate the acid.[11]

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquids. This technique can be used to extract EAA from aqueous samples into an organic solvent.[5][12]

  • Protein Precipitation: For plasma or serum samples, precipitating proteins with a solvent like acetonitrile can remove a significant source of interference.[10]

  • Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer significantly impact the analysis.[5]

Below is a logical workflow for selecting a sample preparation method.

start Start: Complex Biological Sample matrix_complexity Assess Matrix Complexity start->matrix_complexity high_complexity High (e.g., Plasma, Tissue) matrix_complexity->high_complexity High moderate_complexity Moderate (e.g., Urine) matrix_complexity->moderate_complexity Moderate low_complexity Low (e.g., Simple Aqueous) matrix_complexity->low_complexity Low protein_precip Protein Precipitation high_complexity->protein_precip spe Solid-Phase Extraction (SPE) moderate_complexity->spe lle Liquid-Liquid Extraction (LLE) moderate_complexity->lle dilution Dilute and Shoot low_complexity->dilution protein_precip->spe analysis GC Analysis spe->analysis lle->analysis dilution->analysis start Start: Noisy/Rising Baseline check_gas Check Carrier Gas Purity & Leaks start->check_gas gas_ok Gas OK check_gas->gas_ok OK gas_issue Leak or Impurity Found check_gas->gas_issue Issue check_septum Check Septum Bleed gas_ok->check_septum fix_gas Fix Leak / Replace Gas Filter gas_issue->fix_gas end Problem Resolved fix_gas->end septum_ok Septum OK check_septum->septum_ok OK septum_issue Bleed Detected check_septum->septum_issue Issue check_column Check Column Bleed septum_ok->check_column replace_septum Replace Septum with Low-Bleed Type septum_issue->replace_septum replace_septum->end column_ok Column OK check_column->column_ok OK column_issue High Bleed check_column->column_issue Issue check_injector Check Injector Contamination column_ok->check_injector condition_column Condition or Replace Column column_issue->condition_column condition_column->end injector_ok Injector OK check_injector->injector_ok OK injector_issue Contamination Found check_injector->injector_issue Issue injector_ok->end clean_injector Clean/Replace Liner & Syringe injector_issue->clean_injector clean_injector->end

References

Best practices for the safe handling and storage of ethoxyacetic acid in the lab

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Ethoxyacetic Acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe handling and storage of this compound in a laboratory setting. Here you will find answers to frequently asked questions and troubleshooting guides for common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous chemical that can cause severe skin burns and eye damage.[1][2][3] It is corrosive and may also cause respiratory irritation.[1]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes chemical-resistant gloves, chemical safety goggles, and a face shield. A lab coat or other protective clothing is also necessary to prevent skin contact.[4] In situations where ventilation is inadequate or if there is a risk of inhalation, a NIOSH/MSHA approved respirator with an appropriate filter for acid gases should be used.[1][4]

Q3: What are the proper storage conditions for this compound?

A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[3][4][5] It should be kept away from heat, sparks, and open flames.[5] Store it in a designated corrosives area.[4][5]

Q4: What materials are incompatible with this compound?

A4: this compound is incompatible with strong bases, oxidizing agents, and reducing agents.[1][4] Contact with these substances should be avoided to prevent hazardous reactions.

Q5: What should I do in case of accidental skin or eye contact with this compound?

A5: In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[1][3] For eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][3] In both cases, seek immediate medical attention.[1][3]

Q6: How should I handle a spill of this compound?

A6: For a small spill, ensure the area is well-ventilated and wear appropriate PPE.[3] Contain the spill using an inert absorbent material such as sand, silica gel, or an acid binder.[1][4] Do not use combustible materials like sawdust.[1] Collect the absorbed material into a suitable, closed container for disposal.[1][4] For large spills, evacuate the area and contact your institution's emergency response team.[6]

Q7: What are the hazardous decomposition products of this compound?

A7: Upon decomposition, this compound can produce carbon monoxide (CO) and carbon dioxide (CO2).[1][4]

Troubleshooting Guide

Problem: I notice a pungent odor in the lab, even though the container of this compound is closed.

  • Possible Cause: The container may not be sealed properly, or there might be a small, unnoticed leak. The pungent odor is a characteristic of this compound.[1]

  • Solution:

    • Ensure you are wearing appropriate PPE, including respiratory protection if the odor is strong.

    • Check the container for any signs of damage or improper sealing.

    • If the container is compromised, transfer the contents to a new, appropriate container in a well-ventilated area, such as a chemical fume hood.

    • Clean the storage area to remove any residual contamination.

    • If the source of the odor cannot be identified, ventilate the area and report the issue to your lab manager or safety officer.

Problem: The pH of my solution is not what I expected after adding this compound.

  • Possible Cause: this compound is a carboxylic acid and will lower the pH of aqueous solutions.[7] The extent of the pH change will depend on the concentration of the acid and the buffering capacity of the solution.

  • Solution:

    • Verify the concentration of the this compound solution you prepared.

    • Consider the pKa of this compound when calculating the expected pH.

    • Ensure your pH meter is properly calibrated.

    • If the problem persists, consider if the this compound has degraded or been contaminated.

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC4H8O3[1][2]
Molecular Weight104.10 g/mol [2]
Boiling Point97 - 100 °C @ 11 mmHg[1][8]
Flash Point97 °C / 206.6 °F[1]
Specific Gravity1.102 g/mL at 25 °C[1][8]
SolubilitySoluble in water[1][2][7]

Experimental Protocols

Protocol for Neutralization of Small Spills
  • Preparation: Don the appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, and a face shield. Ensure the spill area is well-ventilated.

  • Containment: If the spill is spreading, create a dike around the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate or a commercial acid neutralizer, to the spill, starting from the outer edges and working inwards. Avoid adding the neutralizer too quickly to prevent excessive foaming or heat generation.

  • Verification: Use pH paper to test the spilled material. Continue adding the neutralizer until the pH is between 6 and 8.

  • Absorption: Once neutralized, absorb the liquid with an inert material.

  • Cleanup: Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to your institution's guidelines.

Visual Guides

Spill_Response_Workflow spill This compound Spill Occurs assess Assess Spill Size and Hazard spill->assess small_spill Small, Manageable Spill? assess->small_spill large_spill Large or Unmanageable Spill small_spill->large_spill No don_ppe Don Appropriate PPE small_spill->don_ppe Yes evacuate Evacuate Area & Alert Others large_spill->evacuate call_emergency Call Emergency Response evacuate->call_emergency contain Contain the Spill don_ppe->contain neutralize Neutralize with Weak Base contain->neutralize absorb Absorb with Inert Material neutralize->absorb cleanup Collect and Containerize Waste absorb->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Hazardous Waste decontaminate->dispose

Caption: Workflow for responding to an this compound spill.

Incompatible_Materials eaa This compound incompatible Incompatible With eaa->incompatible bases Bases incompatible->bases oxidizing Oxidizing Agents incompatible->oxidizing reducing Reducing Agents incompatible->reducing

Caption: Materials incompatible with this compound.

References

Technical Support Center: Chromatographic Resolution of Ethoxyacetic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the chromatographic resolution of ethoxyacetic acid and structurally related chiral carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic separation of this compound and its isomers?

While this compound itself is achiral, in drug development, the term "isomers" often refers to the enantiomers of chiral carboxylic acids that are structurally similar or related as metabolites. The main challenge in separating these chiral isomers (enantiomers) is that they have identical physical and chemical properties in a non-chiral environment. Therefore, specialized techniques are required to differentiate them. For positional isomers of this compound derivatives, the challenge lies in their similar polarities and molecular weights, which makes them difficult to resolve using standard chromatographic methods.[1]

Q2: What are the most common chromatographic techniques for separating chiral carboxylic acids?

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for chiral separations.[1] This is typically achieved using two main approaches:

  • Direct Separation: This method employs a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating chiral carboxylic acids.[2][3]

  • Indirect Separation: This approach involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[4][5][6][7] These diastereomers have different physical properties and can be separated on a standard achiral column (like a C18 column).[6]

Other techniques like Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) are also powerful for chiral separations, often offering faster analysis times and higher efficiency.[1][8][9]

Q3: How do I choose the right Chiral Stationary Phase (CSP) for my separation?

The selection of a CSP is critical for a successful chiral separation.[2] A screening approach using a variety of CSPs with different chiral selectors is often the most effective strategy. Polysaccharide-based columns are a good starting point for many chiral carboxylic acids.[3] The choice of mobile phase is also crucial and will depend on the CSP and the analyte.

Q4: What is a chiral derivatizing agent and when should I use one?

A chiral derivatizing agent (CDA) is an enantiomerically pure reagent that reacts with a racemic mixture to form a pair of diastereomers.[5][6][7] This is a form of indirect chiral separation. You should consider using a CDA when direct separation on a CSP is unsuccessful or when you want to use a standard achiral column for the separation. The resulting diastereomers can be separated based on their different physical properties.[6]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

Possible Causes & Solutions

Cause Solution
Inappropriate Chiral Stationary Phase (CSP) The chiral selector on the CSP may not be interacting effectively with your analytes. Action: Screen different types of CSPs (e.g., polysaccharide-based, protein-based, etc.).[2]
Suboptimal Mobile Phase Composition The mobile phase composition, including the organic modifier (e.g., isopropanol, ethanol in normal phase; acetonitrile, methanol in reversed-phase), and any additives, is critical for selectivity.[1] Action: Systematically vary the mobile phase composition. For acidic analytes, the addition of a small amount of an acid (e.g., formic acid, acetic acid) or a buffer can significantly impact resolution.[10]
Incorrect Temperature Temperature affects the thermodynamics of the separation and can influence enantioselectivity.[2][11] Action: Perform a temperature study (e.g., 25°C, 35°C, 45°C) to find the optimal temperature for your separation.[1]
Inadequate Flow Rate A lower flow rate often improves resolution by allowing more time for interactions with the stationary phase. However, an excessively low flow rate can lead to band broadening.[2][11] Action: Optimize the flow rate. Start with a standard flow rate for your column dimension and then decrease it in small increments to observe the effect on resolution.
Indirect Separation: Unsuitable Chiral Derivatizing Agent (CDA) The chosen CDA may not be forming diastereomers that are sufficiently different to be separated on an achiral column. Action: Experiment with different CDAs to find one that provides good resolution of the resulting diastereomers.[4]
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes & Solutions

Cause Solution
Peak Tailing: Secondary Interactions Acidic analytes can interact with residual silanol groups on silica-based columns, leading to peak tailing. Action: Add a competing acid or base to the mobile phase to suppress these interactions. For acidic compounds, adding 0.1% formic or acetic acid is common.[12]
Peak Fronting: Column Overload Injecting too much sample can saturate the stationary phase.[2] Action: Dilute your sample or reduce the injection volume.
Split Peaks: Column Contamination or Damage The column inlet frit may be partially blocked, or the stationary phase bed may be disturbed.[2][13] Action: First, try reversing the column and flushing it with a strong solvent. If the problem persists, the frit may need to be replaced, or the column may need to be repacked or replaced. Using a guard column can help prevent this issue.[13]
Split Peaks: Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Action: Whenever possible, dissolve the sample in the initial mobile phase.

Experimental Protocols

Protocol 1: Direct Chiral Separation of a Carboxylic Acid using HPLC-UV

This protocol provides a general starting point for the direct enantioseparation of a chiral carboxylic acid using a polysaccharide-based chiral stationary phase.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol with a small percentage of Trifluoroacetic Acid (TFA). A typical starting point is 90:10 (n-Hexane:Isopropanol) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic carboxylic acid in the mobile phase to a concentration of 1 mg/mL.

Optimization: If resolution is not achieved, systematically vary the percentage of isopropanol (e.g., from 5% to 20%) and the concentration of TFA (e.g., from 0.05% to 0.2%).

Protocol 2: Indirect Chiral Separation via Derivatization

This protocol outlines the steps for derivatizing a racemic carboxylic acid with a chiral amine followed by separation on a standard reversed-phase column.

  • Derivatization Reaction:

    • Dissolve the racemic carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane).

    • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents).

    • Add an enantiomerically pure chiral amine, for example, (S)-(-)-1-Phenylethylamine (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up:

    • Wash the reaction mixture with a dilute acid (e.g., 1M HCl) to remove excess amine, followed by a dilute base (e.g., saturated NaHCO₃) to remove unreacted acid.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • HPLC Analysis of Diastereomers:

    • Instrumentation: HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and Water, both containing 0.1% Formic Acid. Start with a lower concentration of Acetonitrile (e.g., 30%) and increase to a higher concentration (e.g., 90%) over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at a wavelength appropriate for the formed diastereomers (often determined by the chromophore in the derivatizing agent).

    • Sample Preparation: Dissolve the dried diastereomeric mixture in the initial mobile phase.

Quantitative Data Summary

The following tables provide illustrative data for the separation of a hypothetical pair of chiral carboxylic acid enantiomers. Note: This data is for demonstration purposes and actual results will vary depending on the specific analyte, column, and conditions.

Table 1: Effect of Mobile Phase Composition on Resolution (Direct Method)

Column: Chiralcel® OD-H, Mobile Phase: n-Hexane/Isopropanol + 0.1% TFA, Flow Rate: 1.0 mL/min

% IsopropanolRetention Time Enantiomer 1 (min)Retention Time Enantiomer 2 (min)Resolution (Rs)
5%12.513.81.8
10%8.28.91.5
15%6.16.51.1
20%4.54.70.8

Table 2: Comparison of Chromatographic Techniques for Chiral Carboxylic Acid Separation

Technique Typical Column/Stationary Phase Typical Analysis Time Resolution (Rs) Advantages Disadvantages
HPLC (Direct) Polysaccharide-based CSP10-30 min1.0 - 2.5Direct analysis, no derivatization needed.CSPs can be expensive and have limited stability.
HPLC (Indirect) C18 (achiral)15-40 min> 1.5Uses standard, robust columns.Requires derivatization step, which can be time-consuming and introduce errors.
SFC Chiral or Achiral2-10 min> 1.5Fast separations, reduced solvent consumption.[9]Requires specialized instrumentation.
CE Fused Silica Capillary5-20 minHigh EfficiencyHigh separation efficiency, low sample and reagent consumption.[8][14]Lower sensitivity for some detectors, can be less robust than HPLC.

Visualizations

Experimental_Workflow_Direct_Chiral_Separation cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Racemic_Mixture Racemic Carboxylic Acid Dissolve Dissolve in Mobile Phase Racemic_Mixture->Dissolve Inject Inject onto Chiral Column Dissolve->Inject Separate Separation of Enantiomers Inject->Separate Detect UV Detection Separate->Detect Chromatogram Chromatogram with Two Resolved Peaks Detect->Chromatogram Quantify Quantify Enantiomeric Ratio Chromatogram->Quantify Experimental_Workflow_Indirect_Chiral_Separation cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Racemic_Acid Racemic Carboxylic Acid React Reaction to form Diastereomers Racemic_Acid->React Chiral_Agent Chiral Derivatizing Agent (CDA) Chiral_Agent->React Inject_Diastereomers Inject onto Achiral Column React->Inject_Diastereomers Separate_Diastereomers Separation of Diastereomers Inject_Diastereomers->Separate_Diastereomers Detect_Diastereomers UV Detection Separate_Diastereomers->Detect_Diastereomers Chromatogram_Diastereomers Chromatogram with Resolved Diastereomers Detect_Diastereomers->Chromatogram_Diastereomers Quantify_Ratio Quantify Diastereomeric Ratio Chromatogram_Diastereomers->Quantify_Ratio Troubleshooting_Logic_Poor_Resolution Start Poor or No Resolution Check_CSP Is the CSP appropriate? Start->Check_CSP Check_Mobile_Phase Is the mobile phase optimized? Check_CSP->Check_Mobile_Phase Yes Screen_CSPs Screen different CSPs Check_CSP->Screen_CSPs No Check_Temp Is the temperature optimal? Check_Mobile_Phase->Check_Temp Yes Optimize_MP Vary organic modifier and additives Check_Mobile_Phase->Optimize_MP No Check_Flow_Rate Is the flow rate optimal? Check_Temp->Check_Flow_Rate Yes Optimize_Temp Perform temperature study Check_Temp->Optimize_Temp No Resolution_Achieved Resolution Achieved Check_Flow_Rate->Resolution_Achieved Yes Optimize_Flow Adjust flow rate Check_Flow_Rate->Optimize_Flow No Screen_CSPs->Check_CSP Optimize_MP->Check_Mobile_Phase Optimize_Temp->Check_Temp Optimize_Flow->Check_Flow_Rate

References

Technical Support Center: Analysis of Ethoxyacetic Acid in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the limit of detection for ethoxyacetic acid (EAA) in environmental water samples.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound (EAA) at trace levels in water?

A1: For achieving the lowest limits of detection for EAA, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is generally the preferred method. It offers high sensitivity and selectivity, often allowing for direct injection of water samples with minimal preparation, which simplifies the workflow and reduces potential analyte loss.[1][2] Gas Chromatography with Mass Spectrometry (GC-MS) is also a powerful technique, but it requires a derivatization step to make the polar, non-volatile EAA suitable for GC analysis.[3][4] While this adds a step to the sample preparation, derivatization can also enhance sensitivity, especially when using an electron capture detector (ECD) or MS.[3]

Q2: Why is derivatization necessary for the GC-MS analysis of EAA?

A2: EAA is a polar carboxylic acid with low volatility, making it unsuitable for direct analysis by Gas Chromatography (GC).[5] Derivatization converts the polar carboxyl group into a less polar and more volatile ester. This process improves chromatographic peak shape, reduces tailing, and enhances thermal stability, which collectively lead to better sensitivity and reproducibility.[4][6] Common derivatization approaches include alkylation (e.g., methylation with diazomethane or acidic methanol) and silylation.[3][5][6]

Q3: What are common derivatization agents for acidic compounds like EAA?

A3: Several agents can be used to derivatize carboxylic acids for GC analysis:

  • Pentafluorobenzyl bromide (PFBBr): This reagent creates PFB esters, which are highly sensitive to electron capture detection (ECD) and can be analyzed by GC-MS. The reaction is robust and can be combined with an extraction step.[4][7]

  • Diazomethane: A classic methylation agent that reacts quickly and cleanly. However, it is highly toxic and explosive, requiring special handling precautions.[3][8]

  • Acidic Methanol: A safer alternative to diazomethane for creating methyl esters.[8]

  • Silylating Agents (e.g., BSTFA): These reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace active hydrogens with a trimethylsilyl (TMS) group, increasing volatility.[6]

Q4: How can I pre-concentrate my water sample to improve the detection limit?

A4: Solid-Phase Extraction (SPE) is the most common and effective method for pre-concentrating acidic analytes like EAA from water samples.[3][9][10] By passing a large volume of water through an SPE cartridge, EAA is retained on the sorbent while the bulk of the water matrix is discarded. The analyte is then eluted with a small volume of an organic solvent, achieving a significant concentration factor. The choice of SPE sorbent (e.g., C18, anion exchange) is critical and depends on the sample pH and the physicochemical properties of EAA.[3][11]

Q5: I suspect matrix effects are affecting my LC-MS/MS results. How can I identify and mitigate them?

A5: Matrix effects occur when co-eluting compounds from the sample interfere with the ionization of the target analyte in the mass spectrometer's source, causing signal suppression or enhancement.[12][13][14]

  • Identification: To check for matrix effects, compare the signal response of a standard prepared in a pure solvent to the response of a standard spiked into a blank sample extract. A significant difference indicates the presence of matrix effects.[15][16]

  • Mitigation Strategies:

    • Stable Isotope Dilution Analysis (SIDA): Use a stable isotope-labeled internal standard for EAA. This is the most effective way to compensate for matrix effects as the internal standard behaves nearly identically to the analyte during extraction, chromatography, and ionization.[12]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank water matrix that is similar to your samples. This helps to ensure that the standards and samples experience the same matrix effects.[12]

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[12]

    • Improved Sample Cleanup: Enhance your SPE or extraction procedure to more effectively remove interfering substances.[12][14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No EAA Signal in LC-MS/MS 1. Incorrect Mobile Phase pH: EAA is an acid. Mobile phase pH affects its retention on a reversed-phase column and ionization efficiency.1. Acidify the aqueous mobile phase (e.g., with 0.1% formic or acetic acid) to suppress ionization of the carboxylic acid group, improving retention on C8 or C18 columns.[17]
2. Sub-optimal MS Source Parameters: Ionization efficiency is highly dependent on source conditions (e.g., temperature, gas flows, voltages).2. Optimize MS source parameters by infusing a pure EAA standard to maximize signal intensity.
3. Analyte Loss During Storage: EAA may degrade or adsorb to container walls.3. Ensure proper sample preservation: store at 4°C in the dark. Adjusting the pH to be neutral or slightly basic can convert EAA to its salt form, which may be more stable.[18][19]
Poor Peak Shape (Tailing) in GC-MS 1. Incomplete Derivatization: Free, underivatized EAA is highly polar and interacts strongly with the GC column.1. Optimize the derivatization reaction: check reagent concentration, reaction time, and temperature. Ensure the sample extract is completely dry before adding the derivatization reagent.[3]
2. Active Sites in GC System: Free silanol groups in the injector liner or on the column can cause peak tailing for polar compounds.2. Use a deactivated injector liner. Condition the column according to the manufacturer's instructions. If tailing persists, you may need to trim the first few centimeters of the column.
Low Recovery After Solid-Phase Extraction (SPE) 1. Incorrect Sample pH: The pH of the water sample must be adjusted to ensure EAA is in the correct form to bind to the SPE sorbent.1. For reversed-phase sorbents (e.g., C18), acidify the sample to a pH at least 2 units below the pKa of EAA to ensure it is in its neutral, less polar form.[18]
2. Inappropriate SPE Sorbent: The chosen sorbent may not have the correct chemistry to retain EAA.2. Consider different sorbents. Anion exchange SPE cartridges can be effective for retaining acidic compounds.[10]
3. Inefficient Elution: The elution solvent may not be strong enough to desorb EAA from the sorbent.3. Test different elution solvents or solvent mixtures. Adding a small amount of acid or base to the elution solvent (depending on the sorbent) can improve recovery.
Poor Reproducibility (High %RSD) 1. Inconsistent Sample Preparation: Variability in pH adjustment, extraction times, or derivatization steps.1. Develop and strictly follow a detailed Standard Operating Procedure (SOP). Use an autosampler for injections to ensure consistent volume and speed.
2. Matrix Effects: Variability in matrix composition between different environmental samples can lead to inconsistent signal suppression or enhancement.[13]2. Use a stable isotope-labeled internal standard for EAA. If unavailable, ensure thorough sample cleanup and use matrix-matched calibrants.[12]

Quantitative Data Summary

The following table summarizes typical performance metrics for the analysis of small carboxylic acids in water, analogous to this compound, using different analytical methods. The exact limits of detection (LOD) and quantification (LOQ) for EAA will depend on the specific instrumentation and matrix conditions.

Method Analyte Type Sample Prep LOD Range LOQ Range Recovery Range Reference
LC-MS/MS Haloacetic AcidsDirect Injection1 µg/L-99-124%[1]
UPLC-MS/MS Phenoxyacetic HerbicidesDirect Injection2.5 - 5.0 ng/L-107-117%
LC-MS/MS Haloacetic AcidspH Adjustment< 0.8 µg/L-105-107%[20]
GC-MS Alkoxyacetic AcidsSPE, Diazomethane Derivatization2 - 4 ng/mL (in urine)->95%[3]
GC-MS Haloacetic AcidsLLE, Derivatization0.42 µg/L1.40 µg/L69.9-107.3%[21]
GC-ECD Haloacetic AcidsLLE, Acidic Methanol Derivatization0.01 - 0.2 µg/L->85% (most HAAs)[8]
HPLC-UV 2,4-Dichlorophenoxyacetic acidSalting-Out LLE0.004 µg/L0.01 µg/L95.9-115%[18]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol describes a general procedure for the extraction and concentration of EAA from water samples using a reversed-phase SPE cartridge.

  • Sample pH Adjustment: For a 500 mL water sample, add acid (e.g., sulfuric or hydrochloric acid) dropwise to adjust the pH to ~2.0. This ensures EAA is in its protonated, neutral form.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of pH 2 deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pH-adjusted water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of pH 2 deionized water to remove salts and other polar interferences.

  • Drying: Dry the cartridge by applying a vacuum or positive pressure of nitrogen for 15-20 minutes to remove residual water.

  • Elution: Elute the trapped EAA from the cartridge by passing 5-10 mL of a suitable organic solvent (e.g., methanol or acetonitrile) through the sorbent. Collect the eluate in a clean collection tube.

  • Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for LC-MS/MS analysis or derivatization for GC-MS analysis.

Protocol 2: Derivatization with PFBBr for GC-MS Analysis

This protocol is for the derivatization of the extracted EAA to its pentafluorobenzyl (PFB) ester.

  • Solvent Exchange: The concentrated eluate from the SPE step must be in an aprotic solvent. If in methanol, evaporate to dryness and reconstitute in 1 mL of acetone.

  • Reaction Setup: To the 1 mL of EAA extract in acetone, add a small amount of a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate) and a buffering agent (e.g., sodium bicarbonate).

  • Add Reagent: Add 100 µL of a PFBBr solution (e.g., 10% in acetone).[7]

  • Reaction: Cap the vial tightly and heat at 60-90°C for 1-3 hours.[3]

  • Quenching & Extraction: After cooling, add 2 mL of hexane and 2 mL of deionized water. Vortex the mixture. The PFB-EAA derivative will partition into the upper hexane layer.

  • Analysis: Carefully transfer the hexane layer to a GC vial for analysis by GC-MS or GC-ECD.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Water Sample Collection Preserve 2. Preservation & pH Adjustment Sample->Preserve SPE 3. Solid-Phase Extraction (SPE) Preserve->SPE Elute 4. Elution & Concentration SPE->Elute Deriv 5a. Derivatization (for GC-MS) Elute->Deriv LCMS 5b. LC-MS/MS Analysis Elute->LCMS GCMS 6a. GC-MS Analysis Deriv->GCMS Quant 7. Quantification GCMS->Quant LCMS->Quant Report 8. Reporting Quant->Report

Caption: General experimental workflow for EAA analysis in water.

Troubleshooting Low Signal Intensity

G Start Problem: Low or No EAA Signal CheckMethod Which analysis method? Start->CheckMethod CheckDeriv Is derivatization complete? CheckMethod->CheckDeriv GC-MS CheckLC Is mobile phase pH acidic? CheckMethod->CheckLC LC-MS/MS GC_Path GC-MS OptimizeDeriv Optimize derivatization: - Check reagent quality - Adjust time/temp - Ensure sample is dry CheckDeriv->OptimizeDeriv No CheckSamplePrep Was sample prep successful? CheckDeriv->CheckSamplePrep Yes CheckGC Check GC System: - Deactivated liner? - Condition/trim column - Check for leaks OptimizeDeriv->CheckGC LC_Path LC-MS/MS AdjustpH Acidify mobile phase (e.g., 0.1% Formic Acid) CheckLC->AdjustpH No CheckLC->CheckSamplePrep Yes CheckMS Optimize MS source parameters via infusion AdjustpH->CheckMS CheckSPE Review SPE protocol: - Correct sample pH? - Appropriate sorbent? - Effective elution solvent? CheckSamplePrep->CheckSPE No ConsiderMatrix Investigate Matrix Effects: - Use stable isotope IS - Matrix-matched calibration CheckSamplePrep->ConsiderMatrix Yes

Caption: Decision tree for troubleshooting low EAA signal.

Method Selection Guide

G Start Goal: Analyze EAA in Water HasMSMS Is LC-MS/MS available? Start->HasMSMS HasGCMS Is GC-MS available? HasMSMS->HasGCMS No NeedLOD Is sub-µg/L LOD required? HasMSMS->NeedLOD Yes DerivOk Is multi-step derivatization acceptable? HasGCMS->DerivOk Yes Outsource Consider outsourcing analysis to a specialized lab HasGCMS->Outsource No NeedLOD->HasGCMS No UseLCMSMS Recommended: LC-MS/MS - High sensitivity - No derivatization needed - Prone to matrix effects NeedLOD->UseLCMSMS Yes DerivOk->UseLCMSMS No, prefer simpler prep (if available) UseGCMS Recommended: GC-MS - Requires derivatization - Robust & reliable DerivOk->UseGCMS Yes

Caption: Logic for selecting an EAA analysis method.

References

Technical Support Center: Refining Solid-Phase Extraction of Ethoxyacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining solid-phase extraction (SPE) protocols to improve the purity of ethoxyacetic acid (EAA).

Troubleshooting Guide

Low recovery, poor reproducibility, and sample contamination are common challenges encountered during the solid-phase extraction of this compound. This guide provides a systematic approach to identifying and resolving these issues.

Problem: Low Recovery of this compound

Potential CauseRecommended Solution
Inappropriate Sorbent Selection This compound is a polar, acidic compound (pKa ≈ 4.04).[1] Anion exchange or mixed-mode sorbents with an anion exchange component are generally most effective. For weakly acidic compounds like EAA, a strong anion exchange (SAX) sorbent is often suitable. If the interaction is too strong, consider a weak anion exchange (WAX) sorbent.
Incorrect Sample pH For anion exchange SPE, the sample pH should be adjusted to at least 2 pH units above the pKa of EAA (i.e., pH > 6) to ensure it is fully ionized and can be retained by the sorbent.[2]
Sample Breakthrough During Loading The flow rate during sample loading may be too high, preventing efficient interaction between EAA and the sorbent. Reduce the flow rate to approximately 1 mL/min. Also, ensure the sorbent capacity is not being exceeded by using an appropriate sorbent mass for the sample concentration.
Analyte Eluted During Wash Step The wash solvent may be too strong, causing premature elution of the EAA. Use a weaker wash solvent. For mixed-mode SPE, a wash with a high percentage of organic solvent (e.g., methanol) can remove hydrophobic interferences while the EAA is retained by the ion-exchange mechanism.[2]
Incomplete Elution The elution solvent is not strong enough to disrupt the interaction between EAA and the sorbent. To elute from an anion exchanger, the pH of the elution solvent should be at least 2 pH units below the pKa of EAA (i.e., pH < 2) to neutralize the analyte.[2] Alternatively, a high concentration of a competing salt can be used. For mixed-mode sorbents, the elution solvent must disrupt both the ion-exchange and any secondary (e.g., reversed-phase) interactions.

Problem: Poor Reproducibility

Potential CauseRecommended Solution
Inconsistent Flow Rates Use a vacuum manifold or positive pressure processor to ensure consistent flow rates across all samples and steps.
Sorbent Bed Drying Out Ensure the sorbent bed remains wetted throughout the conditioning and equilibration steps. Do not allow the cartridge to dry out before sample loading.
Variable Sample Pre-treatment Ensure consistent pre-treatment of all samples, including pH adjustment and removal of particulates through centrifugation or filtration.
Inconsistent Elution Volume Use a consistent and sufficient volume of elution solvent to ensure complete recovery of the analyte.

Problem: Impure this compound Extract

Potential CauseRecommended Solution
Ineffective Wash Step Optimize the wash step to remove matrix interferences without eluting the EAA. For complex matrices, a multi-step wash with solvents of varying polarity and pH may be necessary. With mixed-mode SPE, a strong organic wash can be employed to remove hydrophobic interferences.[2]
Co-elution of Interferences If interferences have similar properties to EAA, a more selective sorbent may be required. Consider a mixed-mode sorbent that utilizes orthogonal retention mechanisms (e.g., anion exchange and reversed-phase) for enhanced selectivity.
Matrix Effects For complex biological samples, initial protein precipitation or liquid-liquid extraction may be necessary prior to SPE to reduce matrix complexity.

Frequently Asked Questions (FAQs)

Q1: What is the best type of SPE sorbent for this compound?

A1: Given that this compound is a weak carboxylic acid (pKa ≈ 4.04), anion exchange sorbents are the most suitable.[1] Strong anion exchange (SAX) cartridges are a good starting point as they have a quaternary amine group that is positively charged across the entire pH range. For very strong retention, a weak anion exchange (WAX) sorbent, which has primary, secondary, or tertiary amine groups, can also be considered.[3][4] Mixed-mode sorbents that combine anion exchange with a reversed-phase mechanism can provide enhanced selectivity and cleaner extracts, especially from complex matrices.

Q2: How do I choose the correct pH for my sample and elution solvent?

A2: The "2 pH unit rule" is a helpful guideline for ion exchange SPE.[2]

  • Sample Loading: To ensure this compound (pKa ≈ 4.04) is negatively charged and retained by an anion exchanger, the sample pH should be adjusted to at least 2 pH units above its pKa (pH > 6.04).

  • Elution: To neutralize the this compound and elute it from the sorbent, the pH of the elution solvent should be at least 2 pH units below its pKa (pH < 2.04). An acidic modifier like formic acid or acetic acid is commonly added to the elution solvent.

Q3: Can I use a reversed-phase (e.g., C18) cartridge for this compound?

A3: While a study has shown the use of C18 cartridges for the extraction of alkoxyacetic acids from urine, this approach may be less selective for a polar compound like this compound.[1] Retention on a C18 sorbent is based on hydrophobic interactions, and polar analytes may have weak retention, leading to potential breakthrough and lower recovery. Anion exchange or mixed-mode SPE generally provides better retention and selectivity for this analyte.

Q4: My recovery is still low after optimizing the pH. What else can I try?

A4: If pH optimization is insufficient, consider the following:

  • Soaking Steps: Allow the elution solvent to soak in the sorbent bed for a few minutes to improve the desorption of the analyte.

  • Elution Solvent Strength: Increase the organic content of your elution solvent if using a mixed-mode sorbent to overcome secondary hydrophobic interactions.

  • Elution Volume: Increase the volume of the elution solvent or perform a second elution step to ensure complete recovery.

  • Flow Rate: Decrease the flow rate during elution to allow for more efficient desorption.

Q5: How can I remove proteins from my biological samples before SPE?

A5: For biological samples like plasma or serum, protein precipitation is a common pre-treatment step. This can be achieved by adding a solvent like acetonitrile (typically in a 3:1 ratio to the sample volume) and then centrifuging to pellet the precipitated proteins. The resulting supernatant can then be loaded onto the SPE cartridge.

Experimental Protocols

The following are detailed methodologies for key experiments related to the solid-phase extraction of this compound and similar compounds.

Protocol 1: Mixed-Mode SPE for Short-Chain Carboxylic Acids (Adapted from a protocol for 3-Oxooctanoic Acid)

This protocol utilizes a mixed-mode SPE cartridge with both strong anion exchange (SAX) and reversed-phase (e.g., C8) characteristics, providing a highly selective extraction.[5]

  • Materials:

    • SPE Cartridges: Mixed-mode SAX/C8, 100 mg/3 mL

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Ammonium acetate buffer (100 mM, pH 6.0)

    • Wash Solution 1: 5% Methanol in water

    • Wash Solution 2: Hexane

    • Elution Solution: 5% Formic acid in acetonitrile

    • Sample Pre-treatment (for biological fluids): Protein precipitation with acetonitrile.

  • Methodology:

    • Conditioning: Condition the cartridge with 3 mL of methanol.

    • Equilibration: Equilibrate the cartridge with 3 mL of 100 mM ammonium acetate buffer (pH 6.0). Do not allow the cartridge to dry.

    • Sample Loading: Load the pre-treated sample supernatant onto the SPE cartridge at a flow rate of approximately 1 mL/min.

    • Washing:

      • Wash the cartridge with 3 mL of 5% methanol in water to remove hydrophilic interferences.

      • Wash the cartridge with 3 mL of hexane to remove non-polar interferences.

      • Dry the cartridge under vacuum for 5-10 minutes.

    • Elution: Elute the analyte with 2 mL of 5% formic acid in acetonitrile.

    • Post-Elution: The eluate can be evaporated to dryness and reconstituted in a suitable solvent for analysis (e.g., by GC-MS or LC-MS).

Data Presentation

The following table summarizes the expected quantitative performance of a mixed-mode SPE method for a short-chain carboxylic acid, which can be used as a benchmark when developing a protocol for this compound.

Table 1: Expected Quantitative Performance for a Mixed-Mode SPE Method

ParameterExpected Value
Recovery > 85%
Precision (RSD) < 15%
Linearity (R²) > 0.99
Lower Limit of Quantification (LLOQ) Analyte and instrument dependent

Data adapted from a protocol for 3-oxooctanoic acid and represents typical performance for a well-optimized method.[5]

Visualizations

The following diagrams illustrate the logical workflow and decision-making process for developing and troubleshooting an SPE protocol for this compound.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Start with Sample ph_adjust Adjust pH to > 6.0 start->ph_adjust particulate_removal Centrifuge/Filter ph_adjust->particulate_removal conditioning Condition Sorbent particulate_removal->conditioning equilibration Equilibrate Sorbent conditioning->equilibration load_sample Load Sample equilibration->load_sample wash_interferences Wash Interferences load_sample->wash_interferences elute_eaa Elute EAA wash_interferences->elute_eaa post_elution Evaporate & Reconstitute elute_eaa->post_elution analysis GC-MS or LC-MS Analysis post_elution->analysis

Caption: General workflow for the solid-phase extraction of this compound.

Troubleshooting_Logic rect_node rect_node low_recovery Low Recovery? analyte_in_load EAA in Load/Wash? low_recovery->analyte_in_load Yes analyte_on_cartridge EAA on Cartridge? analyte_in_load->analyte_on_cartridge No solution1 Increase sample pH Decrease load flow rate Use weaker wash solvent analyte_in_load->solution1 Yes solution2 Use stronger elution solvent (lower pH, higher organic %) Increase elution volume analyte_on_cartridge->solution2 Yes solution3 Check for analyte degradation or irreversible binding analyte_on_cartridge->solution3 No

Caption: Decision tree for troubleshooting low recovery of this compound.

References

Validation & Comparative

Comparative In Vitro Toxicity of Ethoxyacetic Acid vs. Methoxyacetic Acid: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro toxicity profiles of ethoxyacetic acid (EAA) and mthis compound (MAA), two key metabolites of glycol ether solvents. The information presented herein is supported by experimental data from peer-reviewed studies to assist researchers in understanding their relative toxic potential.

Executive Summary

In vitro studies consistently demonstrate that mthis compound (MAA) exhibits greater toxicity than this compound (EAA). The general trend observed is that the testicular toxicity of alkoxyacetic acids diminishes with increasing alkyl chain length.[1] MAA has been shown to be a more potent inducer of spermatocyte damage and an inhibitor of embryonic stem cell differentiation compared to EAA.[1][2] The underlying mechanisms for MAA's toxicity are multifaceted, involving the induction of apoptosis, generation of reactive oxygen species, and DNA damage.[3]

Quantitative Toxicity Data

The following table summarizes the comparative in vitro toxicity data for EAA and MAA from available studies.

MetricMthis compound (MAA)This compound (EAA)Cell/System TypeReference
Spermatocyte Loss Greater specific loss of pachytene spermatocytesSpecific loss of pachytene spermatocytesRat testicular cell cultures[1]
Developmental Toxicity Most potent inhibitor of cardiomyocyte differentiationLess potent inhibitor than MAAEmbryonic Stem Cell Test (EST)[2]
Germ Cell Apoptosis Induces apoptosis at ≥ 1 mMNot specified, but damaging at high dosesHuman and rat seminiferous tubules[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Testicular Cell Culture for Spermatocyte Toxicity[1]
  • Cell Source: Testicular cells were obtained from rats.

  • Culture Conditions: Cells were cultured in an appropriate medium to maintain viability and function.

  • Treatment: Cultures were exposed to equimolar concentrations of MAA and EAA. The concentrations were chosen to be approximately equivalent to the steady-state plasma levels observed in rats after a testicular toxic dose of the parent glycol ether (5 mM).

  • Endpoint Analysis: The primary endpoint was the specific loss of pachytene spermatocytes from the culture system. This was likely assessed through morphological analysis via microscopy and cell counting.

Embryonic Stem Cell Test (EST) for Developmental Toxicity[2]
  • Cell Line: Murine embryonic stem cells were used.

  • Differentiation Protocol: The ES cells were induced to differentiate into cardiomyocytes in a controlled culture environment.

  • Exposure: The differentiating cells were exposed to a range of concentrations of MAA and EAA.

  • Endpoint Assessment: The inhibition of cardiomyocyte differentiation was the primary endpoint. This was quantified by observing the presence or absence of beating cardiomyocytes in embryoid bodies at a specific time point. The concentration causing a 50% inhibition (IC50) was determined.

Mechanistic Insights and Visualizations

The toxicity of alkoxyacetic acids like MAA and EAA is linked to their ability to induce cellular stress and apoptosis. MAA, being a more potent toxicant, is thought to more effectively trigger these pathways.

G cluster_0 Alkoxyacetic Acid Exposure cluster_1 Cellular Effects cluster_2 Downstream Consequences MAA Mthis compound (MAA) CellStress Increased Cellular Stress (e.g., ROS production) MAA->CellStress More Potent HDAC HDAC Inhibition MAA->HDAC EAA This compound (EAA) EAA->CellStress Less Potent DNA_Damage DNA Damage CellStress->DNA_Damage CellCycle Cell Cycle Arrest HDAC->CellCycle Apoptosis Apoptosis DNA_Damage->Apoptosis SpermatocyteLoss Spermatocyte Depletion Apoptosis->SpermatocyteLoss DevTox Developmental Toxicity Apoptosis->DevTox CellCycle->Apoptosis

Caption: Generalized signaling pathway for alkoxyacetic acid-induced toxicity.

G start Start cell_culture Prepare Cell Cultures (e.g., Testicular Cells, ES Cells) start->cell_culture treatment Add this compound (EAA) and Mthis compound (MAA) at various concentrations cell_culture->treatment incubation Incubate for a Defined Period treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT, Neutral Red, Apoptosis Assay) incubation->assay data_analysis Analyze Data (e.g., Calculate IC50, Cell Viability %) assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro cytotoxicity assessment.

References

Validation of urinary ethoxyacetic acid as a biomarker for ethylene glycol monoethyl ether exposure

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide comparing urinary ethoxyacetic acid with alternative biomarkers for monitoring exposure to ethylene glycol monoethyl ether, supported by experimental data and detailed methodologies.

For researchers, scientists, and drug development professionals engaged in toxicological and occupational health studies, the accurate assessment of exposure to industrial solvents like ethylene glycol monoethyl ether (EGME) is paramount. This guide provides a detailed comparison of urinary this compound (EAA) as a primary biomarker for EGME exposure against other potential markers, offering a critical evaluation of their performance based on available scientific evidence.

Executive Summary

Urinary this compound (EAA) is a well-established and reliable biomarker for assessing exposure to ethylene glycol monoethyl ether (EGME). Following exposure, EGME is metabolized in the body to EAA, which is then excreted in the urine. Numerous studies have demonstrated a strong correlation between the intensity of EGME exposure and the concentration of EAA in urine. This makes urinary EAA a practical and non-invasive tool for biological monitoring.

While other potential biomarkers exist, such as the parent compound (EGME) in blood, urinary EAA is generally favored due to its longer biological half-life, ease of sample collection, and the robustness of available analytical methods. This guide will delve into the experimental data supporting the use of urinary EAA, compare its performance with blood EGME, and provide detailed protocols for its analysis.

Comparison of Biomarkers for EGME Exposure

The selection of a biomarker for exposure assessment depends on several factors, including its sensitivity, specificity, the window of detection, and the practicality of sample collection and analysis. Here, we compare urinary EAA with the measurement of EGME in blood.

BiomarkerMatrixAdvantagesDisadvantages
This compound (EAA) Urine- Non-invasive sample collection.[1][2][3][4] - Longer biological half-life (21-24 hours), providing a wider window for exposure assessment.[5] - Strong correlation with EGME exposure levels.[6] - Well-validated and robust analytical methods (GC-MS) are available.- Can be influenced by hydration status, often requiring normalization to creatinine. - Reflects integrated exposure over a period rather than a point-in-time exposure.
Ethylene Glycol Monoethyl Ether (EGME) Blood- Provides a direct measure of the compound in the body at the time of sampling. - May be useful for assessing very recent or acute exposures.- Invasive sample collection (venipuncture).[1][2] - Shorter biological half-life, making the timing of sample collection critical. - Blood concentrations can fluctuate rapidly. - Less commonly used for routine biomonitoring compared to urinary EAA.

While direct measurement of EGME in blood can be performed, monitoring for its metabolite, EAA, in urine is generally considered the most suitable method for assessing occupational exposure.[7]

Performance Data of Urinary EAA as a Biomarker

The validity of urinary EAA as a biomarker is supported by a wealth of experimental data demonstrating its strong analytical and clinical performance.

Performance MetricFindingReference
Correlation with Exposure A strong linear correlation (r = 0.92) was observed between the average EGME exposure over 5 days and the urinary EAA excretion at the end of the week.[6] A significant linear correlation (r = 0.933) was also found between time-weighted average air levels of a related glycol ether and its corresponding urinary metabolite.[8][6][8]
Recovery On average, 23.1% ± 6.3% of an experimental EGME dose was recovered as EAA in the urine within 42 hours.[5][5]
Biological Half-Life The elimination half-life of EAA in urine is approximately 21-24 hours.[5][5]
Limit of Detection (LOD) Analytical methods using Gas Chromatography-Mass Spectrometry (GC-MS) can achieve low limits of detection for EAA in urine.
Health Implications Elevated levels of urinary alkoxyacetic acids have been associated with renal effects, suggesting the need for biological exposure limits.[9][9]

Experimental Protocols

Accurate and reproducible measurement of urinary EAA is crucial for its use as a biomarker. The most common and reliable method is Gas Chromatography-Mass Spectrometry (GC-MS).

Detailed Protocol for Urinary EAA Analysis by GC-MS

This protocol is a synthesis of best practices described in the literature.

1. Urine Sample Collection and Storage:

  • Collect a spot urine sample in a sterile, polypropylene container.

  • If not analyzed immediately, samples should be stored frozen at -20°C or below to ensure stability.

2. Sample Preparation (Extraction and Derivatization):

  • Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled EAA) to a known volume of urine to account for extraction and derivatization variability.

  • Acidification: Acidify the urine sample with hydrochloric acid (HCl) to a pH of less than 2.

  • Extraction: Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate. The organic layer containing the EAA is then separated.

  • Drying: Dry the organic extract using a drying agent like anhydrous sodium sulfate.

  • Derivatization: To improve the volatility and chromatographic properties of EAA for GC analysis, it is often derivatized. A common method is esterification to form the methyl or ethyl ester of EAA. This can be achieved by reacting the extract with a derivatizing agent like diazomethane or by heating with an alcohol in the presence of an acid catalyst.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A capillary column suitable for the separation of organic acids, such as a DB-1 (100% dimethylpolysiloxane) or similar.

    • Injection: Use a splitless injection mode to maximize the transfer of the analyte onto the column.

    • Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to elute the derivatized EAA.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Use Electron Ionization (EI).

    • Detection Mode: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity by monitoring characteristic ions of the derivatized EAA and the internal standard.

4. Quantification:

  • Create a calibration curve using standard solutions of derivatized EAA of known concentrations.

  • The concentration of EAA in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Results are typically reported as mg of EAA per gram of creatinine to adjust for urine dilution.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the key processes and relationships.

EGME_Metabolism cluster_body In the Body EGME Ethylene Glycol Monoethyl Ether (EGME) Intermediate Ethoxyacetaldehyde EGME->Intermediate Alcohol Dehydrogenase EAA This compound (EAA) Intermediate->EAA Aldehyde Dehydrogenase Excretion Urinary Excretion EAA->Excretion

Caption: Metabolic pathway of EGME to EAA.

Biomarker_Validation_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Validation cluster_application Application Discovery Biomarker Discovery (Metabolomic Studies) AssayDev Analytical Method Development (GC-MS) Discovery->AssayDev Validation Validation in Human Studies AssayDev->Validation Correlation Correlation with Exposure Levels Validation->Correlation Performance Assess Sensitivity & Specificity Correlation->Performance Monitoring Biological Monitoring in Occupational Settings Performance->Monitoring

Caption: Experimental workflow for biomarker validation.

Exposure_Health_Relationship Exposure EGME Exposure (Inhalation, Dermal) Uptake Systemic Uptake & Metabolism to EAA Exposure->Uptake UrinaryEAA Increased Urinary EAA Concentration Uptake->UrinaryEAA HealthRisk Potential Health Risks (e.g., Renal Effects) UrinaryEAA->HealthRisk Dose-Dependent

Caption: Relationship between EGME exposure and health risks.

Conclusion

Urinary this compound stands out as the biomarker of choice for monitoring human exposure to ethylene glycol monoethyl ether. Its non-invasive sampling, favorable toxicokinetics, and the availability of sensitive and specific analytical methods make it a superior option compared to the measurement of the parent compound in blood for routine occupational and environmental health assessments. The strong correlation between urinary EAA concentrations and EGME exposure levels provides a reliable basis for risk assessment and the implementation of appropriate safety measures. Continued refinement of analytical methodologies and further research into the precise dose-response relationship between urinary EAA levels and specific health outcomes will further enhance its utility in protecting human health.

References

Comparative Analysis of the Biological Effects of Ethoxyacetic Acid and Other Short-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological effects of ethoxyacetic acid (EAA) and other prominent short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate. The information presented herein is based on a review of current scientific literature and is intended to be an objective resource for researchers, scientists, and professionals in drug development. This guide summarizes quantitative data in structured tables, details experimental protocols for key assays, and visualizes complex biological pathways and workflows.

Overview of this compound and Short-Chain Fatty Acids

This compound is a metabolite of ethylene glycol monoethyl ether, a solvent used in various industrial applications. Its biological effects are primarily associated with toxicity, particularly reproductive and developmental toxicity. In contrast, short-chain fatty acids such as acetate, propionate, and butyrate are products of dietary fiber fermentation by the gut microbiota and are increasingly recognized for their beneficial roles in host physiology, including metabolic regulation and anti-inflammatory effects.

Comparative Biological Effects: A Tabular Summary

The following tables summarize the known biological effects of this compound and the selected short-chain fatty acids. It is important to note that direct comparative studies are limited, and the available data often focuses on different endpoints for EAA (toxicology) versus SCFAs (therapeutic effects).

Table 1: General Biological Effects and Mechanisms of Action

FeatureThis compound (EAA)AcetatePropionateButyrate
Primary Source Metabolism of ethylene glycol monoethyl etherMicrobial fermentation of dietary fiberMicrobial fermentation of dietary fiberMicrobial fermentation of dietary fiber
Primary Known Effects Testicular toxicity, EmbryotoxicityEnergy substrate, GPR43 activationAnti-inflammatory, GPR41/43 activationPrimary energy source for colonocytes, HDAC inhibition, Anti-inflammatory
GPCR Activation No direct evidenceActivates GPR43[1][2]Activates GPR41 and GPR43Activates GPR41 and GPR43
HDAC Inhibition No direct evidenceWeak or no activityWeak activityPotent inhibitor[3]

Table 2: Comparative Toxicology Data

Toxicological EndpointThis compound (EAA)AcetatePropionateButyrate
Testicular Toxicity Induces testicular atrophy and spermatotoxicityNo significant testicular toxicity reported at physiological concentrations.No significant testicular toxicity reported. Clobetasol propionate (a corticosteroid ester) has shown effects, but this is not directly comparable.[4][5][6]Shown to improve testicular spermatogenic dysfunction induced by a high-fat diet.[7][8][9][10][11]
Embryo-Fetal Development Known embryotoxinHigh doses of some acetate esters can be embryotoxic, often secondary to maternal toxicity.[12][13][14]High doses of some propionate esters can be teratogenic in animal models.[4][15]Generally considered safe; plays a role in fetal development.
Cytotoxicity Cytotoxic at high concentrationsCan be cytotoxic at high concentrations, but generally less so than EAA.[16][17]Cytotoxic at high concentrations.Can induce apoptosis in cancer cells but is generally protective for normal colonocytes.

Signaling Pathways and Mechanisms of Action

The biological effects of short-chain fatty acids are largely mediated through two main mechanisms: activation of G-protein coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs). To date, there is no direct scientific evidence to suggest that this compound utilizes these pathways.

Signaling Pathways of Short-Chain Fatty Acids

The following diagram illustrates the established signaling pathways for acetate, propionate, and butyrate.

SCFAs_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetate Acetate GPCRs GPR41/GPR43 Acetate->GPCRs Activates Propionate Propionate Propionate->GPCRs Activates HDACs Histone Deacetylases (HDACs) Propionate->HDACs Weakly Inhibits Butyrate Butyrate Butyrate->GPCRs Activates Butyrate->HDACs Inhibits EAA This compound No_Evidence No Evidence of Interaction EAA->No_Evidence G_Protein G-protein Signaling GPCRs->G_Protein Biological_Effects Metabolic Regulation, Anti-inflammatory Effects G_Protein->Biological_Effects Gene_Expression Altered Gene Expression HDACs->Gene_Expression Regulates Gene_Expression->Biological_Effects No_Evidence->GPCRs No_Evidence->HDACs Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate C Treat cells with compounds A->C B Prepare serial dilutions of test compounds B->C D Incubate for 24-72 hours C->D E Add cell viability reagent D->E F Incubate for color development E->F G Measure absorbance/fluorescence F->G H Calculate IC50 values G->H

References

A Comparative Analysis of Ethoxyacetic Acid's Toxicological Profile: In Vivo vs. In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of ethoxyacetic acid (EAA), a significant metabolite of the industrial solvent 2-ethoxyethanol, reveals distinct toxicological effects in both live animal studies (in vivo) and cell-based assays (in vitro). This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of EAA's impact on developmental and reproductive health, highlighting the concordance and disparities between in vivo and in vitro findings.

This compound is a known reproductive and developmental toxicant.[1] The primary toxic effects observed in animal studies include testicular damage and adverse effects on developing embryos.[2] In vitro studies corroborate these findings, demonstrating EAA's detrimental effects on testicular cells and embryonic stem cells. A consistent finding across both study types is that this compound is generally less potent than its counterpart, mthis compound (MAA).[2][3]

Quantitative Comparison of Toxicological Endpoints

To facilitate a direct comparison, the following tables summarize the key quantitative data from various in vivo and in vitro studies. Due to the limited availability of specific lethal dose data for this compound, values for the structurally related acetic acid are provided for context where applicable.

Table 1: In Vivo Toxicological Data

EndpointSpeciesRoute of AdministrationValueReference
LD50 (Acetic Acid)RatOral3310 mg/kg[4][5]
LD50 (Acetic Acid)RabbitDermal1112 mg/kg[4][5]
LC50 (Acetic Acid)RatInhalation (4h)11.4 mg/L[4][5]
Testicular Toxicity (EAA)RatOralDamage to spermatocytes at high doses[2]
Developmental Toxicity (EAA)Rat, RabbitInhalation of parent compound (2-ethoxyethanol acetate)Teratogenicity at 200-300 ppm[6]

Table 2: In Vitro Toxicological Data

Assay TypeCell TypeEndpointConcentrationReference
Testicular Cell CultureRat Pachytene SpermatocytesLoss of cells~5 mM[2]
Testicular Cell CultureRat Pachytene SpermatocytesInterference with energy metabolism10 mM[7]
Mitochondrial FunctionRat Hepatic MitochondriaInhibition of State 3 respiration≥ 3.85 mM[8]
Embryonic Stem Cell Test (EST)Mouse Embryonic Stem CellsClassified as embryotoxicNot specified[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are summaries of the key experimental protocols used to assess the toxicity of this compound.

In Vivo Developmental and Reproductive Toxicity Studies
  • Animal Models: Studies on developmental toxicity have utilized pregnant Fischer 344 rats and New Zealand white rabbits.[6] For reproductive toxicity, male rats are commonly used.[2]

  • Exposure: In developmental toxicity studies, animals are typically exposed to the parent compound, 2-ethoxyethanol acetate, via inhalation for a specified period during gestation (e.g., 6 hours/day on gestational days 6 through 15 for rats).[6] For testicular toxicity, EAA is administered directly to male rats, often via oral gavage.[2]

  • Endpoint Assessment: Developmental toxicity is evaluated by examining fetuses for external, visceral, and skeletal malformations, as well as reduced fetal body weight and viability.[6] Reproductive toxicity in males is assessed by monitoring testicular weight and histological examination of the testes for damage to spermatocytes.[2]

In Vitro Embryonic Stem Cell Test (EST)

The EST is a validated in vitro method to assess the embryotoxic potential of chemicals.[10]

  • Cell Lines: The assay utilizes two permanent mouse cell lines: embryonic stem cells (ESCs) and 3T3 fibroblasts (representing differentiated somatic cells).[11]

  • Procedure:

    • Cytotoxicity Assessment: Both ESCs and 3T3 fibroblasts are exposed to a range of concentrations of the test substance (EAA) for 10 days. Cell viability is measured using methods like the MTT assay to determine the 50% inhibitory concentration (IC50).[11][12]

    • Differentiation Assay: ESCs are cultured to form embryoid bodies (EBs). These EBs are then exposed to the test substance for 10 days, and the inhibition of differentiation into contracting cardiomyocytes is assessed. The concentration that inhibits differentiation by 50% (ID50) is determined.[11][12]

    • Prediction Model: The IC50 values for both cell lines and the ID50 value are used in a biostatistical prediction model to classify the compound as non-embryotoxic, weakly embryotoxic, or strongly embryotoxic.[11]

G cluster_cytotoxicity Cytotoxicity Assessment cluster_differentiation Differentiation Assay ESC_viability Embryonic Stem Cells (ESCs) IC50_ESC Determine IC50 (ESC) ESC_viability->IC50_ESC 10-day exposure to EAA Fibroblast_viability 3T3 Fibroblasts IC50_3T3 Determine IC50 (3T3) Fibroblast_viability->IC50_3T3 10-day exposure to EAA Prediction_Model Biostatistical Prediction Model IC50_ESC->Prediction_Model IC50_3T3->Prediction_Model EB_formation Form Embryoid Bodies (EBs) from ESCs EB_exposure Expose EBs to EAA for 10 days EB_formation->EB_exposure Cardiomyocyte_assessment Assess inhibition of cardiomyocyte differentiation EB_exposure->Cardiomyocyte_assessment ID50 ID50 Cardiomyocyte_assessment->ID50 Determine ID50 ID50->Prediction_Model Classification Embryotoxicity Classification (Non, Weak, or Strong) Prediction_Model->Classification

Workflow for the Embryonic Stem Cell Test (EST).
In Vitro Testicular Toxicity Assay

This assay evaluates the direct effects of toxicants on testicular cells.

  • Cell Source: Primary testicular cells, including pachytene spermatocytes and Sertoli cells, are isolated from the testes of rats.

  • Culture: The isolated cells are cultured in a suitable medium.

  • Exposure: The cultured cells are exposed to various concentrations of EAA.[2]

  • Endpoint Assessment: Cytotoxicity is determined by assessing the loss of specific cell populations (e.g., pachytene spermatocytes).[2] Mechanistic studies may involve measuring oxygen consumption and ATP concentrations to evaluate interference with energy metabolism.[7]

G cluster_prep Cell Preparation cluster_exposure Exposure & Analysis Isolation Isolate testicular cells from rat testes Culture Culture primary testicular cells Isolation->Culture Exposure Expose cells to varying concentrations of EAA Culture->Exposure Cytotoxicity Assess cell viability (e.g., spermatocyte loss) Exposure->Cytotoxicity Metabolism Measure O2 consumption and ATP levels Exposure->Metabolism Result_Cyto Determine cytotoxic concentration Cytotoxicity->Result_Cyto Result_Meta Assess impact on energy metabolism Metabolism->Result_Meta

Workflow for In Vitro Testicular Toxicity Assay.

Mechanism of Toxicity: Interference with Mitochondrial Function

The toxic effects of this compound are believed to stem from its ability to interfere with cellular energy metabolism.[7] Studies have shown that EAA can inhibit mitochondrial function.[8]

Specifically, EAA has been demonstrated to inhibit state 3 respiration in isolated mitochondria, which is the maximal rate of oxygen consumption coupled to ATP synthesis.[8] This inhibition was observed with both succinate and citrate/malate as substrates, suggesting a broad impact on the electron transport chain.[8] Furthermore, cytochrome c oxidase activity was also found to be inhibited by EAA.[8]

This disruption of mitochondrial respiration leads to a decrease in ATP production, which is particularly detrimental to cells with high energy demands, such as rapidly dividing cells in the testes and developing embryo. The resulting energy deficit is a plausible mechanism underlying the observed testicular and developmental toxicity.

G EAA This compound (EAA) Mitochondrion Mitochondrion EAA->Mitochondrion Enters ETC Electron Transport Chain (ETC) EAA->ETC Inhibits State 3 Respiration & Cytochrome c Oxidase Mitochondrion->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient Energy_Deficit Energy Deficit ETC->Energy_Deficit Reduced Proton Gradient ATP ATP Production ATP_Synthase->ATP Cell_Damage Cellular Damage (e.g., Spermatocyte Apoptosis, Developmental Defects) Energy_Deficit->Cell_Damage

Proposed mechanism of EAA-induced toxicity.

Conclusion

The toxicological profiles of this compound derived from in vivo and in vitro studies show a good correlation, particularly in identifying testicular and developmental toxicity. In vitro assays, such as the Embryonic Stem Cell Test and primary testicular cell cultures, serve as valuable tools for screening and mechanistic studies, reducing the need for animal testing. The primary mechanism of EAA's toxicity appears to be the disruption of mitochondrial energy metabolism. Further research is warranted to establish more precise quantitative toxicological values for EAA and to fully elucidate the downstream signaling pathways affected by mitochondrial dysfunction. This comparative guide underscores the importance of integrating data from both in vivo and in vitro models to achieve a comprehensive understanding of a compound's toxic potential.

References

A Comparative Guide to the Metabolic Fates of Alkoxyacetic Acids in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic fates of different alkoxyacetic acids in rodent models, supported by experimental data. It is intended to serve as a valuable resource for researchers and professionals involved in toxicology, pharmacology, and drug development.

Introduction

Alkoxyacetic acids are metabolites of widely used industrial solvents, the glycol ethers. Understanding their metabolic fate is crucial for assessing their potential toxicity and for extrapolating animal data to human health risk assessments. This guide summarizes key pharmacokinetic parameters and metabolic pathways of several common alkoxyacetic acids in rat and mouse models.

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters of methoxyacetic acid (MAA), this compound (EAA), and butoxyacetic acid (BAA) in rats and mice. These values have been compiled from various studies to provide a comparative overview.

ParameterMthis compound (MAA)This compound (EAA)Butoxyacetic Acid (BAA)Rodent Model
Elimination Half-life (t½) 13.2 ± 0.4 h (male) 18.6 ± 2.0 h (female)[1][2]9.4 ± 3.7 h (male) 10.5 ± 2.6 h (female)[1][2]Slower clearance in rats compared to mice[3]Wistar Rat[1][2]
Clearance (CL) Similar in male and female rats[1][2]Higher in male rats compared to females[1][2]Blood clearance of parent butoxyethanol: 2.6 L/h per kg[4]Wistar Rat, Sprague-Dawley Rat[1][2][4]
Volume of Distribution (Vd) Lower in male rats compared to females[1][2]Higher in male rats compared to females[1][2]-Wistar Rat[1][2]
Urinary Excretion (% of dose) Similar in male and female rats[1][2]-64% of inhaled butoxyethanol recovered as BAA in urine[4]Wistar Rat, Sprague-Dawley Rat[1][2][4]
Protein Binding --Pronounced blood protein binding[4]Sprague-Dawley Rat[4]

Metabolic Pathways

Alkoxyacetic acids are primarily formed from the corresponding glycol ethers via a two-step oxidation process involving alcohol dehydrogenase and aldehyde dehydrogenase. Once formed, these acids can undergo further metabolism, including conjugation and entry into endogenous metabolic pathways. The diagram below illustrates a generalized metabolic pathway for alkoxyacetic acids.

MetabolicPathway cluster_alkoxy Alkoxyethanol Metabolism cluster_conjugation Conjugation & Excretion cluster_tca Endogenous Metabolism Glycol Ether Glycol Ether Alkoxyacetaldehyde Alkoxyacetaldehyde Glycol Ether->Alkoxyacetaldehyde Alcohol Dehydrogenase Alkoxyacetic Acid Alkoxyacetic Acid Alkoxyacetaldehyde->Alkoxyacetic Acid Aldehyde Dehydrogenase Conjugates Conjugates Alkoxyacetic Acid->Conjugates Glucuronidation, Glycine Conjugation, etc. Acetyl-CoA Acetyl-CoA Alkoxyacetic Acid->Acetyl-CoA β-oxidation (potential) Urinary Excretion Urinary Excretion Conjugates->Urinary Excretion TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Generalized metabolic pathway of alkoxyacetic acids.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a framework for designing and conducting similar studies.

Pharmacokinetic Studies in Rodents

A typical pharmacokinetic study involves the administration of the test compound to a group of animals and subsequent collection of biological samples at various time points to determine the concentration of the compound and its metabolites.

1. Animal Models:

  • Species and Strain: Wistar or Sprague-Dawley rats and CD-1 or B6C3F1 mice are commonly used.[1][3] The choice of strain can be critical as metabolic differences exist.

  • Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles.[5] For urine collection, metabolic cages are used.[5]

2. Dosing:

  • Route of Administration: Intravenous (IV), oral (PO) gavage, and inhalation are common routes.[1][3][4]

  • Dose Formulation: The test compound is typically dissolved or suspended in a suitable vehicle, such as saline or corn oil.

3. Sample Collection:

  • Blood: Blood samples are collected at predetermined time points via methods such as tail vein, saphenous vein, or cardiac puncture (terminal).[6] Plasma is separated by centrifugation.

  • Urine: Urine is collected over specified intervals using metabolic cages.[5]

4. Sample Analysis:

  • Analytical Methods: Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are frequently used for the quantification of alkoxyacetic acids and their metabolites in biological matrices.

  • Sample Preparation for GC-MS:

    • Acidification of the urine or plasma sample.

    • Extraction of the alkoxyacetic acid with an organic solvent (e.g., ethyl acetate).

    • Derivatization to a more volatile form may be necessary for some compounds.

    • Analysis by GC-MS.

  • Sample Preparation for NMR:

    • Centrifugation of the biological fluid to remove particulates.

    • Addition of a buffer and a D2O solution containing an internal standard.

    • Transfer to an NMR tube for analysis.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a rodent pharmacokinetic study of an alkoxyacetic acid.

ExperimentalWorkflow cluster_animal_phase In-Life Phase cluster_analytical_phase Analytical Phase cluster_reporting Reporting Animal Acclimation Animal Acclimation Dosing Dosing Animal Acclimation->Dosing Select rodent model Sample Collection Sample Collection Dosing->Sample Collection Administer alkoxyacetic acid Sample Preparation Sample Preparation Sample Collection->Sample Preparation Collect blood/urine Instrumental Analysis Instrumental Analysis Sample Preparation->Instrumental Analysis Extract/Derivatize Data Analysis Data Analysis Instrumental Analysis->Data Analysis GC-MS or NMR Pharmacokinetic Modeling Pharmacokinetic Modeling Data Analysis->Pharmacokinetic Modeling Calculate parameters Results Interpretation Results Interpretation Pharmacokinetic Modeling->Results Interpretation Compare metabolic fates

Typical workflow for a rodent pharmacokinetic study.

Conclusion

The metabolic fate of alkoxyacetic acids in rodent models is influenced by the specific compound, as well as the species, strain, and sex of the animal. Mthis compound generally exhibits a longer elimination half-life compared to this compound in rats. Butoxyacetic acid shows significant protein binding. These differences in pharmacokinetics are critical for understanding the potential toxicity and for the extrapolation of animal data to humans. The provided experimental protocols and workflows offer a foundation for conducting further research in this area.

References

Validating the Proposed Mechanism of Ethoxyacetic Acid-Induced Testicular Damage: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed mechanisms of ethoxyacetic acid (EAA)-induced testicular damage. EAA, a metabolite of the industrial solvent ethylene glycol monoethyl ether, is a known reproductive toxicant. Understanding its mechanism of action is crucial for risk assessment and the development of safer alternatives. This document compares EAA's toxicological profile with its more potent analog, mthis compound (MAA), and other testicular toxicants with distinct mechanisms of action.

Executive Summary

This compound primarily targets pachytene spermatocytes, inducing apoptosis and leading to testicular atrophy. The principal proposed mechanism is the inhibition of histone deacetylases (HDACs), which results in histone hyperacetylation and cell cycle disruption in spermatocytes. A secondary, contributing mechanism may involve the disruption of metabolic support from Sertoli cells, specifically through the reduction of lactate production. Compared to its methyl analog, mthis compound (MAA), EAA is generally less potent. This guide presents supporting experimental data, detailed protocols for key assays, and visual diagrams of the implicated signaling pathways and experimental workflows.

Comparative Analysis of Testicular Toxicants

The following table summarizes the key toxicological endpoints for this compound and compares them with other well-characterized testicular toxicants. This allows for a clear distinction between their potencies and primary mechanisms of action.

Table 1: In Vivo Effects of Testicular Toxicants in Rats

ParameterThis compound (EAA)Mthis compound (MAA)Cadmium Chloride (CdCl₂)2,5-Hexanedione (2,5-HD)
Primary Target Cell Pachytene SpermatocytesPachytene SpermatocytesVascular Endothelium, Leydig CellsSertoli Cells
Primary Mechanism HDAC InhibitionHDAC InhibitionBlood-Testis Barrier Disruption, Oxidative StressSertoli Cell Cytoskeleton Disruption
Testis Weight Decrease at high dosesSignificant decrease at lower doses than EAASignificant decrease[1][2]Decrease[3]
Histopathology Spermatocyte apoptosis, particularly in stages XIII-XIV[1]Spermatocyte apoptosis at all tested doses[1]Seminiferous tubule degeneration, interstitial edema, vacuolization of Sertoli cells[1][2]Sertoli cell vacuolization, germ cell sloughing, spermatid head retention[4][5]
Effective Dose (Single Oral Dose, Rat) Damage at ~4.7 mmol/kg (highest dose tested)[1]Damage at ~1.3 mmol/kg[1]1.2 mg/kg (~0.0065 mmol/kg) causes significant damage[1][2]100-400 mg/kg/day for 12 weeks causes significant effects[3]

Table 2: In Vitro Effects of Testicular Toxicants on Rat Testicular Cells

ParameterThis compound (EAA)Mthis compound (MAA)Cadmium Chloride (CdCl₂)2,5-Hexanedione (2,5-HD)
Primary Effect Pachytene spermatocyte lossPachytene spermatocyte lossGerm cell apoptosis, disruption of Sertoli-germ cell adhesionAtypical Sertoli cell morphology, actin filament disruption[6]
Sertoli Cell Lactate Production Not explicitly quantified, but inferred to be similar to MAASignificant decrease at 3 and 10 mM[7]--
Effective Concentration Specific loss of pachytene spermatocytes at 5 mM[1]Specific loss of pachytene spermatocytes at 5 mM (more potent than EAA)[1]1-10 µM can induce germ cell apoptosisNot typically assessed in this manner; effects are on cell structure.

Proposed Signaling Pathway for this compound

The primary mechanism of EAA-induced testicular toxicity is believed to be through the inhibition of histone deacetylases (HDACs). This disrupts the delicate balance of histone acetylation required for the proper progression of meiosis in spermatocytes, ultimately leading to apoptosis.

G cluster_0 cluster_1 Spermatocyte EAA This compound (EAA) HDAC Histone Deacetylase (HDAC) EAA->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation AcetylatedHistones Hyperacetylated Histones Histones->AcetylatedHistones CellCycle Cell Cycle Arrest (G1/S Phase) AcetylatedHistones->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Proposed signaling pathway for EAA-induced spermatocyte apoptosis.

Experimental Workflows and Protocols

Reproducible and standardized methodologies are essential for validating toxicological mechanisms. Below are detailed protocols for key experiments used to assess testicular toxicity.

Experimental Workflow: In Vitro Assessment of Testicular Toxicity

This workflow outlines the key steps for evaluating the effects of a compound on primary testicular cell cultures.

G cluster_0 Cell Culture Preparation cluster_1 Toxicant Exposure & Analysis Isolation Isolate Testes from Immature Rats Digestion Enzymatic Digestion (Collagenase, Trypsin) Isolation->Digestion Plating Plate Sertoli/Germ Cell Co-culture Digestion->Plating Exposure Expose Cultures to EAA/MAA Plating->Exposure Morphology Morphological Assessment Exposure->Morphology Apoptosis Apoptosis Assay (TUNEL) Exposure->Apoptosis Lactate Lactate Production Assay Exposure->Lactate

Caption: Workflow for in vitro testicular toxicity assessment.

Detailed Experimental Protocols

1. Primary Rat Testicular Cell Culture

This protocol is adapted from methods used to study the in vitro effects of alkoxyacetic acids.

  • Animals: Immature male Sprague-Dawley rats (18-21 days old).

  • Procedure:

    • Euthanize rats and aseptically remove testes.

    • Decapsulate the testes and disperse the seminiferous tubules in medium (e.g., DMEM/F12).

    • Perform a two-step enzymatic digestion: first with collagenase and DNase, followed by trypsin.

    • Stop the trypsin reaction with soybean trypsin inhibitor and filter the cell suspension through a nylon mesh to remove cell clumps.

    • Plate the mixed Sertoli and germ cells in culture dishes coated with an appropriate extracellular matrix (e.g., Matrigel).

    • Culture the cells in a humidified incubator at 32-34°C with 5% CO₂.

    • Allow cells to attach and form a monolayer before toxicant exposure.

2. Measurement of Sertoli Cell Lactate Production

This assay is crucial for investigating the disruption of metabolic support to germ cells.

  • Cell Culture: Use primary Sertoli cell-enriched cultures.

  • Procedure:

    • After the desired period of toxicant exposure (e.g., 6, 12, or 24 hours), collect the culture medium.[7]

    • Centrifuge the medium to remove any cellular debris.

    • Measure the lactate concentration in the supernatant using a commercially available lactate assay kit. These kits are typically based on an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.[7]

    • Normalize the lactate concentration to the total protein content of the cells in each well to account for any differences in cell number.

    • Compare the lactate production in treated cells to that of vehicle-treated control cells.

3. TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common method for detecting DNA fragmentation that occurs during apoptosis.

  • Sample Preparation: Testicular tissue sections (for in vivo studies) or cultured cells grown on coverslips (for in vitro studies).

  • Procedure:

    • Fix the samples in 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100) or proteinase K.

    • Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., with a fluorescent tag like FITC or a hapten like biotin).

    • TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

    • If using a hapten-labeled dUTP, follow with a secondary detection step (e.g., streptavidin-HRP and a chromogenic substrate, or a fluorescently labeled antibody).

    • Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst) to visualize all cells.

    • Analyze the samples by fluorescence microscopy or flow cytometry to quantify the percentage of apoptotic (TUNEL-positive) cells.

Logical Comparison of Toxicant Mechanisms

The following diagram illustrates the distinct primary targets and mechanisms of EAA/MAA, cadmium, and 2,5-hexanedione, providing a clear logical framework for comparison.

G cluster_0 cluster_1 Toxicants Testicular Toxicants EAA_MAA EAA / MAA Toxicants->EAA_MAA Cadmium Cadmium Toxicants->Cadmium HD 2,5-Hexanedione Toxicants->HD Spermatocyte Spermatocyte (HDAC Inhibition) EAA_MAA->Spermatocyte Vascular Vascular Endothelium (BTB Disruption) Cadmium->Vascular Sertoli Sertoli Cell (Cytoskeleton Disruption) HD->Sertoli Outcome Testicular Damage & Germ Cell Loss Spermatocyte->Outcome Vascular->Outcome Sertoli->Outcome

References

Comparative Transcriptomic Analysis of Cells Exposed to Ethoxyacetic Acid and Its Analogues: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative transcriptomic analysis of cells exposed to ethoxyacetic acid and its analogues is currently challenging due to a lack of publicly available gene expression data for this compound and many of its close structural analogues. Extensive searches of scientific literature and databases did not yield any studies that specifically profile the global transcriptomic effects of this compound. However, transcriptomic data is available for one of its analogues, mthis compound (MAA), and for the parent compound, acetic acid. This guide provides a summary and comparison of the available data for these compounds to offer insights into the potential molecular effects of this compound.

Mthis compound (MAA): An Analogue with Known Effects on Gene Expression

Mthis compound is the primary metabolite of the industrial solvent ethylene glycol monomethyl ether (EGME) and is associated with reproductive toxicity. Research into its molecular mechanisms has revealed that MAA can alter gene expression, primarily through the inhibition of histone deacetylase (HDAC) activity.[1]

Experimental Protocol:

One key study investigated the effect of MAA on estrogen receptor-α (ERα)-mediated signaling in human breast cancer (MCF-7) cells. The general experimental approach is outlined below.

ParameterDescription
Cell Line Human breast cancer cells (MCF-7)
Compound Mthis compound (MAA)
Treatment Cells were exposed to varying concentrations of MAA in the presence or absence of 17β-estradiol (E2).
Analysis The study focused on the expression of ERα and ERα-regulated genes. Methods included luciferase reporter assays to measure ERα transcriptional activity and analysis of endogenous ERα expression.
Key Findings on MAA-Induced Gene Expression Changes:

The study on MAA and estrogen signaling found that MAA disrupts the normal gene expression patterns regulated by the estrogen receptor. A key finding was that MAA exposure leads to a decrease in the expression of the endogenous ERα gene. This suggests that MAA can interfere with hormone signaling pathways by altering the abundance of critical receptor proteins. The proposed mechanism for this alteration in gene expression is through the inhibition of histone deacetylases, which leads to changes in chromatin structure and accessibility for transcription factors.[1]

MAA_Mechanism MAA Mthis compound (MAA) HDAC Histone Deacetylase (HDAC) MAA->HDAC inhibits Histones Histone Proteins HDAC->Histones deacetylates Chromatin Chromatin Structure Alteration Histones->Chromatin ERa_Gene ERα Gene Chromatin->ERa_Gene affects accessibility ERa_Expression ERα Gene Expression ERa_Gene->ERa_Expression leads to Signaling Altered Estrogen Signaling ERa_Expression->Signaling results in

Caption: Proposed mechanism of Mthis compound (MAA) action on gene expression.

Acetic Acid: A Baseline for Carboxylic Acid-Induced Transcriptomic Changes

While not a direct structural analogue in the same way as MAA, acetic acid provides a valuable reference for understanding the cellular response to a simple carboxylic acid. Numerous transcriptomic studies have been conducted on various organisms exposed to acetic acid, revealing a conserved set of stress response pathways.

General Experimental Workflow for Acetic Acid Transcriptomics:

The following workflow is a generalized representation based on multiple studies investigating the transcriptomic response to acetic acid stress in microorganisms.

Acetic_Acid_Workflow cluster_culture Cell Culture and Treatment cluster_analysis Transcriptomic Analysis Culture Microorganism Culture Treatment Exposure to Acetic Acid Culture->Treatment Control Control (No Acid) Culture->Control RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Control->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing RNA-Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (DEG, Pathway Enrichment) Sequencing->Data_Analysis

Caption: Generalized experimental workflow for acetic acid transcriptomic studies.

Summary of Acetic Acid-Induced Transcriptomic Changes:

Studies in organisms such as Saccharomyces cerevisiae and various bacteria have consistently shown that acetic acid stress leads to widespread changes in gene expression.

OrganismNumber of Upregulated GenesNumber of Downregulated GenesKey Affected PathwaysReference
Saccharomyces cerevisiae295427Intracellular homeostasis, Central metabolic pathway, Protein folding, MAPK signaling pathways, Programmed cell death[2][3]
Monascus ruber1422 (vs. control day 6)1592 (vs. control day 6)Starch and sucrose metabolism, Glycolysis/gluconeogenesis, Pyruvate metabolism, TCA cycle, Oxidative phosphorylation[4]
Acetic Acid BacteriaMore downregulated than upregulatedMore downregulated than upregulatedTricarboxylic acid (TCA) cycle, Oxidative phosphorylation, Riboflavin biosynthesis[5][6]

These studies highlight a general cellular response to acetic acid that involves:

  • Stress Response: Upregulation of genes involved in protein folding (heat shock proteins) and detoxification.

  • Metabolic Adjustments: Significant changes in central carbon metabolism, including the TCA cycle and oxidative phosphorylation, as the cell attempts to manage energy production and intracellular pH.

  • Cellular Integrity: Alterations in genes related to the cell wall and membrane to maintain integrity in an acidic environment.

  • Regulation of Protein Synthesis: Downregulation of ribosomal protein-coding genes, suggesting a conservation of resources under stress.

Conclusion and Future Directions

The current body of scientific literature does not permit a direct comparative transcriptomic analysis of this compound and its analogues due to a lack of data on the primary compound. The available information on mthis compound suggests a mechanism involving histone deacetylase inhibition, leading to altered gene expression, particularly in hormone signaling pathways. In contrast, the more extensive data on acetic acid reveals a broader, conserved stress response involving metabolic reprogramming and the activation of cellular defense mechanisms.

To enable a comprehensive comparison, future research should focus on generating global transcriptomic data for this compound and a wider range of its alkoxyacetic acid analogues (e.g., propoxyacetic acid, butoxyacetic acid). Such studies would be invaluable for understanding the structure-activity relationships of these compounds at the molecular level and for predicting their potential toxicological effects. Researchers in toxicology, drug development, and environmental science would benefit from a clearer understanding of how the addition of an ethoxy group, in comparison to a methoxy or other alkoxy groups, influences the cellular response at the transcriptomic level.

References

A Comparative Benchmarking of Ethoxyacetic Acid Synthesis Routes for Scalability and Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the three primary synthesis routes for ethoxyacetic acid: the Williamson ether synthesis, nitrile hydrolysis, and the oxidation of an ethyl precursor. The performance of each route is evaluated based on scalability, cost-effectiveness, and key reaction parameters, supported by experimental data and detailed methodologies.

At a Glance: Comparison of this compound Synthesis Routes

ParameterWilliamson Ether SynthesisNitrile HydrolysisOxidation of Ethyl Precursor
Starting Materials Chloroacetic acid, Sodium ethoxideEthoxyacetonitrileEthyl glycolate, Oxidizing agent
Typical Yield ~74%Estimated 85-95%Potentially >95%
Reaction Time Several hours4-8 hours (estimated)6-24 hours (estimated)
Scalability Well-established for industrial scale[1]Potentially scalableGood potential for scalability
Key Advantages Mature and well-documented processHigh potential yield, fewer inorganic saltsHigh theoretical yield, potentially greener
Key Disadvantages Use of metallic sodium, formation of NaClUse of strong acids/bases, potential for amide byproductCatalyst cost and stability, requires precursor synthesis
Estimated Raw Material Cost ModerateLow to ModerateModerate to High

I. Williamson Ether Synthesis

This classical and widely-used method involves the reaction of an alkali ethoxide with a haloacetic acid, typically chloroacetic acid. It is a robust and well-documented procedure suitable for both laboratory and industrial scales.[1]

Experimental Protocol

The following protocol is adapted from Organic Syntheses.[2]

  • Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser, dissolve 69 g (3 gram atoms) of metallic sodium in 1250 cc of absolute ethanol. The addition should be rapid enough to maintain a gentle reflux.

  • Reaction: To the freshly prepared sodium ethoxide solution, slowly add a solution of 142 g (1.5 moles) of chloroacetic acid in 180 cc of absolute ethanol. The addition rate should be sufficient to keep the reaction mixture boiling. After the addition is complete, heat the mixture gently for an additional 10 minutes.

  • Work-up: Remove the excess ethanol by distillation. To the residue, add 140 cc of concentrated hydrochloric acid. Filter the precipitated sodium chloride and wash it with ether. The filtrate is then saturated with sodium sulfate and extracted multiple times with ether.

  • Purification: The combined ether extracts are dried, and the ether is removed by distillation. The crude this compound is then purified by vacuum distillation. The fraction boiling at 109–111 °C/17–18 mm Hg is collected.

Yield: Approximately 115-116 g (74% of the theoretical amount).[2]

Scalability and Cost-Effectiveness

The Williamson ether synthesis is a mature technology that has been successfully implemented on an industrial scale.[1] The primary cost drivers are the prices of chloroacetic acid and sodium ethoxide. While the yield is moderate, the reliability and established nature of the process make it a common choice for commercial production. The formation of sodium chloride as a byproduct requires disposal, which can add to the overall process cost and environmental impact on a large scale.

Williamson_Ether_Synthesis chloroacetic_acid Chloroacetic Acid reaction Reaction in Ethanol chloroacetic_acid->reaction sodium_ethoxide Sodium Ethoxide sodium_ethoxide->reaction workup Work-up & Purification reaction->workup ethoxyacetic_acid This compound workup->ethoxyacetic_acid

Figure 1. Williamson Ether Synthesis Workflow

II. Nitrile Hydrolysis

This route involves the hydrolysis of ethoxyacetonitrile to this compound. This can be achieved under either acidic or basic conditions. While less commonly documented in recent literature for this compound specifically, nitrile hydrolysis is a fundamental and high-yielding transformation in organic synthesis.

Experimental Protocol (Adapted from General Nitrile Hydrolysis Procedures)

Acid-Catalyzed Hydrolysis:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine ethoxyacetonitrile (1 mole) with a 10-20% aqueous solution of a strong acid, such as hydrochloric or sulfuric acid.

  • Reaction: Heat the mixture at reflux for 4-8 hours. The reaction progress can be monitored by TLC or GC to confirm the disappearance of the starting material.

  • Work-up and Purification: After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound is then purified by vacuum distillation.

Base-Catalyzed Hydrolysis:

  • Reaction Setup: In a round-bottomed flask with a reflux condenser, mix ethoxyacetonitrile (1 mole) with a 10-20% aqueous solution of a strong base, such as sodium hydroxide.

  • Reaction: Heat the mixture at reflux for 4-8 hours. Ammonia gas will be evolved during the reaction.

  • Work-up and Purification: After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to a pH of approximately 1-2. The acidified solution is then extracted with an organic solvent. The organic layers are combined, washed, dried, and concentrated. The final product is purified by vacuum distillation.

Expected Yield: While specific data for ethoxyacetonitrile is limited, yields for nitrile hydrolysis are typically high, often in the range of 85-95%.

Scalability and Cost-Effectiveness

The nitrile hydrolysis route offers the potential for high yields. The scalability of this process is generally good, though the handling of large quantities of strong acids or bases and the evolution of ammonia in the basic hydrolysis require appropriate industrial infrastructure. The cost-effectiveness is largely dependent on the price of ethoxyacetonitrile. The raw materials for its synthesis (e.g., from chloroacetonitrile and ethanol) are relatively inexpensive, suggesting this route could be economically competitive.

Nitrile_Hydrolysis ethoxyacetonitrile Ethoxyacetonitrile hydrolysis Acid or Base Hydrolysis ethoxyacetonitrile->hydrolysis workup Work-up & Purification hydrolysis->workup ethoxyacetic_acid This compound workup->ethoxyacetic_acid

Figure 2. Nitrile Hydrolysis Workflow

III. Oxidation of an Ethyl Precursor

This modern approach involves the oxidation of a suitable ethyl-containing precursor, such as ethyl glycolate. This method, particularly with the use of selective catalysts, has the potential for very high yields and can be a greener alternative to traditional methods.

Experimental Protocol (Proposed based on analogous enzymatic oxidation)

The following protocol is a proposed method based on the highly efficient enzymatic oxidation of methyl glycolate to methyl glyoxylate.[3]

  • Catalyst Preparation: A fusion enzyme of glycolate oxidase, catalase, and hemoglobin is expressed and prepared as a crude biocatalyst.

  • Reaction Setup: In a temperature-controlled reactor, a solution of ethyl glycolate (e.g., 200 mM) is prepared in a suitable buffer (e.g., phosphate buffer at pH 7.5).

  • Enzymatic Oxidation: The crude enzyme is added to the ethyl glycolate solution, and the reaction is stirred at a controlled temperature (e.g., 30-40 °C) for 6-24 hours. The reaction is supplied with a continuous stream of air or oxygen.

  • Work-up and Purification: After the reaction, the enzyme is removed by filtration or centrifugation. The aqueous solution is then acidified, and the this compound is extracted with an organic solvent. The product is purified by distillation after drying and solvent removal.

Potential Yield: Based on the analogous oxidation of methyl glycolate, a yield of over 95% could potentially be achieved.[3]

Scalability and Cost-Effectiveness

The scalability of enzymatic or catalytic oxidation processes is a key area of modern chemical research. While the initial development and cost of a highly specific and stable catalyst can be high, the potential for high yields, mild reaction conditions, and reduced waste streams can make this route highly cost-effective in the long run, especially at an industrial scale. The price of the starting material, ethyl glycolate, is a significant factor in the overall economic viability.

Oxidation_Route ethyl_glycolate Ethyl Glycolate oxidation Catalytic or Enzymatic Oxidation ethyl_glycolate->oxidation workup Work-up & Purification oxidation->workup ethoxyacetic_acid This compound workup->ethoxyacetic_acid

Figure 3. Oxidation of Ethyl Precursor Workflow

Conclusion

The choice of the optimal synthesis route for this compound depends on the specific requirements of the production scale, cost constraints, and available infrastructure.

  • The Williamson ether synthesis remains a reliable and well-understood method, particularly suitable for established manufacturing processes.

  • The nitrile hydrolysis route presents a compelling alternative with the potential for higher yields, provided that the starting material is readily available and the handling of strong acids or bases is feasible.

  • The oxidation of an ethyl precursor represents a promising future direction, offering the potential for high efficiency and improved environmental credentials, contingent on the development and availability of a robust and cost-effective catalyst.

Further process optimization and detailed techno-economic analyses are recommended to make a definitive selection for a specific application.

References

How does ethoxyacetic acid compare to 2,4-Dichlorophenoxyacetic acid in terms of environmental impact

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of chemical compounds in research and development necessitates a thorough understanding of their potential environmental ramifications. This guide provides a detailed comparison of the environmental impact of ethoxyacetic acid and the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). While extensive data is available for 2,4-D, information on the direct environmental effects of this compound is limited. This comparison, therefore, synthesizes available data for 2,4-D and provides an inferred environmental profile for this compound based on its physicochemical properties and data on structurally similar compounds.

Quantitative Data Summary

The following tables summarize the available quantitative data for the environmental impact of 2,4-D and the limited information for this compound. A significant data gap exists for the ecotoxicity and environmental fate of this compound.

Table 1: Comparison of Physicochemical Properties and Environmental Fate

ParameterThis compound2,4-Dichlorophenoxyacetic Acid (2,4-D)
Molecular Formula C4H8O3C8H6Cl2O3
Molar Mass 104.10 g/mol 221.04 g/mol
Water Solubility Soluble900 mg/L
Log P (Octanol-Water Partition Coefficient) -0.33 (estimated)2.58 - 2.83
Vapor Pressure Not available1.4 x 10^-7 mmHg at 25°C
Soil Persistence (Half-life) Data not available; persistence is considered unlikely.Aerobic: 6.2 - 10 days; Anaerobic: 41 - 333 days.[1]
Aquatic Persistence (Half-life) Data not available.Aerobic: ~15 days; Anaerobic: 41 - 1610 days.[1][2]
Bioaccumulation Potential No information available; low potential expected due to high water solubility.Low. Bioconcentration Factor (BCF) of 1 in carp.[1]

Table 2: Ecotoxicity Data

OrganismEndpointThis compound2,4-Dichlorophenoxyacetic Acid (2,4-D)
Fish (e.g., Rainbow Trout, Bluegill Sunfish) 96-hour LC50Data not availableSlightly to moderately toxic. Esters are highly toxic.[3]
Aquatic Invertebrates (e.g., Daphnia magna) 48-hour EC50Data not availableSlightly toxic. Esters are more toxic.[3]
Birds (e.g., Mallard Duck) Acute Oral LD50Data not availableModerately toxic.[3]
Algae ---Data not available---
Honeybees ---Data not availablePractically nontoxic.[3]
Earthworms ---Data not availableModerately toxic.[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical protocols used to assess the environmental impact of substances like 2,4-D.

Soil Biodegradation Study

Objective: To determine the rate of degradation of a substance in soil under controlled laboratory conditions.

Methodology:

  • Soil Collection and Preparation: Soil is collected from a relevant location, sieved to remove large particles, and characterized (e.g., pH, organic matter content, microbial biomass).

  • Test Substance Application: The test substance (e.g., 2,4-D) is applied to the soil samples at a known concentration.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature and moisture level. Aerobic or anaerobic conditions are maintained as required.

  • Sampling and Analysis: Soil samples are collected at regular intervals over a period of time. The concentration of the test substance and its degradation products are determined using analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).[5]

  • Data Analysis: The rate of degradation and the half-life of the substance in the soil are calculated from the concentration data over time.

Aquatic Toxicity Test (e.g., Fish Acute Toxicity)

Objective: To determine the concentration of a substance that is lethal to 50% of a test population of fish over a short period (typically 96 hours).

Methodology:

  • Test Organism: A standard fish species (e.g., rainbow trout, fathead minnow) of a specific age and size is used.

  • Exposure System: Fish are placed in tanks containing different concentrations of the test substance in water. A control group is maintained in clean water. The test can be static, semi-static, or flow-through.

  • Test Conditions: Water quality parameters such as temperature, pH, and dissolved oxygen are maintained within a narrow range throughout the experiment.

  • Observations: The number of dead fish in each tank is recorded at regular intervals over 96 hours.

  • Data Analysis: The 96-hour LC50 (Lethal Concentration 50%) is calculated using statistical methods.[6]

Diagrams

Logical Flow of Environmental Impact Comparison

cluster_input Chemicals for Comparison cluster_assessment Environmental Impact Assessment cluster_data Data Availability cluster_output Comparative Analysis This compound This compound Physicochemical Properties Physicochemical Properties This compound->Physicochemical Properties 2,4-D 2,4-D 2,4-D->Physicochemical Properties Environmental Fate\n(Persistence, Mobility) Environmental Fate (Persistence, Mobility) Physicochemical Properties->Environmental Fate\n(Persistence, Mobility) Ecotoxicity Ecotoxicity Environmental Fate\n(Persistence, Mobility)->Ecotoxicity Bioaccumulation Bioaccumulation Ecotoxicity->Bioaccumulation Data Available (2,4-D) Data Available (2,4-D) Bioaccumulation->Data Available (2,4-D) Data Lacking (this compound) Data Lacking (this compound) Bioaccumulation->Data Lacking (this compound) Quantitative Comparison Quantitative Comparison Data Available (2,4-D)->Quantitative Comparison Inferred Risk (this compound) Inferred Risk (this compound) Data Lacking (this compound)->Inferred Risk (this compound) Regulatory Context Regulatory Context Quantitative Comparison->Regulatory Context Inferred Risk (this compound)->Regulatory Context

Caption: Comparative assessment workflow for this compound and 2,4-D.

Microbial Degradation Pathway of 2,4-D in Soil

2,4-D 2,4-D 2,4-Dichlorophenol 2,4-Dichlorophenol 2,4-D->2,4-Dichlorophenol tfdA 3,5-Dichlorocatechol 3,5-Dichlorocatechol 2,4-Dichlorophenol->3,5-Dichlorocatechol tfdB cis,cis-2,4-Dichloromuconic acid cis,cis-2,4-Dichloromuconic acid 3,5-Dichlorocatechol->cis,cis-2,4-Dichloromuconic acid tfdC 2-Chloro-4-carboxymethylenebut-2-enolide 2-Chloro-4-carboxymethylenebut-2-enolide cis,cis-2,4-Dichloromuconic acid->2-Chloro-4-carboxymethylenebut-2-enolide tfdD Chloromaleylacetic acid Chloromaleylacetic acid 2-Chloro-4-carboxymethylenebut-2-enolide->Chloromaleylacetic acid tfdE Maleylacetic acid Maleylacetic acid Chloromaleylacetic acid->Maleylacetic acid tfdF Succinyl-CoA Succinyl-CoA Maleylacetic acid->Succinyl-CoA TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Caption: Key steps in the microbial degradation of 2,4-D in soil.

Conclusion

The environmental impact of 2,4-Dichlorophenoxyacetic acid is well-documented, revealing it to be a substance with moderate persistence, particularly under anaerobic conditions, and low bioaccumulation potential. Its toxicity varies among different organisms, with ester formulations generally being more toxic to aquatic life.[3] Numerous microbial pathways for its degradation have been identified, contributing to its relatively short half-life in aerobic soils.[1]

In stark contrast, a significant lack of data exists for the direct environmental impact of This compound . Based on its high water solubility and low estimated Log P, it is inferred that this compound is unlikely to be persistent in the environment and is expected to have low bioaccumulation potential.[7] Its mobility in soil and water is likely to be high.[7] However, without empirical data on its ecotoxicity and biodegradation rates, its environmental risk cannot be definitively characterized. The systemic toxicity of some glycol ethers, from which alkoxyacetic acids like this compound are derived, is known to be mediated by their metabolism to the corresponding alkoxyacetic acids, but this primarily relates to human and animal health rather than broader ecosystem effects.[8]

For researchers and professionals in drug development, the choice between these or similar compounds should be guided by the "precautionary principle." While 2,4-D has known environmental impacts that can be mitigated through controlled use, the unknown environmental profile of this compound presents a different kind of risk. Further research into the ecotoxicity and environmental fate of this compound is strongly recommended to fill the existing data gaps and allow for a more complete and quantitative comparison.

References

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling Ethoxyacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans for the use of ethoxyacetic acid in laboratory settings, ensuring the protection of researchers and the integrity of drug development processes.

Handling this compound requires stringent safety measures to mitigate risks of severe skin burns, eye damage, and respiratory irritation.[1][2] This guide provides comprehensive, step-by-step procedures for the safe handling, storage, and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for maintaining a safe laboratory environment.

Physicochemical Properties and Hazard Information

A thorough understanding of the properties of this compound is fundamental to its safe handling. The following table summarizes its key physicochemical data and hazard classifications.

PropertyValueReference
Synonyms Acetic acid, ethoxy-; 2-Ethoxyacetic acid[1][2]
Appearance Clear Liquid[1]
Odor Pungent[1]
Molecular Formula C4H8O3[1]
Molecular Weight 104.10 g/mol [1]
Boiling Point 97 - 100 °C @ 11 mmHg[1]
Flash Point 97 °C / 206.6 °F[1]
Specific Gravity 1.102[1]
Solubility Soluble in water[1]
Hazard Class Skin Corrosion/Irritation Category 1B, Serious Eye Damage/Eye Irritation Category 1, Specific target organ toxicity (single exposure) Category 3 (Respiratory system)[1][2]
Signal Word Danger[1][2]
Hazard Statements Causes severe skin burns and eye damage. May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are the first line of defense against exposure to this compound. The following PPE is mandatory when handling this chemical:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[1] Standard safety glasses are not sufficient.

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves, such as nitrile or butyl rubber.[3] No single glove material protects against all chemicals, so consult the glove manufacturer's resistance data for this compound.[4]

    • Protective Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities or in situations with a high risk of splashing, a chemical-resistant suit may be necessary.[4][5]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[6][7] If ventilation is inadequate or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.[1][2]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for this compound Eye/Face Protection Eye/Face Protection Safety Goggles or Face Shield Safety Goggles or Face Shield Eye/Face Protection->Safety Goggles or Face Shield Mandatory Skin Protection Skin Protection Chemical-Resistant Gloves (Nitrile/Butyl) Chemical-Resistant Gloves (Nitrile/Butyl) Skin Protection->Chemical-Resistant Gloves (Nitrile/Butyl) Mandatory Lab Coat or Chemical-Resistant Apron Lab Coat or Chemical-Resistant Apron Skin Protection->Lab Coat or Chemical-Resistant Apron Mandatory Respiratory Protection Respiratory Protection Chemical Fume Hood Chemical Fume Hood Respiratory Protection->Chemical Fume Hood Primary Control NIOSH-Approved Respirator NIOSH-Approved Respirator Respiratory Protection->NIOSH-Approved Respirator If ventilation is inadequate

Figure 1. Required personal protective equipment for handling this compound.

Safe Handling and Storage Procedures

Proper handling and storage are critical to prevent accidental exposure and ensure chemical stability.

Handling:

  • Always work in a well-ventilated area, such as a chemical fume hood.[6][7]

  • Avoid contact with skin, eyes, and clothing.[8]

  • Do not breathe vapors or mist.[1]

  • Use non-sparking tools to prevent ignition.[9]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[6][9]

  • Keep containers tightly closed when not in use.[6]

  • Store away from incompatible materials such as bases, reducing agents, and oxidizing agents.[1][6]

  • The storage area should have acid-resistant floors.[10]

Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][11] Seek immediate medical attention.[1][11]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1][11] Seek immediate medical attention.[1][11]

  • Inhalation: Move the victim to fresh air.[1][9] If not breathing, give artificial respiration.[1][11] Seek medical attention.[1][11]

  • Ingestion: Do NOT induce vomiting.[1][11] Rinse mouth with water.[9] Call a physician immediately.[1][11]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Response:

  • Evacuate personnel from the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, absorb with an inert material (e.g., sand, diatomaceous earth).

  • For large spills, contain the spill and prevent it from entering drains.

  • Neutralize the spill with a suitable agent like sodium bicarbonate.[6]

  • Collect the absorbed material into a suitable, closed container for disposal.

Waste Disposal:

  • Dispose of this compound and contaminated materials as hazardous waste.[1]

  • All waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[1][2] Chemical waste generators are responsible for proper classification and disposal.[1][2]

  • Do not empty into drains.[1]

Handling_Workflow cluster_handling Safe Handling Workflow for this compound cluster_ppe_check Pre-Handling Preparation Preparation Don PPE Don PPE Preparation->Don PPE Check Fume Hood Check Fume Hood Preparation->Check Fume Hood Handling Handling Storage Storage Handling->Storage After use Waste Disposal Waste Disposal Handling->Waste Disposal Contaminated materials Storage->Handling For next use Hazardous Waste Collection Hazardous Waste Collection Waste Disposal->Hazardous Waste Collection Don PPE->Handling Check Fume Hood->Handling

Figure 2. A logical workflow for the safe handling of this compound.

Toxicity Pathway Overview

While specific molecular signaling pathways for this compound-induced corrosion are not extensively detailed in readily available safety literature, the general mechanism of corrosive acids involves the disruption of cellular structures upon contact.

Toxicity_Pathway cluster_exposure Exposure to this compound cluster_effect Physiological Effect Inhalation Inhalation Respiratory Irritation Respiratory Irritation Inhalation->Respiratory Irritation Skin/Eye Contact Skin/Eye Contact Cellular Disruption & Tissue Damage Cellular Disruption & Tissue Damage Skin/Eye Contact->Cellular Disruption & Tissue Damage Ingestion Ingestion Internal Burns Internal Burns Ingestion->Internal Burns Severe Burns & Eye Damage Severe Burns & Eye Damage Cellular Disruption & Tissue Damage->Severe Burns & Eye Damage

Figure 3. A simplified overview of the toxicity effects of this compound exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethoxyacetic acid
Reactant of Route 2
Reactant of Route 2
Ethoxyacetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.